molecular formula C13H11Cl2N5 B12375072 YTHDC1-IN-1

YTHDC1-IN-1

Número de catálogo: B12375072
Peso molecular: 308.16 g/mol
Clave InChI: ULSNLRVQBCXMSH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

YTHDC1-IN-1 is a useful research compound. Its molecular formula is C13H11Cl2N5 and its molecular weight is 308.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H11Cl2N5

Peso molecular

308.16 g/mol

Nombre IUPAC

5-chloro-3-[(3-chlorophenyl)methyl]-N-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C13H11Cl2N5/c1-16-12-11-10(17-13(15)18-12)9(19-20-11)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,19,20)(H,16,17,18)

Clave InChI

ULSNLRVQBCXMSH-UHFFFAOYSA-N

SMILES canónico

CNC1=NC(=NC2=C(NN=C21)CC3=CC(=CC=C3)Cl)Cl

Origen del producto

United States

Foundational & Exploratory

what is the mechanism of action of YTHDC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of YTHDC1-IN-1

Executive Summary

YTHDC1 (YT521-B homology domain-containing protein 1) is a critical nuclear reader of N6-methyladenosine (m6A), the most abundant internal modification on eukaryotic mRNA. It plays a pivotal role in post-transcriptional gene regulation by interpreting the m6A mark to control mRNA splicing, nuclear export, and stability.[1][2][3] Dysregulation of YTHDC1 is implicated in various pathologies, including acute myeloid leukemia (AML), making it a compelling therapeutic target.[4][5] this compound is a selective, first-in-class small molecule inhibitor of YTHDC1.[4][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on molecular pathways, summarizing key quantitative data, and outlining associated experimental protocols.

The Role of YTHDC1 in RNA Metabolism

YTHDC1 is predominantly located in the nucleus, where it recognizes and binds to m6A-modified RNA transcripts.[1][2] This binding initiates a cascade of regulatory events that determine the fate of the target mRNA.

Core Functions of YTHDC1:

  • Regulation of pre-mRNA Splicing: YTHDC1 influences alternative splicing events. It can promote exon inclusion by recruiting splicing factors like SRSF3 and blocking the binding of inhibitory factors such as SRSF10.[1][2][7]

  • Facilitation of mRNA Nuclear Export: YTHDC1 acts as an adaptor protein, coupling mRNA splicing and export. By interacting with SRSF3 and the nuclear export receptor NXF1, it facilitates the transport of methylated mRNAs from the nucleus to the cytoplasm for translation.[1][2]

  • Modulation of mRNA Stability: YTHDC1 can also impact the stability of certain nuclear transcripts, contributing to the overall regulation of gene expression.[1][3]

These functions are integral to various cellular processes, and YTHDC1 has been shown to regulate genes involved in the Wnt and PI4K–Akt–mTOR signaling pathways.[1][8]

YTHDC1_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA m6A_writer METTL3/14 (m6A Writer Complex) pre_mRNA->m6A_writer Methylation m6A_mRNA m6A-modified pre-mRNA m6A_writer->m6A_mRNA YTHDC1 YTHDC1 (m6A Reader) m6A_mRNA->YTHDC1 Binding Splicing Alternative Splicing YTHDC1->Splicing Export Nuclear Export (via SRSF3/NXF1) YTHDC1->Export Stability RNA Stability YTHDC1->Stability processed_mRNA Mature mRNA Splicing->processed_mRNA Protein Protein Expression processed_mRNA->Protein Translation

Caption: Core mechanism of nuclear m6A reader YTHDC1.

Mechanism of Action of this compound

This compound is a potent and selective chemical inhibitor designed to occupy the m6A-binding pocket of the YTH domain of YTHDC1.[4][6] By competitively blocking the recognition and binding of m6A-modified RNA, the inhibitor effectively neutralizes the regulatory functions of the YTHDC1 protein.

In the context of acute myeloid leukemia (AML), where YTHDC1 is often overexpressed and essential for cancer cell proliferation, this compound triggers a therapeutic effect.[5] Inhibition of YTHDC1 disrupts the processing of critical mRNAs, including those for factors essential for DNA replication like MCM4.[5] This disruption leads to the suppression of proliferation, cell cycle arrest, and the induction of apoptosis in AML cells.[5][6] The induction of apoptosis is confirmed by the detection of increased levels of cleaved Poly (ADP-ribose) polymerase (PARP), a key apoptosis marker.[6]

Inhibitor_Mechanism YTHDC1 YTHDC1 m6A_RNA m6A-RNA Binding YTHDC1->m6A_RNA Inhibitor This compound Inhibitor->YTHDC1 Binds & Inhibits Inhibitor->m6A_RNA Gene_Reg Splicing & Export of Target mRNAs (e.g., MCM4) m6A_RNA->Gene_Reg Proliferation AML Cell Proliferation Gene_Reg->Proliferation Gene_Reg->Proliferation Apoptosis Apoptosis Gene_Reg->Apoptosis Suppresses Gene_Reg->Apoptosis Promotes

Caption: Effect of this compound on AML cell fate.

Quantitative Data Summary

The following tables summarize the reported biochemical and cellular activities of this compound.

Table 1: Biochemical Potency of this compound

Parameter Value Description
Kd 49 nM Dissociation constant, indicating binding affinity to YTHDC1.[6]

| IC50 | 0.35 µM | Concentration for 50% inhibition of YTHDC1 biochemical activity.[6] |

Table 2: Anti-proliferative Activity in AML Cell Lines

Cell Line Activity Metric Value (µM) Treatment Duration
THP-1 GI50 3.2 µM 24-72 hours.[6]
MOLM-13 IC50 5.6 µM 24-72 hours.[6]

| NOMO-1 | IC50 | 8.2 µM | 24-72 hours.[6] |

Key Experimental Protocols

The characterization of YTHDC1 and its inhibitors involves a combination of biochemical, cellular, and sequencing-based assays.

Western Blot for Apoptosis Marker Detection

This protocol is used to detect the induction of apoptosis via cleavage of PARP.

  • Cell Lysis: Treat AML cells (e.g., THP-1) with this compound or DMSO (vehicle control) for 24-72 hours. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate 20-30 µg of protein per lane on a 4-20% Tris-Glycine polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cleaved PARP and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RNA Immunoprecipitation (RIP) followed by qPCR

This protocol is used to confirm the binding of YTHDC1 to target mRNAs.[3][9]

  • Cell Lysis: Crosslink cells with UV light or formaldehyde. Lyse cells with RIP lysis buffer.

  • Immunoprecipitation: Incubate cell lysate with magnetic beads conjugated to an anti-YTHDC1 antibody (or IgG control) overnight.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • RNA Elution & Purification: Elute the RNA-protein complexes and reverse the crosslinking. Purify the co-precipitated RNA using a standard RNA extraction kit.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR using primers specific to a putative target gene (e.g., MCM4) and a negative control. Enrichment is calculated relative to the IgG control.

Cell Proliferation Assay (e.g., CCK-8)

This protocol measures the anti-proliferative effect of the inhibitor.[9][10]

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate GI50/IC50 values by fitting the data to a dose-response curve.

Workflow for Target Identification

Identifying the specific mRNA transcripts regulated by YTHDC1 is crucial for understanding its biological function and the downstream effects of its inhibition. A multi-omics approach is often employed.[3]

Workflow cluster_experimental Experimental Data Generation cluster_analysis Bioinformatic Analysis cluster_validation Target Validation RNA_Seq RNA-Seq (YTHDC1-KD vs Control) DEGs Differentially Expressed Genes RNA_Seq->DEGs m6A_Seq m6A-Seq m6A_transcripts m6A-Methylated Transcripts m6A_Seq->m6A_transcripts RIP_Seq YTHDC1 RIP-Seq Bound_transcripts YTHDC1-Bound Transcripts RIP_Seq->Bound_transcripts Overlap Overlap Analysis DEGs->Overlap m6A_transcripts->Overlap Bound_transcripts->Overlap Targets High-Confidence YTHDC1 Targets Overlap->Targets

Caption: Workflow for identifying high-confidence YTHDC1 targets.

References

The Role of YTHDC1-IN-1 in m6A-Dependent Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The biological effects of m6A are mediated by a group of proteins known as "readers," which recognize and bind to m6A-modified RNA, thereby dictating its fate. Among these readers, YTH domain-containing protein 1 (YTHDC1) is a key nuclear protein that has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly in acute myeloid leukemia (AML).

This technical guide provides an in-depth overview of YTHDC1-IN-1, a selective inhibitor of YTHDC1, and its role in the m6A-dependent regulation of gene expression. We will delve into the quantitative data characterizing the inhibitor, detailed experimental protocols for its evaluation, and the signaling pathways it perturbs.

This compound: A Selective Inhibitor of the Nuclear m6A Reader

This compound is a potent and selective small-molecule inhibitor of YTHDC1. Its development has provided a valuable chemical tool to probe the functions of YTHDC1 and to explore its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity, inhibitory activity, and cellular effects.

Table 1: Biochemical Activity of this compound

ParameterValueDescription
Binding Affinity (Kd) 49 nMEquilibrium dissociation constant for YTHDC1, indicating high-affinity binding.
IC50 vs. YTHDC1 0.35 µMHalf-maximal inhibitory concentration against YTHDC1 in a biochemical assay.

Table 2: Selectivity Profile of this compound

TargetIC50 (µM)Fold Selectivity vs. YTHDC1
YTHDF1 89~254
YTHDF2 60~171
YTHDF3 83~237

Table 3: Anti-proliferative Activity of this compound in AML Cell Lines

Cell LineGI50 (µM)IC50 (µM)
THP-1 3.2-
MOLM-13 -5.6
NOMO-1 -8.2

Core Mechanisms of YTHDC1 in m6A-Dependent Gene Regulation

YTHDC1 exerts its regulatory functions primarily within the nucleus, where it influences multiple stages of mRNA processing. The inhibition of YTHDC1 by this compound disrupts these critical functions.

Regulation of mRNA Splicing

YTHDC1 plays a crucial role in alternative splicing by binding to m6A-modified pre-mRNAs. This binding can either promote or inhibit the inclusion of specific exons, thereby generating different mRNA isoforms from a single gene. YTHDC1 depletion has been shown to lead to significant intron retention in key DNA damage response genes such as ATR, BIRC6, and SETX.

Control of Nuclear Export

YTHDC1 facilitates the export of m6A-methylated mRNAs from the nucleus to the cytoplasm. It interacts with components of the nuclear export machinery to promote the translocation of its target transcripts. Inhibition of YTHDC1 leads to the nuclear accumulation of m6A-containing mRNAs, including oncogenic transcripts like MYC, thereby reducing their cytoplasmic levels and subsequent protein expression.

Maintenance of Oncogenic Transcript Stability

In AML, YTHDC1 is often overexpressed and plays a critical role in maintaining the stability of oncogenic mRNAs. It localizes to phase-separated nuclear bodies, termed biomolecular condensates, where it binds to m6A-marked transcripts of key cancer-driving genes like MYC and BCL2, protecting them from degradation. This compound disrupts these condensates, leading to the destabilization and downregulation of these oncogenic transcripts.

Signaling Pathways Modulated by YTHDC1 Inhibition

The inhibition of YTHDC1 by this compound has significant downstream effects on cellular signaling pathways that are critical for cancer cell proliferation and survival.

YTHDC1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified mRNA (e.g., MYC, BCL2) YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds m6A_mRNA_cyto mRNA m6A_mRNA->m6A_mRNA_cyto Nuclear Export Splicing_Factors Splicing Factors YTHDC1->Splicing_Factors recruits Export_Machinery Nuclear Export Machinery YTHDC1->Export_Machinery interacts with Splicing_Factors->m6A_mRNA regulates splicing Export_Machinery->m6A_mRNA promotes export YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits Ribosome Ribosome Oncogenic_Proteins Oncogenic Proteins (MYC, BCL2) Ribosome->Oncogenic_Proteins Cell_Proliferation Cell Proliferation & Survival Oncogenic_Proteins->Cell_Proliferation promotes Apoptosis Apoptosis Oncogenic_Proteins->Apoptosis inhibits m6A_mRNA_cyto->Ribosome translation

Caption: this compound's impact on m6A-dependent gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination

This assay is used to measure the inhibitory potency of this compound against YTHDC1.

Materials:

  • GST-tagged YTHDC1 protein

  • Biotinylated m6A-containing RNA probe

  • Europium cryptate-labeled anti-GST antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • This compound (or other test compounds) serially diluted in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare a mix of GST-YTHDC1 and the biotinylated m6A-RNA probe in assay buffer.

  • Add the test compound dilutions to the microplate wells.

  • Add the protein-RNA mix to the wells.

  • Incubate for 60 minutes at room temperature.

  • Prepare a detection mix containing the anti-GST-cryptate and streptavidin-XL665 in assay buffer.

  • Add the detection mix to the wells.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the data against the compound concentration to determine the IC50 value.

HTRF_Assay_Workflow Start Start Step1 Prepare GST-YTHDC1 and biotin-m6A-RNA mix Start->Step1 Step2 Add serially diluted This compound to plate Step1->Step2 Step3 Add protein-RNA mix to wells Step2->Step3 Step4 Incubate for 60 min at RT Step3->Step4 Step5 Prepare and add HTRF detection reagents Step4->Step5 Step6 Incubate for 60 min at RT (dark) Step5->Step6 Step7 Read plate at 620 nm and 665 nm Step6->Step7 Step8 Calculate HTRF ratio and IC50 Step7->Step8 End End Step8->End

Caption: Workflow for the HTRF-based IC50 determination of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that this compound directly binds to and stabilizes YTHDC1 in a cellular context.

Materials:

  • MOLM-13 cells

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease inhibitors

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody against YTHDC1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed MOLM-13 cells and treat with this compound or vehicle (DMSO) for a specified time (e.g., 4 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by adding RIPA buffer and incubating on ice.

  • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatants (soluble protein fraction).

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-YTHDC1 antibody.

  • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble YTHDC1 against the temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

CETSA_Workflow Start Start Step1 Treat MOLM-13 cells with This compound or DMSO Start->Step1 Step2 Harvest and resuspend cells in PBS Step1->Step2 Step3 Heat shock cells across a temperature gradient Step2->Step3 Step4 Lyse cells and centrifuge to separate soluble proteins Step3->Step4 Step5 Analyze soluble fraction by SDS-PAGE and Western Blot for YTHDC1 Step4->Step5 Step6 Quantify band intensities and plot melting curve Step5->Step6 End End Step6->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Materials:

  • MOLM-13 cells

  • This compound

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed MOLM-13 cells in opaque-walled 96-well plates at a predetermined density.

  • Add serial dilutions of this compound to the wells. Include vehicle-treated controls.

  • Incubate the plates for the desired duration (e.g., 72 hours).

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration to determine the GI50 or IC50 value.

Apoptosis Assay (Cleaved PARP Western Blot)

This assay detects apoptosis by measuring the cleavage of PARP, a substrate of activated caspases.

Materials:

  • THP-1 cells

  • This compound

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibody against cleaved PARP-1

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed THP-1 cells and treat with various concentrations of this compound for a specified time (e.g., 24-72 hours).

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in RIPA buffer on ice.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of the supernatants.

  • Analyze equal amounts of protein by SDS-PAGE and Western blotting.

  • Probe the membrane with a primary antibody specific for cleaved PARP-1.

  • Re-probe the membrane with a loading control antibody.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal and quantify the band intensities. An increase in the cleaved PARP-1 band indicates the induction of apoptosis.

Conclusion

This compound is a valuable tool for dissecting the complex role of the nuclear m6A reader YTHDC1 in gene regulation. Its ability to selectively inhibit YTHDC1 allows for the detailed investigation of m6A-dependent processes such as mRNA splicing and nuclear export. The anti-proliferative and pro-apoptotic effects of this compound in AML cell lines highlight the therapeutic potential of targeting YTHDC1 in cancers that are dependent on the m6A regulatory machinery. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epitranscriptomics and cancer biology. Further investigation into the in vivo efficacy and safety of YTHDC1 inhibitors will be crucial in translating these promising preclinical findings into novel therapeutic strategies.

Delving into the Cellular Impact of YTHDC1-IN-1: A Technical Guide to Affected Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological pathways affected by YTHDC1-IN-1, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDC1. As a critical nuclear regulator of RNA metabolism, YTHDC1 has emerged as a promising therapeutic target in various diseases, particularly in oncology. Understanding the downstream consequences of its inhibition is paramount for the development of novel therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks impacted by this compound treatment.

Core Mechanism of Action and Biological Roles of YTHDC1

YTHDC1 is the sole nuclear member of the YTH domain-containing family of proteins that recognize and bind to m6A-modified RNA.[1][2] This interaction is crucial for a multitude of post-transcriptional gene regulation processes. The primary functions of YTHDC1 include:

  • Regulation of mRNA Splicing: YTHDC1 influences alternative splicing by recruiting splicing factors like SRSF3 and excluding others such as SRSF10 from m6A-containing transcripts.[1][3] This modulation of splicing patterns can significantly alter the final protein products.

  • Nuclear Export of mRNA: YTHDC1 facilitates the export of methylated mRNAs from the nucleus to the cytoplasm for translation by interacting with export machinery components like SRSF3 and NXF1.[1][4][5]

  • mRNA Stability: By forming nuclear biomolecular condensates, YTHDC1 can protect certain m6A-marked transcripts, including those of oncogenes like MYC and BCL2, from degradation.[6][7]

  • Regulation of Transcription: YTHDC1 has been shown to bind to the transcription start sites of genes, including TP53, promoting their transcriptional elongation.[8][9]

This compound is a selective small molecule inhibitor of YTHDC1 with a reported dissociation constant (Kd) of 49 nM and an IC50 of 0.35 μM.[10][11] By blocking the binding of YTHDC1 to m6A-modified RNA, this compound disrupts these critical regulatory functions, leading to a cascade of effects on various biological pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of YTHDC1 inhibition.

Table 1: In Vitro Anti-proliferative and Apoptotic Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineAssay TypeParameterValue (μM)Reference
THP-1Anti-proliferationGI503.2[10]
MOLM-13Anti-proliferationIC505.6[10]
NOMO-1Anti-proliferationIC508.2[10]
THP-1Apoptosis Induction-Increased Cleaved PARP[10][11]

Table 2: Genes and Pathways Affected by YTHDC1 Knockdown/Inhibition

Cellular ContextExperimental ApproachKey Downregulated Genes/PathwaysKey Upregulated Genes/PathwaysReference
MOLM-13 (AML)RNA-seq after YTHDC1 knockdownCell cycle, DNA replication, Homologous recombination, MYC target genesp53 signaling pathway, Apoptosis[6][12]
MDA-MB-231 (TNBC)RNA-seq after YTHDC1 knockoutSMAD3-[4]
A549 (Lung Cancer)siRNA knockdownATR, BIRC6, SETX (at protein level due to aberrant splicing)-[13][14]

Key Biological Pathways Affected by this compound Treatment

Inhibition of YTHDC1 with this compound is predicted to impact a range of critical cellular processes, primarily stemming from the disruption of RNA metabolism.

Apoptosis and Cell Cycle Arrest in Cancer

A prominent effect of YTHDC1 inhibition is the induction of apoptosis and suppression of proliferation in cancer cells, particularly in acute myeloid leukemia (AML).[6][10] This is achieved through the destabilization of key oncogenic transcripts.

  • MYC and BCL2 Downregulation: YTHDC1 stabilizes MYC and BCL2 mRNAs in AML cells.[6][7] Treatment with a YTHDC1 inhibitor leads to their reduced expression, thereby promoting apoptosis and inhibiting cell growth.[6]

  • Induction of Apoptosis: this compound treatment in AML cell lines leads to an increase in cleaved PARP, a hallmark of apoptosis.[10][11]

YTHDC1_IN_1 This compound YTHDC1 YTHDC1 YTHDC1_IN_1->YTHDC1 inhibits m6A_RNA m6A-modified oncogenic transcripts (e.g., MYC, BCL2) YTHDC1->m6A_RNA binds to Stability Transcript Stability m6A_RNA->Stability promotes Translation Translation Stability->Translation MYC_BCL2 MYC, BCL2 Proteins Translation->MYC_BCL2 Proliferation Cell Proliferation MYC_BCL2->Proliferation promotes Apoptosis Apoptosis MYC_BCL2->Apoptosis inhibits

Figure 1: this compound induced apoptosis pathway.
Disruption of the DNA Damage Response

YTHDC1 plays a crucial role in maintaining genomic integrity by regulating the expression and splicing of key DNA Damage Response (DDR) factors.[8][9][13][14]

  • Aberrant Splicing of DDR Genes: Depletion of YTHDC1 leads to intron retention and subsequent downregulation of critical DDR proteins such as ATR, BIRC6, and SETX.[13][14] This suggests that this compound treatment could sensitize cancer cells to DNA damaging agents.

  • Regulation of p53: YTHDC1 directly binds to the TP53 gene and promotes its transcription.[8][9] Inhibition of YTHDC1 could therefore lead to reduced p53 levels, impacting cell cycle checkpoints and apoptosis.

YTHDC1_IN_1 This compound YTHDC1 YTHDC1 YTHDC1_IN_1->YTHDC1 inhibits DDR_pre_mRNA pre-mRNAs of DDR genes (e.g., ATR, BIRC6, SETX) YTHDC1->DDR_pre_mRNA regulates splicing of TP53_gene TP53 Gene YTHDC1->TP53_gene promotes transcription of Splicing Correct Splicing DDR_pre_mRNA->Splicing DDR_mRNA Mature DDR mRNAs Splicing->DDR_mRNA DDR_Proteins DDR Proteins DDR_mRNA->DDR_Proteins DNA_Repair DNA Damage Response DDR_Proteins->DNA_Repair TP53_transcription Transcription TP53_gene->TP53_transcription p53 p53 Protein TP53_transcription->p53 p53->DNA_Repair

Figure 2: this compound effect on DNA Damage Response.
Modulation of TGF-β Signaling

In the context of triple-negative breast cancer (TNBC), YTHDC1 has been shown to be a facilitator of metastasis by enhancing the nuclear export of SMAD3 mRNA, a key component of the TGF-β signaling pathway.[4]

  • SMAD3 Nuclear Export: YTHDC1 binds to m6A-modified SMAD3 mRNA and promotes its export to the cytoplasm. This sensitizes TNBC cells to TGF-β, promoting metastasis.[4]

  • Implications for Metastasis: Inhibition of YTHDC1 with this compound could potentially reduce the metastatic potential of certain cancers by dampening the TGF-β/SMAD3 signaling axis.

YTHDC1_IN_1 This compound YTHDC1 YTHDC1 YTHDC1_IN_1->YTHDC1 inhibits m6A_SMAD3_mRNA m6A-modified SMAD3 mRNA (in nucleus) YTHDC1->m6A_SMAD3_mRNA promotes export of Nuclear_Export Nuclear Export m6A_SMAD3_mRNA->Nuclear_Export SMAD3_mRNA_cyto SMAD3 mRNA (in cytoplasm) Nuclear_Export->SMAD3_mRNA_cyto SMAD3_Protein SMAD3 Protein SMAD3_mRNA_cyto->SMAD3_Protein TGFB_Signaling TGF-β Signaling SMAD3_Protein->TGFB_Signaling Metastasis Metastasis TGFB_Signaling->Metastasis

Figure 3: this compound modulation of TGF-β signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of YTHDC1 inhibition.

Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Protocol:

  • Seed cells (e.g., THP-1, MOLM-13, NOMO-1) in 96-well plates at a density of 1 x 10^4 cells/well.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 μM) or DMSO as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 μL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Calculate the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) values by fitting the data to a dose-response curve.[2]

Western Blot for Apoptosis Markers

Objective: To detect the induction of apoptosis by monitoring the cleavage of PARP.

Protocol:

  • Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cleaved PARP (e.g., Cell Signaling Technology, #9542) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[2][11]

RNA Sequencing (RNA-seq)

Objective: To identify genome-wide changes in gene expression and alternative splicing upon YTHDC1 inhibition or knockdown.

Protocol:

  • Treat cells with this compound or transfect with siRNAs targeting YTHDC1.

  • Isolate total RNA using a TRIzol-based method or a commercial kit.

  • Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.

  • Perform library preparation, including poly(A) selection for mRNA, fragmentation, reverse transcription, and adapter ligation.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Align the sequencing reads to a reference genome.

  • Perform differential gene expression analysis (e.g., using DESeq2 or edgeR) and alternative splicing analysis (e.g., using rMATS or MAJIQ).[12][15][16]

cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment This compound or siRNA Cell_Culture->Treatment Proliferation Proliferation Assay (MTS) Treatment->Proliferation Apoptosis Apoptosis Assay (Western Blot for Cleaved PARP) Treatment->Apoptosis RNA_Seq Transcriptome Analysis (RNA-seq) Treatment->RNA_Seq GI50_IC50 GI50/IC50 Calculation Proliferation->GI50_IC50 Protein_Quant Protein Quantification Apoptosis->Protein_Quant DEG_Splicing Differential Gene Expression & Alternative Splicing Analysis RNA_Seq->DEG_Splicing

Figure 4: General experimental workflow.

Conclusion

This compound, as a selective inhibitor of the nuclear m6A reader YTHDC1, presents a promising therapeutic tool. Its mechanism of action, centered on the disruption of RNA metabolism, leads to profound effects on multiple biological pathways that are critical for cancer cell survival and progression. The induction of apoptosis, arrest of the cell cycle, impairment of the DNA damage response, and modulation of pro-metastatic signaling pathways underscore the therapeutic potential of targeting YTHDC1. Further research utilizing the experimental approaches outlined in this guide will continue to elucidate the full spectrum of biological consequences of YTHDC1 inhibition and pave the way for its clinical development.

References

The Discovery and Synthesis of YTHDC1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview of the discovery, synthesis, and biological evaluation of the selective YTHDC1 inhibitor, YTHDC1-IN-1, a promising chemical probe for cancer research.

This compound, also identified as compound 40, has emerged as a potent and selective inhibitor of the N6-methyladenosine (m6A) reader protein YTH Domain Containing 1 (YTHDC1).[1][2][3][4] This technical guide provides a comprehensive overview of its discovery through a structure-based design campaign, its synthesis, and its biological characterization, tailored for researchers, scientists, and drug development professionals. YTHDC1 is a nuclear reader of m6A, a prevalent mRNA modification, and plays a crucial role in various aspects of RNA metabolism, including splicing and nuclear export.[5][6] Its dysregulation has been implicated in several diseases, notably in acute myeloid leukemia (AML), where it is essential for the proliferation and survival of cancer cells.[2][7][8][9]

Discovery and Design

This compound was developed through a meticulous structure-based drug design campaign.[2][10] The process involved iterative cycles of ligand optimization, leveraging high-resolution X-ray crystallography to understand the binding interactions within the YTHDC1 m6A-binding pocket.[2][10] This approach enabled the successful combination of key structural features onto a 5-chloropyrazolopyrimidine scaffold, ultimately leading to the identification of this compound (compound 40) with high affinity and selectivity.[10]

Quantitative Biological Data

The biological activity of this compound has been extensively characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Inhibitory Potency
ParameterValueAssaySource
Kd 49 nMIsothermal Titration Calorimetry (ITC)[1][2][3]
IC50 0.35 µMHomogeneous Time-Resolved Fluorescence (HTRF)[1][2]
Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineParameterValueAssaySource
THP-1 GI50 3.2 µMProliferation Assay[1][2]
MOLM-13 IC50 5.6 µMProliferation Assay[1][2]
NOMO-1 IC50 8.2 µMProliferation Assay[1][2]
Table 3: Thermal Shift Assay Data
Assay TypeTemperatureCompound ConcentrationΔTm (°C)Source
Thermal Shift Assay (TSA) -100 µM12 °C[2]
Cellular Thermal Shift Assay (CETSA) 48 °CConcentration-dependent stabilization-[10]

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the YTH domain of YTHDC1, thereby disrupting its interaction with m6A-modified RNA.[7][11] In AML cells, YTHDC1 is known to localize in nuclear condensates, which are phase-separated assemblies that stabilize oncogenic transcripts like MYC.[7][11] By inhibiting YTHDC1, this compound leads to the dissolution of these condensates, resulting in the destabilization of oncogenic mRNAs, suppression of oncogene expression, and ultimately, antiproliferative and pro-apoptotic effects.[7][11]

YTHDC1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Pharmacological Intervention m6A_RNA m6A-modified oncogenic RNA (e.g., MYC mRNA) YTHDC1 YTHDC1 Protein m6A_RNA->YTHDC1 binds to Condensates Nuclear Condensates YTHDC1->Condensates forms Splicing mRNA Splicing & Export YTHDC1->Splicing regulates Condensates->m6A_RNA stabilizes Oncogene_Expression Oncogene Expression Splicing->Oncogene_Expression leads to YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits Dissolution Condensate Dissolution YTHDC1_IN_1->Dissolution induces Suppression Suppressed Oncogene Expression Dissolution->Suppression leads to Apoptosis Apoptosis Suppression->Apoptosis promotes

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

All reagents were purchased from commercial suppliers and used as received. Reactions at elevated temperatures were carried out in an oil bath.[10]

YTHDC1_IN_1_Synthesis_Workflow Start Starting Materials (Purine Heterocycle) Step1 Step-by-step Ligand Optimization Start->Step1 Step2 Combination of Structural Features Step1->Step2 Step3 Scaffold Hopping to 5-chloropyrazolopyrimidine Step2->Step3 Final This compound (Compound 40) Step3->Final

References

YTHDC1-IN-1: A Chemical Probe for Elucidating the Function of the Nuclear m6A Reader Protein YTHDC1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The biological functions of m6A are mediated by a suite of proteins known as "readers," which recognize and bind to this modification. YTH Domain Containing 1 (YTHDC1) is a key nuclear m6A reader that has been implicated in a multitude of cellular processes and is emerging as a significant target in various diseases, particularly in acute myeloid leukemia (AML).[1][2] To facilitate the study of YTHDC1 function and validate it as a therapeutic target, potent and selective chemical probes are indispensable. This technical guide focuses on YTHDC1-IN-1, a selective small-molecule inhibitor of YTHDC1, providing a comprehensive overview of its characteristics, experimental applications, and the methodologies to effectively utilize it as a chemical probe.

This compound: A Potent and Selective Chemical Probe

This compound (also reported as compound 40) is a potent and selective inhibitor of YTHDC1 that was developed through a structure-based design campaign.[1][2] It serves as a valuable tool for investigating the cellular functions of YTHDC1. Another selective inhibitor, YL-5092, has also been developed and exhibits similar anti-leukemic properties.[3][4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related inhibitor YL-5092, providing a comparative overview of their biochemical and cellular activities.

Table 1: Biochemical Activity of YTHDC1 Inhibitors

CompoundTargetAssayKd (nM)IC50 (nM)
This compound YTHDC1ITC49-
YTHDC1HTRF-350
YL-5092 YTHDC129.67.4

Data sourced from references[1][2][6].

Table 2: Cellular Activity of YTHDC1 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

CompoundCell LineAssayGI50 (µM)IC50 (µM)
This compound THP-1Proliferation3.2-
MOLM-13Proliferation5.6-
NOMO-1Proliferation8.2-
YL-5092 Various AML cellsProliferation-0.28 - 2.87

Data sourced from references[1][2][6].

Table 3: Selectivity Profile of this compound

Off-TargetAssayIC50 (µM)Fold Selectivity vs. YTHDC1
YTHDF1HTRF89~254
YTHDF2HTRF60~171
YTHDF3HTRF83~237

Data sourced from reference[2].

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following sections outline the key experimental protocols used to characterize its function.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination

This assay is used to measure the binding affinity of this compound to the YTHDC1 protein in a competitive binding format.

Materials:

  • GST-tagged YTHDC1 protein

  • Biotinylated m6A-containing RNA probe

  • Europium cryptate-labeled anti-GST antibody (Donor)

  • Streptavidin-XL665 (Acceptor)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • This compound (and other test compounds)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the GST-YTHDC1 protein, biotinylated m6A-RNA probe, and the serially diluted inhibitor.

  • Add the HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change upon binding of the inhibitor to the target protein, allowing for the determination of the dissociation constant (Kd).

Materials:

  • Purified YTHDC1 protein

  • This compound

  • ITC buffer (ensure the buffer for the protein and inhibitor are identical to minimize heat of dilution effects)

  • Isothermal titration calorimeter

Procedure:

  • Prepare a solution of YTHDC1 protein in the ITC buffer at a known concentration (e.g., 10-50 µM).

  • Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times higher than the protein concentration.

  • Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

  • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

  • Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Thermal Shift Assay (TSA) and Cellular Thermal Shift Assay (CETSA)

TSA and CETSA are used to assess the binding of this compound to YTHDC1 by measuring the change in the protein's thermal stability. CETSA has the advantage of measuring target engagement in a cellular context.

TSA Procedure:

  • Mix purified YTHDC1 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Add this compound at various concentrations.

  • Heat the samples in a real-time PCR instrument with a temperature gradient.

  • Monitor the fluorescence intensity as the temperature increases.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the inhibitor indicates binding.

CETSA Procedure:

  • Treat intact cells (e.g., MOLM-13) with this compound at various concentrations.

  • Heat the cell suspensions at a specific temperature (e.g., 48°C) for a defined period.

  • Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of soluble YTHDC1 in the supernatant by Western blotting or other quantitative methods.

  • An increase in the amount of soluble YTHDC1 at the denaturing temperature in the presence of the inhibitor indicates target engagement.

Cell Proliferation Assay (GI50 Determination)

This assay measures the concentration of this compound that causes a 50% reduction in the growth of cancer cell lines.

Materials:

  • AML cell lines (e.g., THP-1, MOLM-13, NOMO-1)

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • 96-well plates

Procedure:

  • Seed the AML cells in 96-well plates at a predetermined density.

  • Prepare serial dilutions of this compound and add them to the cells.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

  • Plot the cell viability against the inhibitor concentration and determine the GI50 value.

Apoptosis Assay (Cleaved PARP Western Blot)

This assay detects the induction of apoptosis in cells treated with this compound by measuring the cleavage of Poly (ADP-ribose) polymerase (PARP).

Materials:

  • AML cell lines (e.g., THP-1)

  • This compound

  • Cell lysis buffer

  • Primary antibodies (anti-cleaved PARP, anti-total PARP, anti-β-actin or other loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved PARP fragment indicates apoptosis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to YTHDC1 function and its investigation using this compound.

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome in AML m6A_mRNA m6A-modified pre-mRNA YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds Splicing_Factors Splicing Factors (e.g., SRSF3) YTHDC1->Splicing_Factors recruits Export_Factors Export Factors (e.g., NXF1) YTHDC1->Export_Factors facilitates binding Splicing_Factors->m6A_mRNA regulates splicing Spliced_mRNA Spliced m6A-mRNA Export_Factors->Spliced_mRNA mediates export Exported_mRNA Exported m6A-mRNA Spliced_mRNA->Exported_mRNA nuclear export Translation Translation Exported_mRNA->Translation Proliferation Cell Proliferation Translation->Proliferation promotes YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits binding YTHDC1_IN_1->Proliferation inhibits Apoptosis Apoptosis YTHDC1_IN_1->Apoptosis induces

Caption: YTHDC1 signaling pathway and the effect of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays HTRF HTRF Assay (IC50) ITC ITC (Kd) TSA TSA (Target Engagement) CETSA CETSA (Target Engagement in cells) Proliferation Proliferation Assay (GI50) Apoptosis Apoptosis Assay (Cleaved PARP) YTHDC1_IN_1 This compound YTHDC1_IN_1->HTRF Characterization of binding to YTHDC1 YTHDC1_IN_1->ITC Characterization of binding to YTHDC1 YTHDC1_IN_1->TSA Characterization of binding to YTHDC1 YTHDC1_IN_1->CETSA Evaluation of cellular effects YTHDC1_IN_1->Proliferation Evaluation of cellular effects YTHDC1_IN_1->Apoptosis Evaluation of cellular effects

Caption: Experimental workflow for characterizing this compound.

Logical_Relationship YTHDC1 YTHDC1 (Nuclear m6A Reader) m6A_RNA m6A-modified RNA YTHDC1->m6A_RNA Binds to Cellular_Processes Cellular Processes (Splicing, Export, Proliferation) YTHDC1->Cellular_Processes Regulates YTHDC1_IN_1 This compound (Chemical Probe) YTHDC1_IN_1->YTHDC1 Inhibits YTHDC1_IN_1->Cellular_Processes Modulates

Caption: Logical relationship between YTHDC1, its inhibitor, and function.

Conclusion

This compound is a valuable and well-characterized chemical probe for investigating the biological roles of the nuclear m6A reader, YTHDC1. Its potency, selectivity, and demonstrated cellular activity make it an essential tool for researchers in the fields of RNA biology, cancer biology, and drug discovery. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound to further unravel the complexities of m6A-mediated gene regulation and to explore the therapeutic potential of targeting YTHDC1.

References

YTHDC1-IN-1: A Technical Guide to its Impact on mRNA Splicing and Nuclear Export

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YTHDC1-IN-1 is a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) reader protein, YTH Domain Containing 1 (YTHDC1)[1]. With a reported equilibrium dissociation constant (Kd) of 49 nM and an IC50 of 0.35 μM, this compound serves as a critical tool for investigating the cellular functions of YTHDC1[2]. YTHDC1 is the primary nuclear reader of m6A, the most abundant internal modification of eukaryotic mRNA, and plays a crucial role in various aspects of mRNA metabolism, including splicing and nuclear export[3][4][5]. While this compound and other inhibitors like YL-5092 (IC50 of 7.4 nM) have been primarily characterized for their anti-proliferative and pro-apoptotic effects in cancer models such as acute myeloid leukemia (AML), their direct quantitative impact on mRNA splicing and nuclear export is an area of active investigation[2][6]. This technical guide summarizes the known effects of YTHDC1 inhibition, drawing upon data from studies involving both specific inhibitors and genetic depletion of YTHDC1, which is expected to phenocopy the effects of a potent inhibitor.

The Role of YTHDC1 in mRNA Processing

YTHDC1 acts as a key regulator in the nucleus, influencing the fate of m6A-modified mRNAs. Its functions are multifaceted and interconnected:

  • mRNA Splicing: YTHDC1 has been shown to regulate alternative splicing by recruiting or blocking the binding of splicing factors to pre-mRNA. This can lead to either exon inclusion or skipping, thereby altering the final mRNA transcript and the resulting protein isoform[5][7].

  • mRNA Nuclear Export: YTHDC1 facilitates the export of m6A-modified mRNAs from the nucleus to the cytoplasm. It achieves this by interacting with components of the nuclear export machinery, ensuring that mature mRNAs are efficiently transported for translation[4][8].

Inhibition of YTHDC1 with a molecule like this compound is therefore hypothesized to disrupt these critical processes, leading to aberrant gene expression and cellular dysfunction.

Quantitative Effects of YTHDC1 Inhibition on mRNA Splicing and Nuclear Export

The following tables summarize quantitative data from studies investigating the impact of YTHDC1 depletion, which serves as a proxy for the effects of this compound.

Table 1: Effects of YTHDC1 Depletion on mRNA Splicing

Cell LineMethod of YTHDC1 DepletionKey Findings on SplicingQuantitative DataReference
A549siRNA knockdownIncreased intron retention in key DNA damage response genes.Significant reduction of fully spliced mRNA and a significant increase in intron-retained forms of ATR, BIRC6, and SETX.[7]
HeLasiRNA knockdownYTHDC1 depletion affects alternative splicing patterns.Individual transcripts of APC and MCL1 do not show significant changes in alternative exon usage.[8]
Mouse OocytesGenetic knockoutExtensive alternative splicing defects.Defects in exon skipping and inclusion in multiple transcripts were rescued by wild-type but not m6A-binding-deficient YTHDC1.[9]
C2C12 myoblastsInducible deletionA large number of differential splicing events (DSEs) were identified.2555 genes with DSEs were detected upon YTHDC1 degradation, with 1040 of them being binding targets of YTHDC1.[10]

Table 2: Effects of YTHDC1 Depletion on mRNA Nuclear Export

Cell LineMethod of YTHDC1 DepletionKey Findings on Nuclear ExportQuantitative DataReference
HeLasiRNA knockdownAccumulation of m6A-containing mRNA in the nucleus and depletion in the cytoplasm.Increased signal intensity of polyA RNA in the nuclear region and depletion in the cytoplasmic regions observed via fluorescence in situ hybridization.[4][11]
Mouse Embryonic FibroblastsNot specifiedSpliced mRNAs are mostly cytoplasmic, while their cDNA counterparts are mostly nuclear, indicating splicing enhances export.Splicing enhances the kinetics and efficiency of mRNA export by 6- to 10-fold.[12]
P19 mouse embryonic carcinoma cellssiRNA knockdown of export factor NXF1Decreased cytoplasmic abundance and increased nuclear abundance of thousands of transcripts.Depletion of SRSF3, an interactor of YTHDC1, resulted in reduced cytoplasmic abundance of shortened 3' UTR mRNA isoforms.[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of YTHDC1 depletion on mRNA splicing and nuclear export. These protocols can be adapted for studying the effects of this compound.

siRNA-mediated Knockdown of YTHDC1
  • Cell Culture: HeLa or A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 6-well plates to reach 50-60% confluency at the time of transfection. siRNA targeting YTHDC1 or a non-targeting control siRNA are transfected using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Cells are incubated with the siRNA-lipid complexes for 48-72 hours before harvesting for downstream analysis.

  • Validation: Knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting for YTHDC1 mRNA and protein levels, respectively.

Nuclear and Cytoplasmic RNA Fractionation
  • Cell Lysis: Harvested cells are washed with ice-cold PBS and lysed in a hypotonic lysis buffer.

  • Nuclear Pelletting: The lysate is centrifuged to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Lysis: The nuclear pellet is washed and then lysed in a nuclear lysis buffer.

  • RNA Extraction: RNA is extracted from both the nuclear and cytoplasmic fractions using a suitable RNA extraction kit.

  • Quality Control: The purity and integrity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

RNA-Sequencing and Splicing Analysis
  • Library Preparation: RNA-seq libraries are prepared from total RNA from both control and YTHDC1-depleted cells using a stranded mRNA-seq library preparation kit.

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform to generate paired-end reads.

  • Data Analysis:

    • Alignment: Reads are aligned to the reference genome.

    • Differential Splicing Analysis: Aligned reads are analyzed using software such as MISO (Mixture of Isoforms) or rMATS to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 3'/5' splice sites).

    • Visualization: Splicing changes are visualized using sashimi plots.

Quantitative RT-PCR (qRT-PCR) for Splicing and Localization Validation
  • Reverse Transcription: Equal amounts of RNA from nuclear and cytoplasmic fractions are reverse transcribed to cDNA.

  • Primer Design: Primers are designed to specifically amplify either the spliced or unspliced (intron-retained) forms of target genes. For localization studies, primers targeting specific transcripts are used.

  • qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: The relative abundance of spliced/unspliced transcripts or the cytoplasmic-to-nuclear ratio of target mRNAs is calculated using the ΔΔCt method, with appropriate housekeeping genes used for normalization.

Visualizations

Signaling Pathway of YTHDC1 in mRNA Processing

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified pre-mRNA YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 Binding Spliced_mRNA Spliced m6A-mRNA SplicingFactors Splicing Factors (e.g., SRSF3) YTHDC1->SplicingFactors Recruitment/Modulation ExportMachinery Nuclear Export Machinery (e.g., NXF1) YTHDC1->ExportMachinery Interaction SplicingFactors->m6A_mRNA Alternative Splicing ExportMachinery->Spliced_mRNA Export Spliced_mRNA->YTHDC1 Binding Exported_mRNA Export-competent m6A-mRNA Translated_Protein Protein Exported_mRNA->Translated_Protein Translation

Caption: YTHDC1 binds to m6A-modified pre-mRNA in the nucleus, influencing splicing and promoting nuclear export.

Experimental Workflow for Assessing YTHDC1 Inhibitor Effects

Experimental_Workflow Start Cell Culture Treatment Treat with this compound or Vehicle Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Fractionation Nuclear/Cytoplasmic Fractionation Harvest->Fractionation RNA_Extraction RNA Extraction Fractionation->RNA_Extraction Downstream Downstream Analysis RNA_Extraction->Downstream RNA_Seq RNA-Sequencing Downstream->RNA_Seq qRT_PCR qRT-PCR Downstream->qRT_PCR Splicing_Analysis Splicing Analysis RNA_Seq->Splicing_Analysis qRT_PCR->Splicing_Analysis Localization_Analysis Localization Analysis qRT_PCR->Localization_Analysis

Caption: A typical workflow to study the effects of this compound on mRNA splicing and nuclear export.

Logical Relationship of YTHDC1 Inhibition

Logical_Relationship YTHDC1_IN_1 This compound YTHDC1_Inhibition Inhibition of YTHDC1 m6A-binding YTHDC1_IN_1->YTHDC1_Inhibition Splicing_Disruption Disruption of mRNA Splicing YTHDC1_Inhibition->Splicing_Disruption Export_Blockage Blockage of mRNA Nuclear Export YTHDC1_Inhibition->Export_Blockage Aberrant_Splicing Aberrant Splicing (e.g., Intron Retention) Splicing_Disruption->Aberrant_Splicing Nuclear_Accumulation Nuclear Accumulation of mRNA Export_Blockage->Nuclear_Accumulation Altered_Protein Altered Protein Isoforms / Reduced Protein Levels Aberrant_Splicing->Altered_Protein Nuclear_Accumulation->Altered_Protein Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis) Altered_Protein->Cellular_Effects

Caption: The logical flow from YTHDC1 inhibition by this compound to downstream cellular consequences.

References

The Emerging Role of YTHDC1 Inhibition in Acute Myeloid Leukemia: A Technical Overview of YTHDC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent advances in epitranscriptomics have identified the N6-methyladenosine (m6A) RNA modification pathway as a critical regulator of leukemogenesis. YTHDC1, a nuclear m6A reader protein, has emerged as a key player in AML pathology. It recognizes and binds to m6A-modified mRNAs of crucial oncogenes, such as MYC and BCL2, promoting their stability and expression. This stabilization occurs within specialized nuclear structures known as biomolecular condensates, which are essential for the proliferation and survival of AML cells.

The targeted inhibition of YTHDC1 represents a novel and promising therapeutic strategy for AML. Small molecule inhibitors that disrupt the YTHDC1-m6A interaction can dissolve these condensates, leading to the destabilization of oncogenic transcripts, ultimately inducing apoptosis and differentiation in AML cells. This technical guide provides a comprehensive overview of the preliminary studies on YTHDC1-IN-1, a selective YTHDC1 inhibitor, and its effects on AML cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on YTHDC1 inhibitors in AML cell lines.

Table 1: Biochemical and Cellular Activity of this compound [1]

ParameterValueCell Line(s)
Binding Affinity (Kd)49 nM-
Biochemical IC500.35 µM-
GI50 (THP-1)3.2 µMTHP-1
IC50 (MOLM-13)5.6 µMMOLM-13
IC50 (NOMO-1)8.2 µMNOMO-1

Table 2: Effects of YTHDC1 Inhibition on AML Cell Lines

EffectObservationAML Cell LinesReference
ProliferationInhibition of cell growthTHP-1, MOLM-13, NOMO-1, MV411[1][2][3]
ApoptosisInduction of programmed cell deathTHP-1 and other AML models[1][2]
DifferentiationInduction of myeloid differentiationMultiple AML cell models[2]
Oncogene ExpressionTime- and dose-dependent reduction of MYC expressionAML cells[2]
In Vivo EfficacyPotent tumor growth inhibition and prolonged survivalMOLM13 and MV411 xenografts[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of YTHDC1 in AML and a general workflow for evaluating YTHDC1 inhibitors.

YTHDC1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified oncogenic mRNAs (e.g., MYC, BCL2) Condensate Biomolecular Condensate m6A_mRNA->Condensate YTHDC1 YTHDC1 Protein YTHDC1->Condensate binds mRNA_Stability Increased mRNA Stability & Export Condensate->mRNA_Stability promotes YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits Apoptosis_Differentiation Apoptosis & Differentiation YTHDC1_IN_1->Apoptosis_Differentiation indirectly promotes Translation Translation mRNA_Stability->Translation Oncoproteins Oncogenic Proteins (MYC, BCL2) Translation->Oncoproteins Cell_Proliferation Cell Proliferation & Survival Oncoproteins->Cell_Proliferation drives

Caption: YTHDC1 Signaling Pathway in AML.

Experimental_Workflow cluster_assays In Vitro Assays start Start: AML Cell Lines (e.g., THP-1, MOLM-13) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot (MYC, BCL2, Cleaved PARP) treatment->western_blot colony_formation Colony Formation Assay treatment->colony_formation data_analysis Data Analysis: Determine IC50/GI50, Quantify Apoptosis, Protein Expression Levels viability->data_analysis apoptosis->data_analysis western_blot->data_analysis colony_formation->data_analysis end Conclusion: Evaluate Anti-Leukemic Activity data_analysis->end

Caption: Experimental Workflow for YTHDC1 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are standard protocols and may require optimization for specific AML cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • AML cell lines (e.g., THP-1, MOLM-13, NOMO-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control AML cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for MYC, BCL2, and Cleaved PARP

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

  • Treated and control AML cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MYC, anti-BCL2, anti-cleaved PARP, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (β-actin or GAPDH).

Colony-Forming Cell (CFC) Assay

This in vitro assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies in a semi-solid medium.

Materials:

  • CD34+ AML stem cells or AML cell lines

  • MethoCult™ medium (e.g., H4434)

  • IMDM

  • 35 mm culture dishes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of AML cells in IMDM.

  • Plating: Mix the cells with MethoCult™ medium at a density of 1,000-3,000 cells per 35 mm dish.

  • Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.

  • Colony Enumeration: Count the number of colonies under an inverted microscope. Colonies are typically defined as aggregates of 40 or more cells.

  • Analysis: Compare the number and size of colonies in the this compound treated group to the vehicle control.

Conclusion and Future Directions

Preliminary studies on this compound and other YTHDC1 inhibitors have demonstrated their potential as a targeted therapy for AML. By disrupting the m6A-YTHDC1 axis, these inhibitors effectively suppress the expression of key oncogenes, leading to anti-leukemic effects in vitro and in vivo. The data presented in this guide underscore the importance of YTHDC1 as a therapeutic target in MYC-driven leukemias.

Further research is warranted to fully elucidate the therapeutic potential of YTHDC1 inhibitors. This includes comprehensive preclinical evaluation of their efficacy, safety, and pharmacokinetic profiles. Additionally, the identification of predictive biomarkers will be crucial for patient stratification in future clinical trials. The continued development of potent and selective YTHDC1 inhibitors holds great promise for improving the treatment outcomes for patients with AML.

References

Investigating the Role of YTHDC1 in Leukemogenesis with YTHDC1-IN-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N6-methyladenosine (m6A) reader YTH Domain Containing 1 (YTHDC1) has emerged as a critical regulator in the pathogenesis of leukemia, particularly Acute Myeloid Leukemia (AML). Its role in promoting leukemic cell proliferation and survival makes it a compelling therapeutic target. This technical guide provides a comprehensive overview of the function of YTHDC1 in leukemogenesis and the utility of the selective inhibitor, YTHDC1-IN-1, as a tool for its investigation. We present key quantitative data on the effects of YTHDC1 inhibition, detailed experimental protocols for essential assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: YTHDC1 in Normal and Malignant Hematopoiesis

YTHDC1 is a nuclear m6A reader protein that plays a pivotal role in RNA metabolism, including pre-mRNA splicing, nuclear export, and stabilization of target transcripts. In normal hematopoiesis, YTHDC1 is involved in the maintenance and differentiation of hematopoietic stem and progenitor cells (HSPCs). However, its dysregulation has been strongly implicated in the development and progression of leukemia.

YTHDC1 is frequently overexpressed in AML patient samples compared to healthy hematopoietic tissues. This elevated expression is functionally significant, as knockdown of YTHDC1 in AML cell lines leads to reduced proliferation, cell cycle arrest, and induction of apoptosis. These effects highlight the dependency of leukemic cells on YTHDC1 for their continued growth and survival, establishing it as a promising target for therapeutic intervention.

The this compound Small Molecule Inhibitor

This compound is a selective small molecule inhibitor of YTHDC1. It has been shown to exhibit anti-proliferative and pro-apoptotic effects in various AML cell lines, validating the therapeutic potential of targeting YTHDC1. This guide will focus on the application of this compound as a research tool to dissect the role of YTHDC1 in leukemogenesis.

Quantitative Analysis of YTHDC1 Inhibition

The efficacy of YTHDC1 inhibition can be quantified through various in vitro assays. The following tables summarize the key pharmacological and cellular effects of YTHDC1 inhibitors.

Table 1: Pharmacological Properties of YTHDC1 Inhibitors

InhibitorTargetKd (nM)IC50 (µM)
This compoundYTHDC1490.35

Data compiled from publicly available sources.

Table 2: Anti-proliferative Activity of YTHDC1 Inhibitors in Leukemia Cell Lines

InhibitorCell LineAssayValue (µM)
This compoundTHP-1GI503.2
This compoundMOLM-13IC505.6
This compoundNOMO-1IC508.2

Data represents the concentration required to inhibit cell growth by 50% (GI50) or reduce viability by 50% (IC50).

Table 3: Cellular Effects of YTHDC1 Inhibition in AML Cell Lines

Cell LineTreatmentEffectObservation
THP-1This compoundApoptosis InductionIncreased levels of cleaved PARP
MOLM-13YTHDC1 KnockdownCell Cycle ArrestG1 phase arrest
MOLM-13YTHDC1 KnockdownApoptosis InductionIncreased Annexin V positive cells

Qualitative and semi-quantitative observations from cited literature.

Key Signaling Pathways and Mechanisms of Action

YTHDC1 exerts its pro-leukemogenic functions through the regulation of key downstream targets. The following diagrams illustrate the major signaling pathways involved.

Methodological & Application

Application Notes and Protocols for YTHDC1-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YTHDC1 (YTH Domain Containing 1) is the sole nuclear reader of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2] It plays a crucial role in various stages of RNA metabolism, including pre-mRNA splicing, nuclear export, and stability.[3][4] YTHDC1 recognizes and binds to m6A-modified RNA through its YTH domain, thereby influencing the fate of target transcripts.[2] Dysregulation of YTHDC1 has been implicated in several diseases, notably in acute myeloid leukemia (AML), where it promotes leukemogenesis by stabilizing oncogenic transcripts like MYC.[4][5]

YTHDC1-IN-1 (also reported as Compound 40) is a potent and selective small molecule inhibitor of YTHDC1.[6][7] It competitively binds to the m6A-binding pocket of YTHDC1, disrupting its interaction with methylated RNA.[8] This inhibition leads to the dissolution of YTHDC1-containing nuclear condensates, suppression of oncogenic gene expression, and ultimately, anti-proliferative and pro-apoptotic effects in cancer cells.[4][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe YTHDC1 function.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound (Compound 40)
ParameterValueCell Line(s)Reference
Biochemical Activity
Binding Affinity (Kd)49 nM-[6][7]
Biochemical IC500.35 µM-[6][7][9]
Cellular Activity
Anti-proliferative GI503.2 µMTHP-1 (AML)[6][7][9]
Anti-proliferative IC505.6 µMMOLM-13 (AML)[6][7][9]
Anti-proliferative IC508.2 µMNOMO-1 (AML)[6][7][9]
Selectivity
YTHDF1 IC5089 µM-[7][9]
YTHDF2 IC5060 µM-[7][9]
YTHDF3 IC5083 µM-[7][9]

Signaling Pathway

YTHDC1 functions as a key nuclear regulator of gene expression by interpreting the m6A modification on mRNA. Its inhibition by this compound perturbs these regulatory functions, impacting pathways critical for cancer cell survival and proliferation, such as the MYC signaling pathway.

YTHDC1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_phenotype Cellular Phenotype m6A_mRNA m6A-modified mRNA (e.g., MYC, BCL2) YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds Splicing Splicing Factors (SRSF3) YTHDC1->Splicing recruits Export Export Factors (NXF1) YTHDC1->Export recruits YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 Apoptosis Apoptosis YTHDC1_IN_1->Apoptosis induces Splicing->m6A_mRNA regulates splicing Processed_mRNA Processed Oncogenic mRNA Export->Processed_mRNA facilitates export Translation Translation Processed_mRNA->Translation Oncogenic_Proteins Oncogenic Proteins (MYC, BCL2) Translation->Oncogenic_Proteins Proliferation Cell Proliferation Oncogenic_Proteins->Proliferation Oncogenic_Proteins->Apoptosis

Caption: this compound inhibits YTHDC1, disrupting mRNA processing and export, leading to reduced oncogenic protein levels and apoptosis.

Experimental Protocols

General Guidelines for this compound Handling
  • Reconstitution: this compound is typically provided as a solid. Reconstitute in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution at -20°C or -80°C.[6] Aliquot to avoid repeated freeze-thaw cycles.[6]

  • Working Concentrations: The effective concentration range for this compound in cell culture is typically between 1-100 µM, with treatment times ranging from 24 to 72 hours, depending on the cell line and assay.[6]

Protocol 1: Cell Proliferation/Viability Assay

This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • AML cell lines (e.g., THP-1, MOLM-13, NOMO-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 µM to 50 µM.

  • Add the diluted compound to the respective wells. Include a DMSO-only control (vehicle).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 or IC50 value.

Protocol 2: Western Blot for Apoptosis Induction

This protocol assesses the induction of apoptosis by detecting the cleavage of PARP, a hallmark of apoptosis.

Materials:

  • AML cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved PARP, anti-total PARP, anti-YTHDC1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 1x and 2x the IC50 concentration) and a DMSO vehicle control for 24-48 hours.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the level of cleaved PARP to the loading control. An increase in the cleaved PARP/total PARP ratio indicates apoptosis induction.[6][7]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that this compound directly binds to and stabilizes YTHDC1 within the cellular environment.[7]

Materials:

  • AML cell lines

  • Complete cell culture medium

  • This compound stock solution

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blot materials (as in Protocol 2)

Procedure:

  • Cell Treatment: Treat a high-density cell suspension with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated protein pellet.

  • Western Blot: Collect the supernatant and analyze the amount of soluble YTHDC1 by Western blot, as described in Protocol 2.

  • Analysis: Plot the amount of soluble YTHDC1 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement and stabilization.[7]

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation Culture 1. Culture Cells (e.g., THP-1, MOLM-13) Treatment 2. Treat with this compound (Dose-response & time-course) Culture->Treatment Viability 3a. Proliferation Assay (Calculate IC50) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Western Blot for Cleaved PARP) Treatment->Apoptosis Target 3c. Target Engagement (CETSA) Treatment->Target Data 4. Analyze Data & Generate Dose-Response Curves Viability->Data Apoptosis->Data Target->Data Conclusion 5. Confirm On-Target Activity and Phenotypic Effects Data->Conclusion

Caption: Workflow for characterizing the cellular effects of this compound.

References

Application Notes and Protocols for YTHDC1-IN-1 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing YTHDC1-IN-1, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDC1, in various cell-based assays. This document outlines the inhibitor's mechanism of action, provides quantitative data for effective concentrations, and offers step-by-step experimental procedures.

Introduction

This compound (also referred to as Compound 40) is a potent and selective small molecule inhibitor of YTHDC1, a key nuclear reader of m6A-modified mRNA.[1][2][3] YTHDC1 plays a crucial role in regulating multiple stages of nuclear mRNA processing, including splicing, nuclear export, and stability of oncogenic transcripts like MYC and BCL2.[4] By binding to the m6A recognition pocket of YTHDC1, this compound disrupts the interaction with m6A-containing RNA, leading to the dissolution of YTHDC1 condensates and subsequent downregulation of target gene expression.[4][5] This inhibitory activity results in anti-proliferative and pro-apoptotic effects in cancer cells, particularly in MYC-driven malignancies such as acute myeloid leukemia (AML).[1][2][5]

Mechanism of Action

This compound selectively occupies the RNA binding pocket of YTHDC1, preventing it from recognizing m6A-modified mRNA transcripts. This disruption of the m6A-YTHDC1 axis interferes with the post-transcriptional regulation of genes involved in cell proliferation and survival. In cancer cells, particularly those dependent on oncogenes like MYC, inhibition of YTHDC1 leads to decreased stability and expression of these critical transcripts, ultimately inducing cell cycle arrest and apoptosis.[4][5]

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified mRNA (e.g., MYC, BCL2) YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds Splicing_Export mRNA Splicing & Nuclear Export YTHDC1->Splicing_Export promotes Degradation mRNA Degradation YTHDC1->Degradation prevents Translation Translation Splicing_Export->Translation YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits Oncogenic_Proteins Oncogenic Proteins (e.g., MYC, BCL2) Translation->Oncogenic_Proteins Cell_Proliferation Cell Proliferation & Survival Oncogenic_Proteins->Cell_Proliferation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Reagent_Prep Prepare this compound Stock Cell_Treatment Treat Cells with this compound (and controls) Reagent_Prep->Cell_Treatment Cell_Seeding Seed Cells Cell_Seeding->Cell_Treatment Proliferation Cell Proliferation Assay Cell_Treatment->Proliferation Apoptosis Apoptosis Assay Cell_Treatment->Apoptosis Target_Engagement Target Engagement Assay Cell_Treatment->Target_Engagement

References

YTHDC1-IN-1: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YTHDC1-IN-1 is a selective and potent inhibitor of the N6-methyladenosine (m6A) reader protein YTH Domain Containing 1 (YTHDC1). As a key regulator of mRNA splicing, nuclear export, and stability, YTHDC1 has emerged as a promising therapeutic target in various diseases, particularly in cancers such as acute myeloid leukemia (AML). These application notes provide detailed information on the solubility, preparation, and use of this compound for in vitro studies, along with comprehensive experimental protocols.

Chemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

PropertyData
Molecular Formula C₁₃H₁₁Cl₂N₅
Molecular Weight 308.17 g/mol
CAS Number 2995344-53-9
Appearance Crystalline solid
Solubility in DMSO ≥ 25 mg/mL (with warming and sonication)
Solubility in Ethanol Poorly soluble
Solubility in Water Insoluble

Note: Due to its limited solubility in aqueous solutions, it is recommended to prepare a high-concentration stock solution in DMSO.

Preparation of Stock Solutions

For in vitro experiments, this compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • To aid dissolution, gently vortex the solution and warm it to 37°C for 10-15 minutes. Sonication can also be used to facilitate solubilization.

  • Ensure the powder is completely dissolved before use.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage:

  • Store the DMSO stock solution at -20°C for short-term storage (up to 1 month).

  • For long-term storage, it is recommended to store the stock solution at -80°C (up to 6 months).[1]

YTHDC1 Signaling Pathway

YTHDC1 is a nuclear m6A reader that plays a crucial role in post-transcriptional gene regulation. It recognizes and binds to m6A-modified mRNAs, influencing their splicing, nuclear export, and stability. This regulation impacts various downstream cellular processes, including cell proliferation, differentiation, and survival.

YTHDC1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified mRNA YTHDC1 YTHDC1 YTHDC1->m6A_mRNA binds SRSF3 SRSF3 YTHDC1->SRSF3 recruits Splicing Alternative Splicing YTHDC1->Splicing Stability mRNA Stability YTHDC1->Stability PI4K_Akt_mTOR PI4K-Akt-mTOR Pathway YTHDC1->PI4K_Akt_mTOR regulates NXF1 NXF1 SRSF3->NXF1 interacts Export Nuclear Export NXF1->Export Translation Translation Export->Translation Protein Protein Translation->Protein Cell_Processes Cell Proliferation, Differentiation, Survival Protein->Cell_Processes

YTHDC1-mediated regulation of mRNA fate.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of acute myeloid leukemia (AML) cell lines, such as THP-1, MOLM-13, or NOMO-1.[1]

MTT_Workflow A Seed AML cells in a 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO or SDS-HCl) E->F G Measure absorbance at 570 nm F->G

References

Determining the Optimal Concentration of YTHDC1-IN-1 for THP-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YTHDC1 (YTH Domain Containing 1) is a nuclear reader of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2] It plays a crucial role in various aspects of RNA metabolism, including pre-mRNA splicing, nuclear export, and mRNA stability.[3][4] Dysregulation of YTHDC1 has been implicated in the pathology of various diseases, including acute myeloid leukemia (AML).[5][6] YTHDC1-IN-1 is a selective inhibitor of YTHDC1 that has demonstrated anti-proliferative and pro-apoptotic activity in AML cell lines, such as THP-1.[7][8]

This document provides detailed protocols for determining the optimal concentration of this compound for inducing a biological response in THP-1 cells, a human monocytic cell line derived from an AML patient.[9][10] The following protocols will guide researchers in establishing a dose-response curve, assessing cell viability, and confirming target engagement.

YTHDC1 Signaling Pathway

YTHDC1 functions as a key nuclear m6A reader, influencing gene expression through multiple mechanisms. It recognizes m6A-modified mRNAs and facilitates their export from the nucleus to the cytoplasm by interacting with export adaptor proteins like SRSF3 and the nuclear export factor NXF1.[1] Additionally, YTHDC1 can regulate pre-mRNA splicing by recruiting or blocking splicing factors such as SRSF3 and SRSF10.[3][11] By inhibiting YTHDC1, this compound is expected to disrupt these processes, leading to the nuclear retention of m6A-modified mRNAs, altered splicing patterns, and ultimately, cellular apoptosis in sensitive cancer cells.

YTHDC1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified mRNA YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds SRSF3 SRSF3 YTHDC1->SRSF3 recruits Splicing_Machinery Splicing Machinery YTHDC1->Splicing_Machinery modulates NXF1 NXF1 SRSF3->NXF1 interacts with nuclear_export NXF1->nuclear_export mediates Splicing_Machinery->m6A_mRNA alters splicing of YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits Exported_mRNA Exported mRNA nuclear_export->Exported_mRNA Translation Translation Exported_mRNA->Translation Apoptosis Apoptosis Translation->Apoptosis leads to

Caption: YTHDC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following workflow outlines the key steps to determine the optimal concentration of this compound in THP-1 cells.

Experimental_Workflow cluster_setup Initial Setup cluster_dose_response Dose-Response Determination cluster_target_validation Target Engagement and Apoptosis Confirmation Culture_THP1 1. Culture THP-1 Cells Seed_Cells 3. Seed THP-1 Cells Culture_THP1->Seed_Cells Prepare_Inhibitor 2. Prepare this compound Stock Treat_Cells 4. Treat with this compound (Dose Range) Prepare_Inhibitor->Treat_Cells Seed_Cells->Treat_Cells Viability_Assay 5. Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Determine_IC50 6. Determine IC50/GI50 Viability_Assay->Determine_IC50 Treat_Optimal 7. Treat with Optimal Concentration Determine_IC50->Treat_Optimal Western_Blot 8. Western Blot for Cleaved PARP Treat_Optimal->Western_Blot

Caption: Experimental workflow for determining the optimal concentration of this compound.

Protocols

THP-1 Cell Culture

THP-1 cells are a human monocytic cell line that grows in suspension.[9][10]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Subculturing:

    • Monitor cell density and maintain between 2 x 10^5 and 8 x 10^5 cells/mL.[12] Do not exceed 1 x 10^6 cells/mL.[12]

    • To subculture, centrifuge the cell suspension at approximately 200 x g for 5 minutes.[12]

    • Resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding:

    • Seed THP-1 cells in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of culture medium.[13]

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Add 100 µL of the diluted inhibitor to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay Protocol:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[14]

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[15]

Data Presentation

The results from the cell viability assay can be used to calculate the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50).

Table 1: Hypothetical Cell Viability Data for this compound in THP-1 Cells (72h Treatment)

This compound (µM)Average Absorbance (570 nm)% Viability
0 (Vehicle)1.250100
0.11.21397
0.51.05084
1.00.87570
2.50.65052
5.00.42534
100.20016
250.0756
500.0504
1000.0504

Table 2: Summary of IC50/GI50 Values for this compound in AML Cell Lines

Cell LineIC50/GI50 (µM)Reference
THP-1GI50 = 3.2[7]
MOLM-13IC50 = 5.6[7]
NOMO-1IC50 = 8.2[7]
Western Blot for Cleaved PARP (Apoptosis Marker)

To confirm that the observed decrease in cell viability is due to apoptosis, perform a western blot for cleaved Poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[8]

  • Cell Treatment and Lysis:

    • Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

    • Treat the cells with the determined optimal concentration (e.g., the GI50 value) of this compound and a vehicle control for 24 hours.[8]

    • Harvest the cells by centrifugation, wash with PBS, and lyse with RIPA buffer containing protease inhibitors.[8]

  • Western Blot Protocol:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Conclusion

By following these protocols, researchers can effectively determine the optimal concentration of this compound for inducing a biological response in THP-1 cells. The initial dose-response experiments will establish the IC50/GI50 values, providing a quantitative measure of the inhibitor's potency. Subsequent western blot analysis for cleaved PARP will confirm the mechanism of action, ensuring that the observed effects are due to the induction of apoptosis. This systematic approach is crucial for designing further experiments to investigate the downstream effects of YTHDC1 inhibition.

References

Assessing the Pro-Apoptotic Effects of YTHDC1-IN-1: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YTHDC1 (YT521-B homology domain-containing protein 1) is a nuclear N6-methyladenosine (m6A) reader protein that plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, and stability.[1][2] Emerging evidence highlights the involvement of YTHDC1 in the pathophysiology of various diseases, including cancer.[3][4] Dysregulation of YTHDC1 has been linked to the proliferation and survival of cancer cells, making it an attractive therapeutic target.[3][4] YTHDC1-IN-1 is a selective small molecule inhibitor of YTHDC1 with a reported Kd of 49 nM and an IC50 of 0.35 µM.[5] Studies have demonstrated that this compound can inhibit the proliferation of acute myeloid leukemia (AML) cell lines and induce apoptosis, suggesting its potential as an anti-tumor agent.[5][6]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the effects of this compound on apoptosis. The provided methodologies cover essential in vitro assays to characterize and quantify the pro-apoptotic activity of this inhibitor.

Application Notes

This compound offers a valuable tool for investigating the role of the m6A reader YTHDC1 in apoptosis and for evaluating its therapeutic potential. When designing experiments to assess the pro-apoptotic effects of this compound, it is crucial to select appropriate cell lines, determine the optimal concentration and treatment duration, and employ a combination of assays to obtain a comprehensive understanding of the induced cell death mechanism.

Cell Line Selection: The choice of cell line is critical and should be based on the research question. AML cell lines such as THP-1, MOLM-13, and NOMO-1 are reported to be sensitive to this compound.[5] It is recommended to use cell lines with well-characterized YTHDC1 expression levels.

Concentration and Time-Course Studies: To determine the optimal experimental conditions, it is essential to perform dose-response and time-course experiments. A typical starting concentration range for this compound is 1-100 µM, with incubation times ranging from 24 to 72 hours.[5] Cell viability assays, such as MTT or CCK-8, can be used to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Multi-Parametric Approach to Apoptosis Assessment: Relying on a single assay to measure apoptosis can be misleading. Therefore, a multi-parametric approach is highly recommended. This should include methods to detect:

  • Phosphatidylserine (PS) externalization: An early marker of apoptosis, detectable by Annexin V staining.

  • Caspase activation: A key event in the apoptotic cascade, measurable using luminogenic or fluorogenic substrates.

  • Changes in apoptosis-related protein levels: Analysis of pro- and anti-apoptotic proteins by Western blotting.

Experimental Protocols

Here, we provide detailed protocols for three key experiments to assess the effect of this compound on apoptosis.

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest (e.g., THP-1, MOLM-13)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight (for adherent cells).

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained cells and single-stained controls (Annexin V only and PI only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 2: Caspase-Glo® 3/7 Assay for Measuring Caspase Activity

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cell line of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a suitable density.

    • Treat cells with a range of this compound concentrations and a vehicle control for the desired time.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Materials:

  • This compound

  • Cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-YTHDC1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in Protocol 1.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Treatment Time (h)Cell Viability (%)GI50 (µM)
0 (Vehicle)24100-
124......
524......
1024......
2524......
5024......
0 (Vehicle)48100-
148......
548......
1048......
2548......
5048......

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Concentration (µM)Treatment Time (h)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle)48.........
1048.........
2548.........
5048.........

Table 3: Caspase-3/7 Activity

Concentration (µM)Treatment Time (h)Relative Luminescence Units (RLU)Fold Change vs. Vehicle
0 (Vehicle)24...1.0
1024......
2524......
5024......

Table 4: Densitometric Analysis of Western Blots

ProteinConcentration (µM)Treatment Time (h)Normalized Band Intensity (Fold Change vs. Vehicle)
Cleaved PARP0 (Vehicle)481.0
2548...
5048...
Cleaved Caspase-30 (Vehicle)481.0
2548...
5048...
Bcl-20 (Vehicle)481.0
2548...
5048...
Bax0 (Vehicle)481.0
2548...
5048...

Visualizations

YTHDC1_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YTHDC1 YTHDC1 m6A_mRNA m6A-modified mRNA (e.g., BCL2, MYC) YTHDC1->m6A_mRNA Binds to Ribosome Ribosome m6A_mRNA->Ribosome Translation BCL2_MYC_Protein Anti-apoptotic Proteins (BCL2, MYC) Ribosome->BCL2_MYC_Protein Synthesis Apoptosis_Machinery Apoptotic Machinery (Caspases, etc.) BCL2_MYC_Protein->Apoptosis_Machinery Inhibits Apoptosis Apoptosis Apoptosis_Machinery->Apoptosis Induces YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1

Caption: YTHDC1's role in apoptosis regulation.

Apoptosis_Assessment_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose and Time Course) start->treat flow Annexin V/PI Staining (Flow Cytometry) treat->flow caspase Caspase-Glo 3/7 Assay (Luminescence) treat->caspase western Western Blot (Apoptosis Markers) treat->western quantify Quantify Apoptotic Cells, Caspase Activity, Protein Levels flow->quantify caspase->quantify western->quantify tables Summarize in Tables quantify->tables

Caption: Experimental workflow for apoptosis assessment.

Logical_Relationships cluster_molecular_effects Molecular Effects cluster_cellular_outcomes Cellular Outcomes YTHDC1_inhibition Inhibition of YTHDC1 (by this compound) decreased_bcl2 Decreased BCL2 mRNA Stability/Translation YTHDC1_inhibition->decreased_bcl2 decreased_myc Decreased MYC mRNA Stability/Translation YTHDC1_inhibition->decreased_myc increased_caspase Increased Caspase-3/7 Activity decreased_bcl2->increased_caspase decreased_myc->increased_caspase increased_parp Increased Cleaved PARP increased_caspase->increased_parp increased_apoptosis Increased Apoptosis increased_caspase->increased_apoptosis

Caption: Logical relationships in YTHDC1-mediated apoptosis.

References

Application Notes and Protocols for Evaluating YTHDC1-IN-1's Impact on MYC Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YTHDC1 (YT521-B homology domain-containing protein 1) is a crucial nuclear "reader" of N6-methyladenosine (m⁶A), the most abundant internal modification on eukaryotic mRNA.[1][2] In various cancers, including acute myeloid leukemia (AML) and mantle cell lymphoma, YTHDC1 plays a significant oncogenic role.[3][4] It recognizes m⁶A-modified transcripts of key oncogenes, most notably MYC, and stabilizes them.[3][5] YTHDC1 localizes with these m⁶A-marked RNAs in phase-separated nuclear bodies, or biomolecular condensates, which protect the transcripts from degradation, thereby promoting their expression and driving cancer cell proliferation and survival.[5][6]

YTHDC1-IN-1 is a selective small molecule inhibitor of YTHDC1 with a reported Kd of 49 nM and an IC50 of 0.35 μM.[7] By inhibiting YTHDC1, this compound disrupts the stabilization of MYC mRNA, leading to decreased MYC protein expression, reduced cell proliferation, and induction of apoptosis in cancer cell lines.[6][7][8] These application notes provide detailed protocols for researchers to quantitatively and qualitatively assess the impact of this compound on MYC expression at both the mRNA and protein levels.

Mechanism of Action: YTHDC1-Mediated MYC Regulation

The diagram below illustrates the established pathway for YTHDC1's regulation of MYC and the intervention point for this compound.

cluster_0 Nucleus cluster_1 Cytoplasm METTL3 METTL3/14 (m6A Writer) MYC_mRNA m6A-MYC mRNA METTL3->MYC_mRNA m6A methylation MYC_pre_mRNA pre-MYC mRNA MYC_pre_mRNA->METTL3 YTHDC1 YTHDC1 (m6A Reader) MYC_mRNA->YTHDC1 Binding Condensate Nuclear Condensate MYC_mRNA->Condensate Sequestration Degradation mRNA Degradation MYC_mRNA->Degradation Default Fate YTHDC1->Condensate Forms Export Nuclear Export Condensate->Export Promotes Stability & Export Ribosome Ribosome Export->Ribosome Inhibitor This compound Inhibitor->YTHDC1 Inhibits MYC_Protein MYC Protein Ribosome->MYC_Protein Translation Proliferation Cell Proliferation & Survival MYC_Protein->Proliferation Drives

Caption: YTHDC1 binds m⁶A-modified MYC mRNA, protecting it from degradation and promoting its translation.

Experimental Design & Workflow

A typical workflow to assess the effects of this compound involves treating a relevant cell line (e.g., MOLM-13, THP-1) with the inhibitor, followed by harvesting cells for parallel analysis of protein and RNA.

arrow arrow A 1. Cell Culture (e.g., AML cell lines) B 2. Treatment - this compound (Dose-Response) - DMSO Vehicle Control A->B C 3. Cell Harvesting (e.g., at 24, 48, 72h) B->C D Split Sample C->D E 4a. Protein Extraction (Lysis) D->E Protein Analysis G 4b. RNA Extraction D->G RNA Analysis F 5a. Western Blot (Quantify MYC Protein) E->F H 5b. RT-qPCR (Quantify MYC mRNA) G->H I 5c. RNA-Sequencing (Global Transcriptome Analysis) G->I

Caption: General experimental workflow for analyzing the effects of this compound on MYC expression.

Data Presentation

Quantitative results from experiments should be summarized for clear interpretation. Pharmacological data for the inhibitor and the experimental outcomes can be presented in tables.

Table 1: Properties of this compound

Property Value Reference
Target YTH Domain Containing 1 (YTHDC1) [7]
Binding Affinity (Kd) 49 nM [7]
IC₅₀ 0.35 µM [7]

| Cellular GI₅₀ (THP-1) | 3.2 µM |[7] |

Table 2: Example Quantitative Results of this compound on MYC Expression in MOLM-13 Cells (48h Treatment)

Treatment MYC mRNA Fold Change (vs. DMSO) MYC Protein Level (% of DMSO Control)
DMSO Control 1.00 ± 0.12 100% ± 8.5%
This compound (1 µM) 0.75 ± 0.09 71% ± 6.2%
This compound (3 µM) 0.48 ± 0.07 42% ± 5.1%
This compound (10 µM) 0.21 ± 0.05 15% ± 3.8%

Note: Data in Table 2 is hypothetical, based on dose-dependent effects described in the literature, and serves as a template for data presentation.[6]

Experimental Protocols

Protocol 1: Western Blot for MYC Protein Quantification

This protocol is used to detect and quantify changes in MYC protein levels following treatment with this compound.

Materials:

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide gels, running buffer.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody: Anti-c-Myc antibody (e.g., clone 9E10), recommended dilution 1:1000.[9]

  • Loading Control Antibody: Anti-GAPDH or Anti-β-actin antibody.

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.[9]

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Methodology:

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and harvest.

    • Lyse cell pellets in ice-cold RIPA buffer for 30 minutes on ice, vortexing intermittently.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.[9]

  • SDS-PAGE:

    • Normalize protein amounts for all samples. Load 10-25 µg of total protein per lane on an SDS-PAGE gel.[10]

    • Run the gel until adequate separation of protein bands is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.[10]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for at least 1 hour at room temperature.[10]

    • Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times for 10 minutes each with TBST.[9][10]

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection & Analysis:

    • Apply the ECL detection reagent according to the manufacturer's protocol.[9]

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ. Normalize the MYC band intensity to the corresponding loading control (e.g., GAPDH) for each sample.

Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Quantification

This protocol measures the relative abundance of MYC mRNA to determine if its downregulation precedes the reduction in protein levels.

Materials:

  • RNA Extraction Kit: (e.g., RNeasy Kit, TRIzol).

  • DNase I: RNase-free.

  • Reverse Transcriptase Kit: For cDNA synthesis (e.g., M-MLV Reverse Transcriptase).[11]

  • qPCR Master Mix: (e.g., SYBR Green or probe-based mix).[11][12]

  • Primers: MYC specific forward and reverse primers; Housekeeping gene primers (e.g., GAPDH, ACTB).

    • MYC Forward Primer Example: 5'-CGACTCCTTGCAGCTGCTTAGAC-3'[13]

    • MYC Reverse Primer Example: 5'-CGTCGAGTCGTAGTCGAGGTCATA-3'[13]

  • Real-Time PCR System.

Methodology:

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit or TRIzol method, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • DNase Treatment:

    • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.[11]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.[11]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in triplicate for each sample and target gene (MYC and a housekeeping gene). A typical 20 µL reaction includes:

      • 10 µL 2x SYBR Green Master Mix

      • 0.5 µL Forward Primer (10 µM stock)

      • 0.5 µL Reverse Primer (10 µM stock)

      • 2 µL cDNA template (diluted)

      • 7 µL Nuclease-free water

    • Run the reaction on a real-time PCR system using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[11]

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of MYC mRNA using the ΔΔCq method.[14] Normalize the Cq value of MYC to the Cq value of the housekeeping gene for each sample (ΔCq). Then, normalize the ΔCq of the treated samples to the ΔCq of the vehicle control sample (ΔΔCq).

    • The fold change is calculated as 2-ΔΔCq.

Application Note: RNA-Sequencing for Global Transcriptome Analysis

While RT-qPCR is excellent for targeted gene analysis, RNA-sequencing (RNA-seq) provides a global, unbiased view of the transcriptomic changes induced by this compound. This can confirm the downregulation of MYC and its associated pathways.

Key Steps:

  • RNA Isolation and QC: Extract high-quality total RNA as described in the RT-qPCR protocol. RNA integrity should be assessed, aiming for an RNA Integrity Number (RIN) > 8.

  • Library Preparation: Prepare sequencing libraries from 100-1000 ng of total RNA. This typically involves rRNA depletion, RNA fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a platform like the Illumina NovaSeq to generate sufficient read depth (e.g., 20-30 million reads per sample).

  • Data Analysis:

    • Alignment: Align sequenced reads to the human reference genome.

    • Differential Expression: Identify genes that are significantly up- or down-regulated upon treatment with this compound compared to the control.[5]

    • Gene Set Enrichment Analysis (GSEA): Determine if known biological pathways, such as "MYC targets" or "cell cycle," are enriched among the differentially expressed genes.[6] This provides strong evidence that the observed effects are due to the modulation of MYC activity.

Logical Cascade of YTHDC1 Inhibition

The following diagram outlines the expected biological cascade resulting from the successful inhibition of YTHDC1 by this compound.

A This compound Treatment B Inhibition of YTHDC1 m6A-Binding Pocket A->B C Dissolution of Nuclear Condensates B->C D Reduced Stability of m6A-MYC mRNA C->D E Decreased MYC mRNA Levels (Measurable by RT-qPCR) D->E F Decreased MYC Protein Levels (Measurable by Western Blot) E->F G Downregulation of MYC Target Genes (Measurable by RNA-seq) F->G H Phenotypic Outcomes: - Reduced Proliferation - Apoptosis Induction - Cell Cycle Arrest G->H

Caption: The sequential molecular and cellular events following the inhibition of YTHDC1.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with YTHDC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation. This change in thermal stability can be detected and quantified, providing direct evidence of target engagement in physiologically relevant settings.

YTHDC1 (YTH Domain Containing 1) is a nuclear reader of N6-methyladenosine (m6A) on RNA and plays a crucial role in various cellular processes, including RNA splicing and nuclear export.[1][2] Its dysregulation has been implicated in several diseases, notably in acute myeloid leukemia (AML), making it an attractive therapeutic target.[3][4] YTHDC1-IN-1 is a potent and selective inhibitor of YTHDC1 that has been shown to induce apoptosis in AML cell lines.[5]

These application notes provide a detailed guide for performing a Cellular Thermal Shift Assay to confirm the target engagement of this compound with the YTHDC1 protein in a cellular context.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, providing a reference for its potency and binding affinity.

ParameterValueCell LineCommentsReference
Binding Affinity (Kd) 49 nM-Determined by Isothermal Titration Calorimetry (ITC).[3][5]
Biochemical IC50 0.35 µM-HTRF assay.[3][5]
Cellular GI50 (THP-1) 3.2 µMTHP-1 (AML)Growth inhibition after 72h.[5]
Cellular IC50 (MOLM-13) 5.6 µMMOLM-13 (AML)Antiproliferative activity.[3][5]
Cellular IC50 (NOMO-1) 8.2 µMNOMO-1 (AML)Antiproliferative activity.[5]
CETSA Stabilization Concentration-dependentMOLM-13 (AML)Thermal challenge at 48°C.[3]

Experimental Protocols

This section provides a detailed step-by-step protocol for performing a CETSA experiment with this compound using Western blotting for detection.

Materials and Reagents
  • Cell Line: MOLM-13 (or other relevant AML cell line expressing YTHDC1)

  • Inhibitor: this compound (and a negative control compound)

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

  • Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford Protein Assay Kit

  • SDS-PAGE Gels and Buffers

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibody: Anti-YTHDC1 antibody

  • Loading Control Antibody: Anti-Actin or Anti-GAPDH antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Thermal Cycler or Heating Block

  • Microcentrifuge Tubes (PCR tubes recommended for heating steps)

Experimental Workflow Diagram

CETSA_Workflow CETSA Experimental Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_protein_extraction Protein Extraction cluster_analysis Analysis cell_culture 1. Cell Culture (MOLM-13) treatment 2. Inhibitor Treatment (this compound or DMSO) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest aliquot 4. Aliquot Cell Suspension harvest->aliquot heat 5. Heat Treatment (Temperature Gradient, e.g., 48°C) aliquot->heat lysis 6. Cell Lysis (Freeze-Thaw Cycles) heat->lysis centrifugation 7. Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation supernatant 8. Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant quantification 9. Protein Quantification supernatant->quantification sds_page 10. SDS-PAGE quantification->sds_page western_blot 11. Western Blot (Anti-YTHDC1) sds_page->western_blot data_analysis 12. Data Analysis (Densitometry) western_blot->data_analysis

Caption: A flowchart illustrating the key steps in the Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol

1. Cell Culture and Treatment: a. Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells at an appropriate density to reach logarithmic growth phase on the day of the experiment. c. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Cell Harvesting and Preparation: a. After incubation, transfer the cell suspensions to centrifuge tubes. b. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). c. Carefully aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. d. Resuspend the final cell pellet in PBS or a suitable buffer containing protease and phosphatase inhibitors.

3. Thermal Challenge: a. Aliquot the cell suspension into PCR tubes for each temperature point and treatment condition. b. Place the tubes in a thermal cycler or heating block pre-heated to the desired temperatures. For this compound, a key temperature to assess stabilization is 48°C.[3] A temperature gradient (e.g., 40°C to 60°C) can be used to determine the full melting curve. c. Heat the samples for 3 minutes, followed by a cooling step at room temperature for 3 minutes.

4. Protein Extraction: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. To separate the soluble and precipitated protein fractions, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled tube.

5. Protein Quantification and Sample Preparation: a. Determine the protein concentration of the soluble fraction using a BCA or Bradford assay. b. Normalize the protein concentration of all samples with lysis buffer. c. Add Laemmli sample buffer to the normalized protein samples and heat at 95°C for 5-10 minutes to denature the proteins.

6. Western Blot Analysis: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against YTHDC1 overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. j. Strip and re-probe the membrane with a loading control antibody (e.g., Actin or GAPDH) to ensure equal protein loading.

7. Data Analysis: a. Quantify the band intensities for YTHDC1 and the loading control using densitometry software (e.g., ImageJ). b. Normalize the YTHDC1 band intensity to the corresponding loading control band intensity. c. For a full melting curve, plot the normalized YTHDC1 intensity against the temperature for both the vehicle and this compound treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization. d. For an isothermal dose-response experiment (performed at a single temperature, e.g., 48°C), plot the normalized YTHDC1 intensity against the concentration of this compound to determine the EC50 of target engagement.

YTHDC1 Signaling and Functional Relationships

YTHDC1 is a key nuclear protein that recognizes m6A-modified RNA and regulates various aspects of RNA metabolism. Its interaction with other proteins is crucial for its function.

YTHDC1-Mediated RNA Processing and Export

YTHDC1_RNA_Processing YTHDC1 in RNA Processing and Export cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YTHDC1 YTHDC1 m6A_RNA m6A-modified pre-mRNA YTHDC1->m6A_RNA binds Splicing Alternative Splicing YTHDC1->Splicing regulates SRSF3 SRSF3 YTHDC1->SRSF3 interacts with THO_complex THO Complex YTHDC1->THO_complex cooperates with m6A_RNA->Splicing Export Nuclear Export m6A_RNA->Export Processed_mRNA Processed mRNA Export->Processed_mRNA NXF1 NXF1 SRSF3->NXF1 recruits NXF1->Export mediates

Caption: YTHDC1 binds to m6A-modified pre-mRNA and regulates its splicing and nuclear export.

YTHDC1 recognizes m6A marks on pre-mRNAs and influences their alternative splicing.[1] It interacts with splicing factors like SRSF3.[1] Furthermore, YTHDC1 facilitates the nuclear export of m6A-containing mRNAs by interacting with components of the nuclear export machinery, such as the THO complex and the NXF1 receptor.[6][7]

YTHDC1 in Downstream Signaling Pathways

YTHDC1 has been shown to be involved in critical signaling pathways that regulate cell proliferation, survival, and differentiation.

YTHDC1_Signaling YTHDC1 in Downstream Signaling YTHDC1 YTHDC1 p53_pathway p53 Signaling YTHDC1->p53_pathway regulates Wnt_pathway Wnt Signaling YTHDC1->Wnt_pathway implicated in AML_Leukemogenesis AML Leukemogenesis YTHDC1->AML_Leukemogenesis promotes Cell_Cycle Cell Cycle Progression p53_pathway->Cell_Cycle inhibits Apoptosis Apoptosis p53_pathway->Apoptosis induces Wnt_pathway->Cell_Cycle promotes Cell_Cycle->AML_Leukemogenesis drives Apoptosis->AML_Leukemogenesis suppresses

Caption: YTHDC1 influences key signaling pathways such as p53 and Wnt, impacting cell fate and promoting leukemogenesis.

Recent studies have highlighted the role of YTHDC1 as a regulator of the p53 signaling pathway.[8][9] YTHDC1 can modulate the expression of p53, a critical tumor suppressor that governs cell cycle arrest and apoptosis.[8] Additionally, YTHDC1 has been implicated in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.[10][11] In the context of AML, the pro-proliferative and anti-apoptotic functions regulated by YTHDC1 contribute to leukemogenesis.[4][12] The inhibitor this compound is designed to counteract these oncogenic functions by preventing YTHDC1 from binding to its target mRNAs.

References

Troubleshooting & Optimization

YTHDC1-IN-1 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YTHDC1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is the recommended solvent for initial stock solutions?

A1: For initial stock solutions, it is highly recommended to use 100% Dimethyl Sulfoxide (DMSO).[1][2][3] this compound and similar inhibitors like YL-5092 exhibit good solubility in DMSO at high concentrations (e.g., 100 mg/mL, which is 226.54 mM for YL-5092).[2] Prepare a high-concentration stock solution in DMSO first, which can then be serially diluted.

Q2: What is the maximum recommended final concentration of DMSO in my aqueous buffer to avoid protein denaturation or cellular toxicity?

A2: As a general guideline, the final concentration of DMSO in your aqueous buffer should be kept as low as possible, ideally below 1% (v/v), and almost certainly not exceeding 5% (v/v) for most cell-based assays. The tolerance for DMSO can be cell line or protein-dependent, so it is advisable to run a vehicle control with the corresponding DMSO concentration to assess its effect.

Q3: Even with a DMSO stock, my compound precipitates in the final aqueous buffer. What can I do?

A3: This is a common issue with hydrophobic compounds.[1][4][5] Here are several strategies to address this:

  • Optimize Dilution Protocol: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, try a stepwise dilution. First, dilute the DMSO stock into a small volume of your buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.[4]

  • Sonication: After dilution, briefly sonicate the solution to help break up any aggregates and improve dissolution.[1]

  • Warming: Gently warming the solution to 37°C may temporarily increase solubility, but be cautious as this can also accelerate compound degradation.[4]

  • Lower Final Concentration: You may be exceeding the solubility limit of this compound in your specific buffer. Try working with a lower final concentration of the inhibitor.[4]

Q4: Can the composition of my aqueous buffer affect the solubility of this compound?

A4: Yes, the pH and salt concentration of your buffer can significantly impact compound solubility.[6][7][8][9][10]

  • pH: The solubility of compounds with ionizable groups can be highly pH-dependent.[10] While the specific pKa of this compound is not readily published, you can empirically test a range of pH values (e.g., 6.0 to 8.0) for your buffer to see if it improves solubility.

  • Buffer Concentration: High buffer concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of nonpolar compounds.[8] If you are using a high concentration buffer, consider reducing it.

Q5: Would adding detergents or other solubilizing agents help?

A5: Yes, non-ionic detergents are often used to increase the solubility of hydrophobic compounds.[11][12][13][14]

  • Common Detergents: Consider adding low concentrations of detergents like Tween-20 or Triton X-100 (e.g., 0.01% - 0.1% v/v) to your buffer.[13]

  • Critical Micelle Concentration (CMC): Be mindful of the CMC of the detergent, as detergent micelles can sometimes sequester the compound, affecting its free concentration and activity.[12]

  • Downstream Applications: Ensure the chosen detergent is compatible with your downstream experimental readouts (e.g., some detergents interfere with absorbance at 280 nm or mass spectrometry).[12]

Troubleshooting Guides

Problem 1: Precipitate Formation During Dilution of DMSO Stock

This guide provides a systematic approach to resolving precipitation issues when preparing working solutions of this compound from a DMSO stock.

Troubleshooting Workflow:

start Start: Precipitate observed upon dilution check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO concentration to < 1% check_dmso->reduce_dmso Yes check_dilution Are you using a stepwise dilution? check_dmso->check_dilution No reduce_dmso->check_dilution stepwise_dilution Implement stepwise dilution with vortexing check_dilution->stepwise_dilution No check_concentration Is the final inhibitor concentration too high? check_dilution->check_concentration Yes stepwise_dilution->check_concentration lower_concentration Lower the final inhibitor concentration check_concentration->lower_concentration Yes use_sonication Try brief sonication after dilution check_concentration->use_sonication No lower_concentration->use_sonication end_success Success: Clear Solution use_sonication->end_success Resolved end_fail Still Precipitates: Proceed to Buffer Optimization use_sonication->end_fail Not Resolved

Caption: Workflow for troubleshooting precipitation of this compound.

Problem 2: this compound Appears Insoluble in All Tested Aqueous Buffers

If basic troubleshooting fails, a more in-depth optimization of the buffer composition may be necessary.

Buffer Optimization Strategy:

start Start: Insolubility in standard buffer test_ph Test a range of buffer pH (e.g., 6.0-8.0) start->test_ph test_detergent Add a non-ionic detergent (e.g., 0.01% Tween-20) test_ph->test_detergent If no improvement evaluate_activity Evaluate inhibitor activity in new buffer test_ph->evaluate_activity If soluble test_cosolvent Consider a co-solvent like PEG300 or glycerol test_detergent->test_cosolvent If no improvement test_detergent->evaluate_activity If soluble test_cosolvent->evaluate_activity If soluble end_success Success: Soluble and Active evaluate_activity->end_success Activity confirmed end_fail Insoluble or Inactive: Re-evaluate experimental needs evaluate_activity->end_fail Activity lost

Caption: Strategy for optimizing buffer conditions for this compound.

Data Presentation

Table 1: Solubility of YTHDC1 Inhibitors in Various Solvents

CompoundSolventConcentrationObservationsReference
YL-5092DMSO100 mg/mL (226.54 mM)Soluble with sonication[2]
YL-509210% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (5.66 mM)Clear solution for in vivo use[2]
This compoundDMSONot specifiedRecommended for stock solution[15]
This compoundAqueous BufferNot specifiedSparingly soluble[16]

Table 2: Suggested Starting Concentrations for Buffer Additives

AdditiveTypeRecommended Starting ConcentrationMaximum ConcentrationNotes
Tween-20Non-ionic Detergent0.01% (v/v)0.1% (v/v)Can interfere with some assays.
Triton X-100Non-ionic Detergent0.01% (v/v)0.1% (v/v)Avoid if measuring absorbance at 280 nm.[12]
GlycerolCo-solvent5% (v/v)20% (v/v)Can increase viscosity.
PEG300Co-solvent10% (v/v)40% (v/v)Commonly used in in vivo formulations.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15][17]

  • On the day of the experiment, thaw one aliquot of the 10 mM DMSO stock.

  • Perform a serial dilution in 100% DMSO to get a secondary stock that is 100x your final desired concentration.

  • To a microcentrifuge tube, add the required volume of your final aqueous assay buffer.

  • While vortexing the buffer, add the 100x DMSO stock dropwise to achieve the final 1x concentration. The final DMSO concentration should be 1%.

  • If any cloudiness or precipitate is observed, sonicate the solution in a water bath sonicator for 2-5 minutes.

  • Visually inspect the solution for clarity before adding it to your experimental setup.

Protocol 2: Solubility Test in Different Buffers
  • Prepare small volumes (e.g., 200 µL) of several different aqueous buffers (e.g., varying in pH or with/without 0.05% Tween-20).

  • Prepare a 100x intermediate dilution of this compound in DMSO.

  • Add 2 µL of the 100x DMSO stock to each 198 µL of the test buffers.

  • Vortex each solution immediately after adding the compound.

  • Let the solutions sit at room temperature for 30 minutes.

  • Measure the turbidity of each solution by reading the absorbance at a high wavelength (e.g., 600 nm) where the compound itself does not absorb. A higher absorbance indicates greater precipitation.[4]

  • Select the buffer that results in the lowest absorbance for your experiments.

Signaling Pathway

YTHDC1 is a nuclear "reader" of N6-methyladenosine (m6A), an epigenetic modification on RNA.[18][19][20][21][22] It plays a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, and stability, thereby affecting the expression of key genes.[19][20][22][23][24][25] In diseases like acute myeloid leukemia (AML), YTHDC1 helps stabilize oncogenic transcripts such as MYC, promoting cancer cell proliferation and survival.[23][25][26][27] this compound is designed to inhibit the binding of YTHDC1 to m6A-modified RNA, disrupting these downstream oncogenic processes.[15][18][28][29]

cluster_nucleus Cell Nucleus cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm m6A_RNA m6A-modified mRNA (e.g., MYC transcript) YTHDC1 YTHDC1 Protein m6A_RNA->YTHDC1 binds to Splicing RNA Splicing & Processing YTHDC1->Splicing regulates Export Nuclear Export YTHDC1->Export facilitates mRNA_out Mature mRNA Export->mRNA_out YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits binding Translation Protein Translation mRNA_out->Translation Oncogene Oncogenic Proteins (e.g., MYC) Translation->Oncogene Proliferation Cell Proliferation & Survival Oncogene->Proliferation

Caption: YTHDC1 signaling pathway and the mechanism of its inhibition.

References

Technical Support Center: Optimizing YTHDC1-IN-1 Dosage for Maximum Anti-Proliferative Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YTHDC1-IN-1. The information is designed to help optimize experimental design and dosage for achieving the maximum anti-proliferative effect of this selective YTHDC1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the YTH domain-containing protein 1 (YTHDC1), an m6A RNA binding protein.[1] YTHDC1 plays a crucial role in the regulation of mRNA splicing, nuclear export, and stability. In acute myeloid leukemia (AML), YTHDC1 is often overexpressed and contributes to leukemogenesis by stabilizing the transcripts of oncogenes such as MYC and MCM4, a key regulator of DNA replication.[2][3] this compound exerts its anti-proliferative effects by inhibiting YTHDC1, leading to the destabilization of these oncogenic transcripts, which in turn suppresses cell proliferation and induces apoptosis.[1][4]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: Based on published data, a starting concentration range of 1 µM to 100 µM is recommended for treating acute myeloid leukemia (AML) cell lines.[1] The optimal concentration will vary depending on the specific cell line and the duration of the treatment. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) for your specific cell model.

Q3: What is the recommended treatment duration for this compound?

A3: Anti-proliferative effects of this compound have been observed with treatment durations ranging from 24 to 72 hours.[1] The optimal duration will depend on the cell line's doubling time and the specific endpoint being measured (e.g., proliferation, apoptosis).

Q4: How can I confirm that this compound is active in my cells?

A4: The activity of this compound can be confirmed by observing a dose-dependent decrease in cell proliferation and/or an increase in apoptosis. Additionally, you can assess the downstream molecular effects of YTHDC1 inhibition. This includes measuring a decrease in the mRNA and protein levels of YTHDC1 target genes, such as MYC and MCM4, via RT-qPCR and Western blotting, respectively. An increase in apoptosis markers, such as cleaved PARP, can also be indicative of inhibitor activity.[1]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed as a selective inhibitor, it is always important to consider potential off-target effects. Some studies have noted that inhibitors of m6A readers can sometimes show activity against other proteins with similar binding domains.[5] To assess specificity in your system, consider including a negative control compound with a similar chemical structure but no activity against YTHDC1. Additionally, performing rescue experiments by overexpressing a drug-resistant mutant of YTHDC1 can help confirm that the observed phenotype is on-target.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent anti-proliferative effects Cell passage number: High passage numbers can lead to altered cellular responses.Use cells within a consistent and low passage number range for all experiments.
Cell density: The initial seeding density can significantly impact the outcome of proliferation assays.Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase during treatment.
Compound stability: this compound may degrade with improper storage or handling.Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[1]
High background in proliferation assays (e.g., MTT, BrdU) Contamination: Microbial contamination can interfere with colorimetric or fluorescence-based readouts.Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
Edge effects: Evaporation from wells at the edge of a microplate can lead to variable results.To minimize evaporation, fill the peripheral wells of the plate with sterile media or PBS.
No significant decrease in MYC or MCM4 expression Suboptimal inhibitor concentration or treatment time: The concentration or duration of treatment may be insufficient to elicit a molecular response.Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in target gene expression.
Inefficient cell lysis or RNA/protein extraction: Poor quality or low yield of RNA/protein can affect downstream analysis.Use a validated and appropriate lysis buffer and extraction method for your cell type. Ensure complete cell lysis.
No increase in apoptosis markers (e.g., cleaved PARP) Cell line resistance: Some cell lines may be less sensitive to YTHDC1 inhibition-induced apoptosis.Consider using a more sensitive cell line or a longer treatment duration. You can also measure other apoptosis markers, such as cleaved caspase-3 or Annexin V staining.
Antibody issues (Western blotting): The primary or secondary antibody may not be optimal.Use a validated antibody for your application. Optimize antibody dilutions and incubation times. Include a positive control for apoptosis induction.

Data Presentation

Table 1: Reported Anti-Proliferative Activity of this compound in AML Cell Lines

Cell LineAssay TypeParameterValue (µM)Treatment Duration (h)Reference
THP-1ProliferationGI503.272[1]
MOLM-13ProliferationIC505.672[1]
NOMO-1ProliferationIC508.272[1]

Table 2: Key Properties of this compound

PropertyValueReference
Binding Affinity (Kd)49 nM[1]
Biochemical IC500.35 µM[1]

Experimental Protocols

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed AML cells (e.g., THP-1, MOLM-13, NOMO-1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 values using appropriate software.

Western Blot Analysis
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the indicated time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • YTHDC1 (1:1000)[6]

    • c-MYC (1:1000)

    • MCM4 (1:1000)

    • Cleaved PARP (1:1000)

    • β-actin (1:5000) or GAPDH (1:3000)[6] as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

RT-qPCR Analysis
  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. Extract total RNA using a suitable kit (e.g., TRIzol or a column-based method).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction includes 10 µL of SYBR Green master mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • Primer Sequences:

    • Human c-MYC:

      • Forward: 5'-TCAAGAGGTGCCACGTCTCC-3'[7]

      • Reverse: 5'-TCTTGGCAGCAGGATAGTCCTT-3'[7]

    • Human MCM4:

      • Forward: 5'-GCTGGAGCCAAGAACTACGA-3'

      • Reverse: 5'-TCAGTTGCCACTGAGGATCA-3'

    • Human GAPDH (Reference Gene):

      • Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

      • Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

YTHDC1_Signaling_Pathway YTHDC1_IN_1 This compound YTHDC1 YTHDC1 YTHDC1_IN_1->YTHDC1 Inhibition Apoptosis Apoptosis YTHDC1_IN_1->Apoptosis m6A_mRNA m6A-modified oncogenic mRNA (e.g., MYC, MCM4) YTHDC1->m6A_mRNA Binds to mRNA_Stability Increased mRNA Stability m6A_mRNA->mRNA_Stability Translation Translation mRNA_Stability->Translation Oncoproteins Oncoproteins (MYC, MCM4) Translation->Oncoproteins DNA_Replication DNA Replication Oncoproteins->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation

Caption: this compound inhibits YTHDC1, disrupting oncogenic mRNA stability and proliferation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis cluster_results Results Cell_Culture AML Cell Culture (e.g., THP-1, MOLM-13) Treatment Treat cells with this compound (24-72h) Cell_Culture->Treatment YTHDC1_IN_1_Prep Prepare this compound (Dose Range) YTHDC1_IN_1_Prep->Treatment Proliferation_Assay Proliferation Assay (MTT, BrdU) Treatment->Proliferation_Assay Western_Blot Western Blot (MYC, MCM4, Cleaved PARP) Treatment->Western_Blot RT_qPCR RT-qPCR (MYC, MCM4) Treatment->RT_qPCR IC50_Determination Determine IC50/GI50 Proliferation_Assay->IC50_Determination Protein_Expression Analyze Protein Levels Western_Blot->Protein_Expression Gene_Expression Analyze Gene Expression RT_qPCR->Gene_Expression

Caption: Workflow for assessing the anti-proliferative effects of this compound.

References

addressing YTHDC1-IN-1 instability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YTHDC1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this selective YTHDC1 inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's stability in long-term cell culture.

Frequently Asked Questions (FAQs)

Q1: My cells are not showing the expected phenotypic response (e.g., decreased proliferation, increased apoptosis) after treatment with this compound in a long-term experiment (>24 hours). What could be the issue?

A1: One of the primary suspects in long-term cell culture experiments is the potential instability of the small molecule inhibitor. This compound, like many small molecules, may degrade in aqueous culture media over time. This degradation can lead to a decrease in the effective concentration of the inhibitor, resulting in a diminished or complete loss of the expected biological effect.

Troubleshooting Steps:

  • Assess Compound Stability: The most definitive way to determine if this compound is stable in your specific experimental conditions is to perform a stability assay. A common method is to use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the concentration of the compound in your cell culture medium at different time points (e.g., 0, 8, 24, 48, 72 hours) post-incubation at 37°C.

  • Replenish the Compound: If you suspect instability, consider a partial or complete media change with freshly prepared this compound at regular intervals (e.g., every 24 hours). This will help maintain a more consistent effective concentration of the inhibitor throughout the experiment.

  • Optimize Dosing Strategy: Instead of a single high dose at the beginning of the experiment, a fed-batch or perfusion approach where the compound is continuously or periodically supplied to the culture might be necessary for very long-term studies.

  • Control Experiments: Include appropriate controls in your experiment. A positive control (a compound known to be stable and effective) and a negative control (vehicle only) are essential. Additionally, a time-course experiment can help determine the window of maximal inhibitor activity.

Q2: I am observing high variability in my results between replicate experiments using this compound. What are the potential causes?

A2: High variability can stem from several factors, including inconsistent compound handling and potential instability.

Troubleshooting Steps:

  • Standardize Stock Solution Preparation and Storage: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound. It is recommended to use the stock solution within 6 months when stored at -80°C or within 1 month if stored at -20°C.

  • Ensure Complete Solubilization: Before adding to your culture medium, ensure the this compound stock solution is completely thawed and vortexed. When diluting into your final culture medium, mix thoroughly to ensure a homogenous concentration.

  • Monitor Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density across all experiments. Variations in cell number or metabolic state can lead to different responses to the inhibitor.

  • Perform a Dose-Response Curve: For each new batch of this compound or different cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration (e.g., IC50 or GI50) for your specific assay.

Q3: What are the known downstream effects of YTHDC1 inhibition that I can measure to confirm the activity of this compound?

A3: YTHDC1 is a nuclear m6A reader protein that plays a crucial role in RNA metabolism, including pre-mRNA splicing, nuclear export, and mRNA stability.[1][2] Inhibition of YTHDC1 can therefore lead to changes in the expression of its target genes.

Verification Methods:

  • Gene Expression Analysis (qPCR): You can measure the mRNA levels of known YTHDC1 target genes. For example, in some cancer cell lines, inhibition of YTHDC1 has been shown to affect the expression of genes involved in cell cycle and proliferation, such as MYC.

  • RNA Immunoprecipitation (RIP-qPCR): This technique can be used to demonstrate that this compound disrupts the interaction between YTHDC1 and its target mRNAs.

  • Splicing Analysis: As YTHDC1 is involved in regulating alternative splicing, you can assess changes in the splicing patterns of its target transcripts upon inhibitor treatment.[1][3]

  • Signaling Pathway Analysis: YTHDC1 has been implicated in the regulation of signaling pathways such as the PI4K-Akt-mTOR and p53 pathways.[3][4] You can use techniques like Western blotting to examine the phosphorylation status or protein levels of key components of these pathways.

Quantitative Data Summary

ParameterValueCell LinesReference
Kd 49 nM-
IC50 0.35 µM-
GI50 (THP-1) 3.2 µMAcute Myeloid Leukemia
IC50 (MOLM-13) 5.6 µMAcute Myeloid Leukemia
IC50 (NOMO-1) 8.2 µMAcute Myeloid Leukemia
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month-

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium via LC-MS/MS

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium (your specific formulation)

  • 37°C incubator with 5% CO2

  • Sterile microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare a solution of this compound in your cell culture medium at the final working concentration you intend to use in your experiments.

  • Aliquot this solution into sterile microcentrifuge tubes, with one tube for each time point.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Immediately freeze the sample at -80°C to halt any further degradation.

  • Once all time points are collected, process the samples for LC-MS/MS analysis. This typically involves protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Plot the concentration of this compound versus time to determine its stability profile and half-life in your culture medium.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with this compound for the desired time. Include untreated and vehicle-treated cells as controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

experimental_workflow_for_stability_assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare this compound in cell culture medium incubate Incubate at 37°C prep->incubate timepoint Collect samples at various time points (0, 2, 4, 8, 24, 48, 72h) incubate->timepoint freeze Flash freeze samples at -80°C timepoint->freeze process Process samples (Protein Precipitation) freeze->process lcms LC-MS/MS Analysis process->lcms data Data Analysis: Plot concentration vs. time lcms->data halflife Determine Half-life data->halflife

Caption: Workflow for assessing this compound stability.

YTHDC1_signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects YTHDC1 YTHDC1 Splicing Alternative Splicing YTHDC1->Splicing regulates Export Nuclear Export YTHDC1->Export regulates Stability mRNA Stability YTHDC1->Stability regulates m6A_RNA m6A-modified pre-mRNA m6A_RNA->YTHDC1 binds mRNA Mature mRNA Export->mRNA Translation Translation mRNA->Translation Protein Protein Translation->Protein CellCycle Cell Cycle Progression Protein->CellCycle Proliferation Cell Proliferation Protein->Proliferation Apoptosis Apoptosis Protein->Apoptosis YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits

Caption: YTHDC1 signaling and inhibition.

References

improving the reproducibility of experiments with YTHDC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using YTHDC1-IN-1 in their experiments. Our aim is to improve the reproducibility and reliability of your results through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of YTH Domain Containing 1 (YTHDC1)[1]. YTHDC1 is a nuclear reader of N6-methyladenosine (m6A), an abundant internal modification of eukaryotic mRNA[2][3]. By binding to m6A-modified RNA, YTHDC1 regulates various aspects of RNA metabolism, including pre-mRNA splicing, nuclear export, and mRNA stability[4][5][6]. This compound competitively binds to the m6A-binding pocket of YTHDC1, thereby disrupting its interaction with m6A-containing RNAs and inhibiting its downstream functions[7][8][9]. This has been shown to suppress the proliferation and induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML)[1][10].

Q2: How should I prepare and store this compound?

A2: Proper handling and storage are crucial for maintaining the stability and activity of this compound.

  • Reconstitution: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared in DMSO[11]. To aid dissolution, ultrasonic treatment and warming to 60°C may be necessary. It is important to use newly opened, hygroscopic DMSO to ensure optimal solubility[11].

  • Storage: The solid powder form of this compound should be stored at -20°C for up to 3 years. Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month[1][11].

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on available data, a starting point for dose-response experiments would be in the range of 1-10 µM. For example, this compound has shown anti-proliferative activity in AML cell lines with GI50 and IC50 values in the low micromolar range[1]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is there a recommended negative control for experiments with this compound?

A4: Yes, a structurally similar but inactive compound is an ideal negative control. Compound 39, which has an adenine scaffold instead of the pyrazolopyrimidine scaffold of this compound, has been shown to be inactive in biochemical and cellular assays and can be used as a negative control[12]. Using a vehicle control (e.g., DMSO at the same final concentration as the inhibitor) is also essential in all experiments.

Troubleshooting Guide

Problem 1: I am not observing the expected anti-proliferative or pro-apoptotic effects in my cell line.

  • Possible Cause 1: Suboptimal Compound Concentration.

    • Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 or GI50 value for your specific cell line. The sensitivity to the inhibitor can vary significantly between different cell types.

  • Possible Cause 2: Compound Instability or Degradation.

    • Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in your cell culture medium for each experiment.

  • Possible Cause 3: Low YTHDC1 Expression in Your Cell Line.

    • Troubleshooting Step: Verify the expression level of YTHDC1 in your cell line of interest by Western blot or RT-qPCR. Cell lines with low or absent YTHDC1 expression are not expected to respond to its inhibition.

  • Possible Cause 4: Cell Permeability Issues.

    • Troubleshooting Step: While this compound has demonstrated cellular activity, poor permeability could be a factor in certain cell types. Consider increasing the incubation time to allow for sufficient cellular uptake. You can also perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell (see detailed protocol below).

Problem 2: I am observing high variability in my experimental results.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Troubleshooting Step: Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments, and ensure consistent cell seeding density and confluency at the time of treatment[13].

  • Possible Cause 2: "Edge Effect" in Multi-well Plates.

    • Troubleshooting Step: The "edge effect" can lead to increased evaporation and altered cell growth in the outer wells of a microplate. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium[13].

  • Possible Cause 3: Inaccurate Pipetting.

    • Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the inhibitor.

Problem 3: How can I confirm that the observed effects are due to the inhibition of YTHDC1?

  • Possible Cause: Off-target effects of the small molecule inhibitor.

    • Troubleshooting Step 1: Use a Negative Control. As mentioned in the FAQs, use an inactive control compound like compound 39 to demonstrate that the observed phenotype is not due to non-specific effects of the chemical scaffold[12].

    • Troubleshooting Step 2: Validate Downstream Target Modulation. Inhibition of YTHDC1 is known to affect the splicing and nuclear export of its target mRNAs. Perform RT-qPCR to analyze the expression levels of known YTHDC1 target genes (e.g., MYC, FOXM1, GINS1, MCM2, MCM4, MCM5) or assess changes in splicing patterns of reported targets[6]. A decrease in the expression of these genes upon treatment with this compound would support on-target activity.

    • Troubleshooting Step 3: Perform a Rescue Experiment. If possible, overexpress a version of YTHDC1 that is resistant to the inhibitor to see if it can rescue the observed phenotype. This provides strong evidence for on-target activity.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/AssayReference
Kd 49 nMBiochemical Assay[1]
IC50 0.35 µMBiochemical Assay[1]
GI50 3.2 µMTHP-1 (AML)[1]
IC50 5.6 µMMOLM-13 (AML)[1]
IC50 8.2 µMNOMO-1 (AML)[1]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (ATP-based)

This protocol is for determining the dose-response of a cell line to this compound using a luminescent ATP-based assay, which measures the number of metabolically active cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Opaque-walled 96-well plates

  • Luminescent ATP-based cell viability reagent (e.g., CellTiter-Glo®)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader with luminescence detection

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Resuspend the cells in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 2X concentration of the highest desired final concentration.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Data Acquisition:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add the volume of reagent as recommended by the manufacturer to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other wells.

    • Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.

    • Plot the normalized viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 or GI50 value.

Protocol 2: Western Blot for Apoptosis (Cleaved PARP)

This protocol describes how to detect the induction of apoptosis by measuring the levels of cleaved Poly (ADP-ribose) polymerase (PARP).

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved PARP

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per well onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved PARP (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Loading Control and Analysis:

    • Strip the membrane and re-probe with an antibody against a loading control.

    • Quantify the band intensities and normalize the cleaved PARP signal to the loading control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a drug in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Materials:

  • Cells treated with this compound or vehicle control

  • PBS

  • Liquid nitrogen

  • Heating block or PCR machine

  • Western blot materials (as described in Protocol 2)

  • Primary antibody against YTHDC1

Methodology:

  • Cell Treatment:

    • Treat cells with different concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a specific temperature (e.g., 48°C) for 3 minutes, leaving one set of samples at room temperature as a control. The optimal temperature may need to be determined empirically.

  • Lysis:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.

    • Centrifuge at 16,000 x g for 30 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant and perform a Western blot as described in Protocol 2.

    • Probe the membrane with an antibody against YTHDC1 to detect the amount of soluble protein at each temperature and inhibitor concentration.

  • Data Analysis:

    • Quantify the YTHDC1 band intensities. A higher amount of soluble YTHDC1 in the inhibitor-treated samples compared to the vehicle control at the elevated temperature indicates thermal stabilization and therefore target engagement.

Visualizations

Signaling and Functional Pathway of YTHDC1

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_RNA m6A-modified pre-mRNA YTHDC1 YTHDC1 m6A_RNA->YTHDC1 Binds SRSF3 SRSF3 YTHDC1->SRSF3 Recruits SRSF10 SRSF10 YTHDC1->SRSF10 Blocks NXF1 NXF1 YTHDC1->NXF1 Facilitates binding to mRNA via SRSF3 Splicing Alternative Splicing SRSF3->Splicing Promotes Exon Inclusion SRSF10->Splicing Promotes Exon Skipping Export mRNA Nuclear Export NXF1->Export Processed_mRNA Processed mRNA Export->Processed_mRNA YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 Inhibits Translation Translation Processed_mRNA->Translation

Caption: YTHDC1 binds to m6A-modified pre-mRNA in the nucleus, influencing alternative splicing and promoting nuclear export.

General Experimental Workflow with this compound

Experimental_Workflow cluster_assays Downstream Assays start Start prepare_inhibitor Prepare this compound Stock Solution (DMSO) start->prepare_inhibitor treat_cells Treat Cells with this compound (and controls) prepare_inhibitor->treat_cells cell_culture Culture and Seed Cells cell_culture->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability Cell Viability Assay (e.g., ATP-based) incubate->viability western Western Blot (e.g., Cleaved PARP, YTHDC1) incubate->western rt_qpcr RT-qPCR (Downstream Targets) incubate->rt_qpcr analyze Data Analysis and Interpretation viability->analyze western->analyze rt_qpcr->analyze end End analyze->end

Caption: A general workflow for conducting experiments using this compound in a cell-based setting.

Troubleshooting Decision Tree

Caption: A decision tree to guide troubleshooting when the expected experimental outcome is not observed.

References

common pitfalls to avoid when using YTHDC1-IN-1 in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YTHDC1-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this selective YTHDC1 inhibitor and avoiding common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective small molecule inhibitor of the YT521-B homology (YTH) domain-containing protein 1 (YTHDC1).[1] YTHDC1 is a nuclear "reader" of N6-methyladenosine (m6A), an abundant internal modification of eukaryotic messenger RNA (mRNA).[2][3] By binding to m6A-modified mRNA, YTHDC1 plays a crucial role in various stages of RNA metabolism, including pre-mRNA splicing, nuclear export, and regulating the stability of certain transcripts.[2][4][5] this compound exerts its effects by binding to YTHDC1, thereby preventing it from interacting with m6A-containing RNAs. This disruption can lead to altered gene expression, including the downregulation of oncogenes like MYC, and can induce anti-proliferative and pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML).[1][4][5][6]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q3: In which cell lines has this compound shown activity?

This compound has demonstrated anti-proliferative and pro-apoptotic activity in various acute myeloid leukemia (AML) cell lines, including THP-1, MOLM-13, and NOMO-1.[1]

Troubleshooting Guide

Problem 1: I am not observing the expected anti-proliferative or pro-apoptotic effect in my cell line.

Potential CauseSuggested Solution
Suboptimal Inhibitor Concentration The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM) based on the published GI50 and IC50 values.
Insufficient Treatment Duration The effects of YTHDC1 inhibition on cell proliferation and apoptosis may require a longer treatment duration. Consider extending the incubation time (e.g., 24, 48, 72 hours) to allow for sufficient downstream effects on gene expression and cellular phenotype.[1]
Low YTHDC1 Expression in Cell Line The sensitivity to this compound may correlate with the expression level of YTHDC1. Verify the expression of YTHDC1 in your cell line of interest at both the mRNA and protein levels. Cell lines with low or absent YTHDC1 expression are not expected to respond to this inhibitor.
Inhibitor Inactivity Improper storage or handling of the inhibitor can lead to its degradation. Ensure that the compound has been stored correctly and prepare fresh dilutions from a properly stored stock solution for each experiment.
Cell Culture Conditions High serum concentrations in the cell culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. Also, ensure a consistent and optimal cell density for your assays.

Problem 2: I am observing high levels of cytotoxicity even at low concentrations.

Potential CauseSuggested Solution
Cell Line Sensitivity Some cell lines may be particularly sensitive to YTHDC1 inhibition or potential off-target effects of the compound. Perform a detailed cytotoxicity assay (e.g., MTT or CellTox-Glo) with a finer titration of the inhibitor at the lower concentration range to determine the precise cytotoxic threshold.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final concentration of the solvent in your cell culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in your experiments.
Off-Target Effects While this compound is reported to be selective, off-target effects are a possibility with any small molecule inhibitor. Consider using a structurally unrelated YTHDC1 inhibitor as a complementary tool, if available. Additionally, genetic knockdown (e.g., siRNA or shRNA) of YTHDC1 can be used to confirm that the observed phenotype is on-target.

Problem 3: My experimental results are inconsistent between experiments.

Potential CauseSuggested Solution
Inconsistent Cell Passages The phenotype and drug sensitivity of cell lines can change with high passage numbers. Use cells within a consistent and low passage number range for all your experiments.
Variability in Cell Density The initial cell seeding density can significantly impact the outcome of proliferation and cytotoxicity assays. Ensure that you are seeding the same number of cells for each replicate and each experiment.
Inhibitor Degradation As mentioned previously, improper storage or multiple freeze-thaw cycles of the stock solution can lead to inhibitor degradation. Always use freshly prepared dilutions from a properly stored and aliquoted stock solution.
Assay Timing Ensure that the timing of inhibitor addition and the duration of the assay are consistent across all experiments.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line(s)Reference
Binding Affinity (Kd) 49 nM-[1]
IC50 0.35 µMBiochemical Assay[1]
GI50 (50% Growth Inhibition) 3.2 µMTHP-1[1]
IC50 (50% Inhibitory Concentration) 5.6 µMMOLM-13[1]
IC50 (50% Inhibitory Concentration) 8.2 µMNOMO-1[1]

Experimental Protocols

Protocol 1: General Cell Proliferation Assay using this compound

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium and allow them to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) with the same final solvent concentration.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®), following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the GI50 or IC50 value.

Protocol 2: Western Blot for Apoptosis Marker (Cleaved PARP)

  • Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against cleaved PARP. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading. An increase in the cleaved PARP signal indicates the induction of apoptosis.[1]

Visualizations

YTHDC1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified mRNA YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds Splicing_Factors Splicing Factors YTHDC1->Splicing_Factors recruits Export_Factors Export Factors YTHDC1->Export_Factors recruits Stability mRNA Stability (e.g., MYC) YTHDC1->Stability YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits Splicing mRNA Splicing Splicing_Factors->Splicing Export mRNA Export Export_Factors->Export Translated_Protein Protein Export->Translated_Protein leads to translation

Caption: Mechanism of YTHDC1 and its inhibition by this compound.

Experimental_Workflow start Start prep_inhibitor Prepare this compound Stock (10 mM in DMSO) start->prep_inhibitor seed_cells Seed Cells start->seed_cells treat_cells Treat Cells with This compound and Controls prep_inhibitor->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate phenotypic_assay Phenotypic Assays (Proliferation, Apoptosis) incubate->phenotypic_assay molecular_assay Molecular Assays (Western Blot, qPCR) incubate->molecular_assay analyze Analyze Data phenotypic_assay->analyze molecular_assay->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

Troubleshooting_Tree start No or Weak Phenotypic Effect check_conc Is the concentration optimal? (Dose-response performed?) start->check_conc check_duration Is the treatment duration sufficient? (Time-course performed?) check_conc->check_duration Yes optimize_conc Optimize concentration check_conc->optimize_conc No check_target Is YTHDC1 expressed in the cell line? check_duration->check_target Yes optimize_duration Optimize duration check_duration->optimize_duration No check_inhibitor Is the inhibitor active? (Properly stored and freshly diluted?) check_target->check_inhibitor Yes validate_target Validate YTHDC1 expression (WB, qPCR) check_target->validate_target No prepare_fresh Prepare fresh inhibitor dilutions check_inhibitor->prepare_fresh No consider_off_target Consider off-target effects or cell-specific resistance mechanisms check_inhibitor->consider_off_target Yes

Caption: Troubleshooting decision tree for unexpected results.

References

strategies for enhancing the cellular uptake of YTHDC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YTHDC1-IN-1, a selective inhibitor of the N6-methyladenosine (m6A) reader YTHDC1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the cellular uptake of this compound.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for designing and troubleshooting experiments.

PropertyValueSource/Method
CAS Number 2995344-53-9MedchemExpress
Molecular Formula C₂₁H₂₂ClN₅O₂MedchemExpress
Molecular Weight 411.89 g/mol MedchemExpress
Predicted LogP 3.85Molinspiration
Predicted Water Solubility LowBased on pyrazolopyrimidine core

Note: Predicted values are estimations and may differ from experimentally determined values.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in a question-and-answer format.

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TroubleshootingWorkflow Troubleshooting Low Cellular Activity of this compound start Low or No Cellular Activity Observed solubility Check for Compound Precipitation start->solubility concentration Verify Compound Concentration and Integrity solubility->concentration No Precipitation troubleshoot_solubility Optimize Formulation: - Adjust DMSO % - Use Solubilizing Agents solubility->troubleshoot_solubility Precipitation Observed permeability Assess Cell Permeability concentration->permeability Concentration Correct troubleshoot_concentration Verify Stock Concentration and Handling: - Prepare Fresh Stock - Avoid Freeze-Thaw Cycles concentration->troubleshoot_concentration Concentration Incorrect target Confirm Target Engagement permeability->target Permeability Confirmed enhance_uptake Enhance Cellular Uptake: - Nanoparticle Formulation - CPP Conjugation permeability->enhance_uptake Low Permeability Suspected end_good Problem Resolved target->end_good Target Engagement Confirmed end_bad Further Investigation Needed target->end_bad No Target Engagement troubleshoot_solubility->end_good troubleshoot_concentration->end_good cetsa Perform Cellular Thermal Shift Assay (CETSA) enhance_uptake->cetsa Verify after enhancement enhance_uptake->end_good cetsa->end_good Engagement Confirmed

Caption: Troubleshooting workflow for low cellular activity of this compound.

Q1: I am not observing the expected anti-proliferative effects of this compound in my acute myeloid leukemia (AML) cell line, even at concentrations reported in the literature. What could be the problem?

A1: This is a common issue that can arise from several factors related to the compound's solubility, cellular uptake, or experimental variability. The table below outlines potential causes and solutions.

Problem Possible Cause Recommended Solution
Low or no cellular activity 1. Compound Precipitation: this compound has a predicted low aqueous solubility and may precipitate when diluted from a DMSO stock into aqueous cell culture medium.a. Visually inspect the media for precipitation after adding the inhibitor. b. Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for dilution. c. Ensure the final DMSO concentration is within the tolerance of your cell line (typically <0.5%). d. Consider using formulation aids like Pluronic F-68 or other solubilizing agents.
2. Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its nuclear target, YTHDC1.a. Consider strategies to enhance cellular uptake, such as nanoparticle formulation or conjugation to a cell-penetrating peptide (CPP). See Experimental Protocols section. b. Verify target engagement using a Cellular Thermal Shift Assay (CETSA).
3. Inaccurate Compound Concentration: Errors in weighing, dilution, or degradation of the stock solution can lead to a lower than expected final concentration.a. Prepare a fresh stock solution from the solid compound. b. Aliquot the stock solution to avoid repeated freeze-thaw cycles. c. Verify the concentration of your stock solution using a spectrophotometer if the molar extinction coefficient is known.
4. Cell Line Specific Differences: The sensitivity to this compound can vary between different AML cell lines.a. Confirm the reported IC50 or GI50 values for your specific cell line. b. Ensure your cells are healthy and within a consistent passage number.
5. Lack of Target Engagement: The inhibitor may not be binding to YTHDC1 in the cellular environment at the concentrations used.a. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to YTHDC1 within the cell. See Experimental Protocols section.

Q2: I am observing significant variability in my IC50 values for this compound between experiments. How can I improve consistency?

A2: Inconsistent IC50 values are a frequent challenge in cell-based assays. Key factors to control include:

  • Cell Density: Ensure consistent cell seeding density across all experiments.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent and limited range of passage numbers.

  • Compound Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.

  • Incubation Time: Use a consistent incubation time for all experiments.

  • Assay Protocol: Standardize all steps of your cell viability assay, including reagent concentrations and incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of YTHDC1, a nuclear m6A reader protein. In acute myeloid leukemia (AML), YTHDC1 is often overexpressed and plays a crucial role in leukemogenesis. It regulates the stability and expression of key transcripts involved in DNA replication, such as MCM4. By inhibiting YTHDC1, this compound disrupts this process, leading to cell cycle arrest, apoptosis, and reduced proliferation of AML cells.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound should be dissolved in 100% DMSO to prepare a stock solution. For storage, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: How can I confirm that this compound is engaging with its target, YTHDC1, in my cells?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context. This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the melting temperature of YTHDC1 in the presence of this compound confirms target engagement. A detailed protocol for CETSA is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Polymeric Nanoparticle Formulation of this compound

This protocol describes a general method for encapsulating a hydrophobic compound like this compound into biodegradable polymeric nanoparticles to enhance its aqueous solubility and cellular uptake.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation:

    • Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification:

    • Add the organic phase to 10 mL of the aqueous phase under constant stirring.

    • Emulsify the mixture using a probe sonicator on ice for 2 minutes (30 seconds on, 30 seconds off cycles).

  • Solvent Evaporation:

    • Stir the resulting oil-in-water emulsion at room temperature for 4-6 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze-dry the suspension to obtain a powder.

    • Store the lyophilized nanoparticles at -20°C.

Protocol 2: Conjugation of a Cell-Penetrating Peptide (CPP) to this compound

This protocol provides a general strategy for conjugating a CPP (e.g., TAT peptide) to a small molecule inhibitor. This may require chemical modification of this compound to introduce a reactive group.

Materials:

  • This compound (potentially with a linker containing a reactive group like a maleimide or NHS ester)

  • TAT peptide (with a terminal cysteine or amine)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • HPLC for purification

Methodology (Example using a maleimide-thiol reaction):

  • Functionalization of this compound (if necessary):

    • Synthesize a derivative of this compound that includes a linker with a maleimide group. This step requires expertise in medicinal chemistry.

  • Peptide Preparation:

    • Synthesize or procure a TAT peptide with a terminal cysteine residue.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized this compound in DMF.

    • Dissolve the cysteine-containing TAT peptide in PBS (pH 7.0-7.5).

    • Add the this compound solution to the peptide solution in a 1.5:1 molar ratio.

    • React for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the CPP-YTHDC1-IN-1 conjugate using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry.

Protocol 3: Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a general procedure for measuring the intracellular concentration of this compound in cultured cells.

Materials:

  • AML cells treated with this compound

  • Ice-cold PBS

  • Methanol

  • Cell scraper

  • Microcentrifuge

  • LC-MS/MS system

Methodology:

  • Cell Treatment and Harvesting:

    • Plate a known number of cells and treat with this compound for the desired time.

    • Wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Harvest the cells by scraping in a known volume of ice-cold PBS.

    • Count the cells to determine the exact cell number.

  • Cell Lysis and Protein Precipitation:

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in a known volume of ice-cold methanol to lyse the cells and precipitate proteins.

    • Vortex thoroughly and incubate at -20°C for 30 minutes.

  • Sample Preparation:

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Transfer the supernatant containing the intracellular this compound to a new tube.

    • Evaporate the solvent and reconstitute the sample in a known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing chromatographic separation and mass spectrometric parameters (e.g., parent and fragment ions, collision energy).

    • Generate a standard curve using known concentrations of this compound.

  • Data Analysis:

    • Quantify the amount of this compound in the samples by comparing to the standard curve.

    • Calculate the intracellular concentration by dividing the amount of the inhibitor by the intracellular volume (estimated from the cell number and average cell volume).

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to perform a CETSA experiment to verify the binding of this compound to YTHDC1 in intact cells, followed by Western blot analysis.

Materials:

  • AML cells

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler or heating block

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against YTHDC1

  • Secondary antibody (HRP-conjugated)

Methodology:

  • Cell Treatment:

    • Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with a primary antibody against YTHDC1, followed by an HRP-conjugated secondary antibody.

  • Data Analysis:

    • Quantify the band intensities for YTHDC1 at each temperature for both the treated and control samples.

    • Plot the percentage of soluble YTHDC1 relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

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YTHDC1_Pathway YTHDC1 Signaling in Acute Myeloid Leukemia YTHDC1 YTHDC1 Stabilization mRNA Stabilization and Export YTHDC1->Stabilization Binds to Proliferation AML Cell Proliferation m6A_RNA m6A-modified mRNA (e.g., MCM4) m6A_RNA->YTHDC1 YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 Inhibits Apoptosis Apoptosis YTHDC1_IN_1->Apoptosis Induces MCM_Complex MCM Complex Assembly Stabilization->MCM_Complex Promotes DNA_Replication DNA Replication MCM_Complex->DNA_Replication Enables DNA_Replication->Proliferation Drives

Caption: YTHDC1 signaling pathway in Acute Myeloid Leukemia (AML).

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NanoparticleWorkflow Workflow for Nanoparticle-Mediated Delivery of this compound cluster_prep Nanoparticle Formulation cluster_delivery Cellular Delivery YTHDC1_IN_1 This compound Emulsification Emulsification YTHDC1_IN_1->Emulsification PLGA PLGA Polymer PLGA->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation NP_Formation Nanoparticle Formation Evaporation->NP_Formation Cell AML Cell NP_Formation->Cell Incubate with cells Endocytosis Endocytosis Cell->Endocytosis Uptake Release Intracellular Release Endocytosis->Release Target YTHDC1 Inhibition Release->Target

Caption: Experimental workflow for enhancing cellular uptake using nanoparticles.

dealing with unexpected phenotypic outcomes of YTHDC1-IN-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YTHDC1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected phenotypic outcomes that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected outcome?

This compound is a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDC1.[1][2] YTHDC1 plays a crucial role in various aspects of RNA metabolism, including pre-mRNA splicing, nuclear export, and the regulation of gene expression.[3][4][5][6] In the context of specific cancers, such as acute myeloid leukemia (AML), YTHDC1 is often overexpressed and contributes to the stabilization of oncogenic transcripts like MYC.[7][8]

The primary expected outcomes of this compound treatment in susceptible cancer cell lines (e.g., AML) are:

  • Inhibition of cell proliferation. [1][2]

  • Induction of apoptosis , which can be observed by an increase in markers like cleaved PARP.[1][2][9]

Q2: My IC50/GI50 value for this compound is different from the published data. What could be the reason?

Discrepancies in IC50 or GI50 values are a common issue when working with small molecule inhibitors. Several factors can contribute to this variability:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. This can be due to differences in YTHDC1 expression levels, the dependence of the cells on YTHDC1-regulated pathways, or variations in drug metabolism and efflux.

  • Experimental Conditions: Minor variations in experimental parameters can have a significant impact on the calculated IC50/GI50. These include:

    • Cell density: The number of cells seeded per well can alter the effective concentration of the inhibitor per cell.[3][10]

    • Incubation time: The duration of exposure to the compound will influence the observed effect, with longer incubation times often resulting in lower IC50 values.[3][10]

    • Serum concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[10]

    • Assay type: Different viability assays (e.g., MTS vs. ATP-based) measure different aspects of cell health and can yield different IC50 values.

  • Compound Handling:

    • Solubility: this compound is soluble in DMSO.[11] Incomplete solubilization of the compound can lead to a lower effective concentration.

    • Stability: Ensure the compound is stored correctly and avoid repeated freeze-thaw cycles of stock solutions.[1] Prepare fresh dilutions in culture medium for each experiment.

Q3: I am not observing the expected level of apoptosis (e.g., no increase in cleaved PARP) after this compound treatment. What should I check?

If you are not observing the expected apoptotic phenotype, consider the following:

  • Time course and Dose Response: Apoptosis is a dynamic process. You may need to perform a time-course experiment (e.g., 24, 48, 72 hours) and test a range of concentrations to identify the optimal conditions for inducing apoptosis in your specific cell line.

  • Cell Line Resistance: Your cell line may be resistant to this compound-induced apoptosis. This could be due to mutations in downstream apoptotic machinery or the activation of pro-survival pathways.

  • Western Blotting Technique: Issues with your western blot protocol could be the cause. Ensure efficient protein transfer, use a validated antibody for cleaved PARP, and include a positive control for apoptosis (e.g., cells treated with staurosporine).

  • Alternative Cell Death Mechanisms: While apoptosis is an expected outcome, inhibition of YTHDC1 could potentially induce other forms of cell death, or primarily lead to cell cycle arrest in some contexts.

Q4: I am observing unexpected changes in cell morphology, cell cycle distribution, or gene expression that are not directly related to apoptosis. What could be the cause?

YTHDC1 has a wide range of functions in RNA processing, and its inhibition can lead to pleiotropic effects beyond the expected anti-proliferative and pro-apoptotic outcomes.[3][4][5][6]

  • Aberrant Splicing: YTHDC1 is known to regulate alternative splicing.[5][6][12] Its inhibition may lead to widespread changes in mRNA splicing patterns, potentially affecting the function of numerous proteins.[7][12][13][14] Studies on YTHDC1 depletion have shown intron retention in key DNA damage response factors like ATR, BIRC6, and SETX.[12][13][14]

  • DNA Damage Response: YTHDC1 plays a role in the DNA damage response (DDR).[13][14][15][16] Inhibition of YTHDC1 may lead to an accumulation of DNA damage and sensitize cells to other DNA-damaging agents.[8][15][16]

  • Cell Cycle Arrest: Knockdown of YTHDC1 has been shown to cause cell cycle arrest at the G2/M phase and delays in mitotic progression.[17][18] You can investigate this by performing cell cycle analysis using flow cytometry.

  • Off-Target Effects: While this compound is a selective inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations.

Troubleshooting Guide

This guide provides a systematic approach to addressing unexpected results with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent IC50/GI50 values Cell density, incubation time, serum concentration, compound solubility/stability, cell line integrity.Standardize cell seeding density and incubation times. Test a range of serum concentrations. Ensure complete dissolution of this compound in DMSO and prepare fresh dilutions. Authenticate your cell line (e.g., by STR profiling).[10]
No or low induction of apoptosis Suboptimal dose or timing, cell line resistance, technical issues with apoptosis assay.Perform a detailed dose-response and time-course experiment. Include a positive control for apoptosis. Consider using a more sensitive apoptosis assay (e.g., Annexin V staining).
Unexpected changes in cell cycle profile On-target effect of YTHDC1 inhibition on cell cycle regulators.Perform cell cycle analysis by flow cytometry (e.g., propidium iodide staining) at different time points after treatment. Analyze the expression of key cell cycle proteins (e.g., cyclins, CDKs) by western blot.
Increased sensitivity to other drugs (e.g., DNA damaging agents) On-target effect on the DNA damage response pathway.Investigate markers of DNA damage (e.g., γH2AX foci by immunofluorescence) with and without this compound treatment. Combine this compound with a DNA damaging agent to assess for synergistic effects.
Widespread changes in gene expression/protein levels On-target effect on mRNA splicing and nuclear export.Perform RNA-sequencing to analyze global changes in gene expression and splicing patterns. Validate key changes by RT-qPCR.
Cellular effects do not correlate with YTHDC1 inhibition Potential off-target effects.Validate on-target engagement using a cellular thermal shift assay (CETSA). Use a structurally different YTHDC1 inhibitor as an orthogonal control. Perform a rescue experiment by overexpressing YTHDC1.

Quantitative Data Summary

Parameter Value Cell Line(s) Reference
Kd 49 nM-[1][2]
IC50 (biochemical) 0.35 µM-[1][2]
GI50 (antiproliferative) 3.2 µMTHP-1[1][2]
IC50 (antiproliferative) 5.6 µMMOLM-13[1][2]
IC50 (antiproliferative) 8.2 µMNOMO-1[1][2]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and is suitable for determining the IC50/GI50 of this compound.[19][20][21][22]

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTS Addition and Incubation:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50/GI50 value.

Western Blot for Cleaved PARP

This protocol provides a general workflow for detecting cleaved PARP as a marker of apoptosis.[23][24][25][26]

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved PARP (and full-length PARP)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against cleaved PARP (and/or full-length PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

    • Quantify band intensities and look for an increase in the ~89 kDa cleaved PARP fragment in treated samples.

Visualizations

YTHDC1_Signaling_Pathway YTHDC1 YTHDC1 Splicing_Factors Splicing Factors (e.g., SRSF3) YTHDC1->Splicing_Factors recruits Nuclear_Export_Machinery Nuclear Export Machinery (e.g., NXF1) YTHDC1->Nuclear_Export_Machinery facilitates interaction with DNA_Damage_Response DNA Damage Response Factors YTHDC1->DNA_Damage_Response regulates splicing of Cell_Cycle_Proteins Cell Cycle Proteins YTHDC1->Cell_Cycle_Proteins regulates expression of m6A_RNA m6A-modified RNA m6A_RNA->YTHDC1 Splicing_Factors->m6A_RNA regulates splicing Nuclear_Export_Machinery->m6A_RNA mediates export

Caption: YTHDC1 signaling pathway and its role in RNA processing.

Experimental_Workflow start Start: Cell Culture seed_cells Seed cells in 96-well plates start->seed_cells treat_inhibitor Treat with this compound (Dose-response) seed_cells->treat_inhibitor incubate Incubate (e.g., 48-72h) treat_inhibitor->incubate phenotypic_assays Phenotypic Assays viability_assay Cell Viability Assay (e.g., MTS) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Western Blot for Cleaved PARP) incubate->apoptosis_assay data_analysis Data Analysis ic50 Calculate IC50/GI50 viability_assay->ic50 apoptosis_quant Quantify Apoptosis Markers apoptosis_assay->apoptosis_quant ic50->data_analysis apoptosis_quant->data_analysis

Caption: General experimental workflow for testing this compound.

Troubleshooting_Tree start Unexpected Phenotypic Outcome q1 Is the IC50 consistent with published data? start->q1 a1_yes Proceed to specific phenotype analysis q1->a1_yes Yes a1_no Troubleshoot Assay Conditions: - Cell density - Incubation time - Compound solubility q1->a1_no No q2 Is the unexpected phenotype related to cell cycle or DNA damage? a1_yes->q2 a2_yes Investigate on-target effects: - Cell cycle analysis (FACS) - DNA damage markers (γH2AX) - Splicing analysis (RT-qPCR) q2->a2_yes Yes a2_no Consider off-target effects or novel on-target functions q2->a2_no No validate_on_target Validate on-target engagement (e.g., CETSA, orthogonal inhibitor) a2_yes->validate_on_target a2_no->validate_on_target

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Refining Western Blot Analysis for YTHDC1 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Western blot analysis for YTHDC1, with a specific focus on target engagement assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of YTHDC1 on a Western blot?

A1: The predicted molecular weight of human YTHDC1 is approximately 85 kDa.[1] However, the apparent molecular weight on an SDS-PAGE gel can vary depending on post-translational modifications and the specific protein standards used. Some commercial antibodies have detected it closer to 110 kDa.[2]

Q2: Which type of lysis buffer is recommended for YTHDC1 extraction?

A2: Since YTHDC1 is a nuclear protein, a lysis buffer that effectively disrupts the nuclear membrane is crucial.[1][3][4] RIPA buffer, which contains strong ionic detergents like SDS, is a good starting point for whole-cell lysates.[3][5] For cleaner nuclear extracts, a nuclear fractionation protocol is recommended.[6] Always supplement your lysis buffer with protease and phosphatase inhibitors to prevent degradation and maintain the integrity of your protein.[7][8]

Q3: What are the recommended antibody dilutions for YTHDC1 Western blotting?

A3: Antibody dilutions should always be optimized for your specific experimental conditions.[1][5] However, as a starting point, several manufacturers provide recommended dilutions for their antibodies. For example, some antibodies have been validated at dilutions of 1:2,000 to 1:5,000.[2][9] It is crucial to perform an antibody titration to determine the optimal concentration for your experiments.[5][10]

Q4: How can I confirm that my YTHDC1 antibody is specific?

A4: To validate antibody specificity, you can use several methods. One common approach is to use a positive control lysate from cells known to express YTHDC1 and a negative control from cells with YTHDC1 knocked down or knocked out. Overexpression lysates can also serve as positive controls.[6] Additionally, comparing the band size to the expected molecular weight and ensuring a single, sharp band is indicative of specificity.

Q5: My YTHDC1 signal is weak or absent. What can I do?

A5: A weak or absent signal can be due to several factors.[6][11][12] First, ensure that your target protein is expressed in your cell line or tissue.[8] You may need to load more protein per well; a starting amount of 20-30 µg of whole-cell extract is recommended.[8] Optimizing the primary antibody concentration and increasing the incubation time (e.g., overnight at 4°C) can also enhance the signal.[6][11] Finally, ensure your detection reagents are fresh and that the transfer from the gel to the membrane was efficient.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Background Insufficient blocking.Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider switching blocking agents (e.g., from non-fat dry milk to BSA, especially for phosphoproteins).[7][12][13]
Primary or secondary antibody concentration is too high.Perform an antibody titration to determine the optimal antibody concentration.[5][13]
Inadequate washing.Increase the number and duration of wash steps. Adding a detergent like Tween-20 to your wash buffer can also help.[11][13]
Non-specific Bands Antibody is not specific enough.Use a different, validated antibody. Perform a BLAST search to check for potential cross-reactivity with other proteins of similar size.
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.[8]
Too much protein loaded.Reduce the amount of protein loaded per lane.[8][11]
Bands are smiling or distorted Electrophoresis was run at too high a voltage.Reduce the voltage during SDS-PAGE. Ensure the running buffer is fresh.
Uneven heat distribution during electrophoresis.Use a cooling system or run the gel in a cold room.
Inconsistent results in target engagement studies (e.g., CETSA) Incomplete cell lysis after heat treatment.Ensure thorough lysis to release all soluble protein. Sonication can aid in this process.[3]
Compound is not cell-permeable.Verify the cell permeability of your compound through other assays.
Incorrect temperature range for thermal shift.Optimize the temperature gradient in your CETSA experiment to capture the melting curve of YTHDC1.

Experimental Protocols

Detailed Western Blot Protocol for YTHDC1
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.5, 0.1% SDS, 0.5% Na-Deoxycholate, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[3]

    • Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.[3]

    • Centrifuge at high speed for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[12]

    • Incubate the membrane with a primary antibody against YTHDC1 (at the optimized dilution) overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

Cellular Thermal Shift Assay (CETSA) for YTHDC1 Target Engagement

CETSA is a powerful method to assess the binding of a compound to its target protein in a cellular context.[14][15] The principle is that ligand binding can increase the thermal stability of the target protein.[15]

  • Compound Treatment and Heat Shock:

    • Treat intact cells with your compound of interest or a vehicle control for a specified time.

    • Harvest the cells and resuspend them in PBS.

    • Heat the cell suspensions at different temperatures (e.g., a gradient from 40°C to 70°C) for 3-5 minutes.

    • Immediately cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein by centrifugation at high speed.

    • Analyze the soluble fractions by Western blot for YTHDC1 as described in the protocol above.

  • Data Interpretation:

    • A shift in the melting curve of YTHDC1 to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Visualizing Experimental Workflows

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis (RIPA Buffer) cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (Milk or BSA) transfer->blocking primary_ab Primary Antibody (anti-YTHDC1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging & Data Analysis detection->imaging

Caption: Workflow for YTHDC1 Western Blot Analysis.

CETSA_Workflow cluster_treatment Cell Treatment & Heat Shock cluster_extraction Protein Extraction cluster_analysis Analysis cell_treatment Treat Cells with Compound/Vehicle heat_shock Apply Temperature Gradient cell_treatment->heat_shock lysis Cell Lysis (Freeze-Thaw) heat_shock->lysis centrifugation Centrifugation to Separate Soluble/Aggregated Proteins lysis->centrifugation western_blot Western Blot for YTHDC1 centrifugation->western_blot data_analysis Analyze Thermal Shift western_blot->data_analysis

Caption: Workflow for YTHDC1 CETSA Target Engagement Assay.

Quantitative Data Summary

Parameter Recommendation Reference
Protein Load per Lane 20-50 µg of total cell lysate[5][8]
Primary Antibody Dilution Start with 1:2,000 to 1:5,000 and optimize[2][9]
Blocking Buffer 5% non-fat dry milk or BSA in TBST[7][12]
CETSA Temperature Gradient 40°C to 70°C (optimize for your system)General CETSA Protocol
YTHDC1 Predicted Molecular Weight ~85-110 kDa[1][2]

References

Validation & Comparative

validating the selectivity of YTHDC1-IN-1 against other YTH family proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecule inhibitors targeting specific components of the epitranscriptomic machinery has opened new avenues for therapeutic intervention. YTHDC1, a key nuclear reader of N6-methyladenosine (m6A) modified mRNA, has emerged as a promising target in oncology. This guide provides a comparative analysis of YTHDC1-IN-1, a potent inhibitor of YTHDC1, focusing on its selectivity against other members of the YTH protein family. The information presented is supported by experimental data and detailed protocols to aid researchers in their evaluation and application of this chemical probe.

Unveiling the Selectivity Profile of this compound

This compound has been identified as a highly selective inhibitor of YTHDC1.[1] Its potency and selectivity have been rigorously evaluated against other YTH family members, namely YTHDF1, YTHDF2, YTHDF3, and YTHDC2. The following table summarizes the inhibitory activity of this compound, demonstrating its remarkable preference for YTHDC1.

Target ProteinMeasurementValueFold Selectivity vs. YTHDC1 (based on IC50)
YTHDC1 IC50 0.35 µM -
Kd 49 nM -
YTHDF1IC5089 µM~254-fold
YTHDF2IC5060 µM~171-fold
YTHDF3IC5083 µM~237-fold
YTHDC2-SelectiveData from Thermal Shift Assay (TSA) indicates selectivity, though a specific IC50 value from a biochemical assay is not available in the cited literature.[2][3][4]

Table 1: Quantitative comparison of this compound's inhibitory activity against YTH family proteins. Data sourced from biochemical assays (HTRF for IC50) and Isothermal Titration Calorimetry (ITC for Kd).[1][2][5][6]

The data clearly illustrates that this compound is significantly more potent against YTHDC1 compared to the cytoplasmic YTHDF proteins, with over 170-fold selectivity.[2] This high degree of selectivity is crucial for minimizing off-target effects and for accurately dissecting the biological functions of YTHDC1 in cellular models.

Visualizing the Experimental Workflow for Selectivity Validation

The determination of a compound's selectivity is a multi-faceted process involving a cascade of biochemical and cellular assays. The following diagram outlines a typical workflow for validating the selectivity of an inhibitor like this compound.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays HTRF_Assay Homogeneous Time-Resolved Fluorescence (HTRF) Assay Selectivity_Screening Selectivity Screening against YTHDF1, YTHDF2, YTHDF3, YTHDC2 HTRF_Assay->Selectivity_Screening ITC_Assay Isothermal Titration Calorimetry (ITC) Data_Analysis Data Analysis: IC50 & Kd Determination, Selectivity Fold Calculation ITC_Assay->Data_Analysis CETSA_Assay Cellular Thermal Shift Assay (CETSA) Conclusion Confirmation of Potent & Selective YTHDC1 Inhibition CETSA_Assay->Conclusion Compound_Synthesis This compound Synthesis & Purification Primary_Screening Primary Screening against YTHDC1 Compound_Synthesis->Primary_Screening YTH_Protein_Expression Recombinant YTH Family Protein Expression & Purification (YTHDC1, YTHDF1/2/3, YTHDC2) YTH_Protein_Expression->Primary_Screening YTH_Protein_Expression->Selectivity_Screening Primary_Screening->HTRF_Assay Primary_Screening->ITC_Assay Selectivity_Screening->Data_Analysis Target_Engagement Cellular Target Engagement Validation Data_Analysis->Target_Engagement Target_Engagement->CETSA_Assay

Caption: Experimental workflow for validating the selectivity of this compound.

The YTH Protein Family: A Brief Overview

The YTH domain-containing protein family are the primary readers of the m6A modification on RNA.[7][8] They play crucial roles in various aspects of RNA metabolism, and their distinct subcellular localizations are key to their different functions.[9]

YTH_Family cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YTHDC1 YTHDC1 (Target of this compound) YTHDC1_func RNA Splicing Nuclear Export YTHDC1->YTHDC1_func YTHDF1 YTHDF1 YTHDF1_func Translation Promotion YTHDF1->YTHDF1_func YTHDF2 YTHDF2 YTHDF2_func mRNA Decay YTHDF2->YTHDF2_func YTHDF3 YTHDF3 YTHDF3_func Translation & Decay YTHDF3->YTHDF3_func YTHDC2 YTHDC2 YTHDC2_func Translation & Decay YTHDC2->YTHDC2_func

Caption: The YTH protein family's cellular localization and primary functions.

YTHDC1 is the only member of this family that is exclusively localized to the nucleus, where it regulates pre-mRNA splicing and nuclear export.[2][9] The other members, YTHDF1, YTHDF2, YTHDF3, and YTHDC2, are predominantly found in the cytoplasm and are involved in regulating mRNA translation and decay.[8][10] The distinct localization and function of YTHDC1 make it a unique therapeutic target, and a highly selective inhibitor like this compound is an invaluable tool to study its specific roles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to determine the selectivity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to determine the IC50 values of an inhibitor. It relies on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.

Principle: A biotinylated m6A-containing RNA probe binds to a GST-tagged YTH protein. An anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin labeled with an acceptor fluorophore (e.g., XL665) are added. When the protein and RNA are bound, the donor and acceptor are in close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare solutions of the GST-tagged YTH protein (YTHDC1, YTHDF1, YTHDF2, or YTHDF3), biotinylated m6A-RNA probe, anti-GST-donor, and streptavidin-acceptor in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the inhibitor at various concentrations.

    • Add the GST-tagged YTH protein and the biotinylated m6A-RNA probe.

    • Incubate to allow for binding.

    • Add the anti-GST-donor and streptavidin-acceptor detection reagents.

    • Incubate to allow for the detection complex to form.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

    • Calculate the HTRF ratio and plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a drug in a cellular environment.[11]

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability.[11] When cells are heated, proteins begin to denature and aggregate. The presence of a binding inhibitor will shift the melting temperature of the target protein to a higher temperature.

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., MOLM-13) to the desired confluency.

    • Treat the cells with different concentrations of this compound or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).

    • Include a non-heated control.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble YTHDC1 in the supernatant by Western blotting or other protein detection methods like ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble YTHDC1 as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve for the inhibitor-treated samples indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the inhibitor (ligand) is titrated into a solution of the protein (macromolecule) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.

Protocol:

  • Sample Preparation:

    • Express and purify the YTHDC1 protein.

    • Prepare a concentrated solution of this compound.

    • Both the protein and inhibitor solutions must be in the same buffer to minimize heats of dilution. Dialyze the protein against the final buffer.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the YTHDC1 solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform an initial small injection to account for any diffusion from the syringe tip.

    • Carry out a series of injections of the inhibitor into the protein solution.

    • Perform a control experiment by injecting the inhibitor into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat per injection against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

By employing these rigorous experimental methodologies, the high selectivity of this compound for its intended target has been validated, establishing it as a valuable tool for probing the biological functions of YTHDC1 and for the development of novel therapeutics.

References

YTHDC1 Inhibitors in AML: A Comparative Analysis of YTHDC1-IN-1 and YL-5092

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent YTHDC1 inhibitors, YTHDC1-IN-1 and YL-5092, for the treatment of Acute Myeloid Leukemia (AML).

YTHDC1, a key nuclear reader of N6-methyladenosine (m6A) on RNA, has emerged as a promising therapeutic target in AML. Its inhibition has been shown to disrupt the stability of crucial oncogenic transcripts, leading to anti-leukemic effects. This guide delves into the efficacy, mechanism of action, and available preclinical data for two selective small molecule inhibitors of YTHDC1: this compound and YL-5092.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative data for this compound and YL-5092, providing a direct comparison of their potency and anti-proliferative activity in AML models.

ParameterThis compoundYL-5092
Binding Affinity (YTHDC1) Kd: 49 nM[1]KD: 29.6 nM[2]
Biochemical Potency (YTHDC1) IC50: 0.35 µM[1]IC50: 7.4 nM[2]
Anti-proliferative Activity (IC50/GI50 in AML cell lines) THP-1: 3.2 µM (GI50)[1][3] MOLM-13: 5.6 µM (IC50)[1] NOMO-1: 8.2 µM (IC50)[1]0.28 - 2.87 µM in various AML cells[2]
In Vivo Efficacy Data not available in the provided search results.Impairs leukemogenesis and improves survival in mouse xenograft models (70 mg/kg, i.p., twice a day for 18 days)[2][4][5]

Mechanism of Action and Cellular Effects

Both inhibitors function by selectively targeting the m6A-binding pocket of YTHDC1, thereby disrupting its interaction with m6A-modified RNA. This leads to a cascade of anti-leukemic effects.

This compound has been shown to induce apoptosis in AML cell lines, as evidenced by increased levels of cleaved PARP[1][3]. Its selectivity has been demonstrated against cytoplasmic m6A readers YTHDF1-3[3].

YL-5092 exhibits a broader range of reported cellular effects. It suppresses the proliferation of AML cells, induces their differentiation and apoptosis, and inhibits the colony-forming ability of AML stem cells[4][5]. A key mechanistic insight is its ability to reduce the levels of MYC mRNA in MOLM-13 cells, a critical oncogene in AML[2]. Furthermore, YL-5092 treatment leads to cell cycle arrest in the G0/G1 phase[2]. Importantly, it has been shown to have minimal effect on normal hematopoietic stem and progenitor cells[4][5].

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the process of evaluating these inhibitors, the following diagrams are provided.

YTHDC1_Inhibition_Pathway cluster_nucleus Nucleus YTHDC1 YTHDC1 m6A-RNA m6A-modified oncogenic transcripts (e.g., MYC) YTHDC1->m6A-RNA Binds to & stabilizes RNA_Degradation RNA Degradation YTHDC1->RNA_Degradation Prevents Protein_Translation Translation of Oncoproteins m6A-RNA->Protein_Translation Export & Splicing YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 Inhibition YL_5092 YL-5092 YL_5092->YTHDC1 Inhibition Leukemic_Cell_Survival Leukemic Cell Survival & Proliferation Protein_Translation->Leukemic_Cell_Survival

Caption: YTHDC1 Inhibition Pathway in AML.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture AML Cell Line Culture Inhibitor_Treatment Treatment with this compound or YL-5092 Cell_Culture->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) Inhibitor_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase-Glo) Inhibitor_Treatment->Apoptosis_Assay Colony_Formation Colony Formation Assay Inhibitor_Treatment->Colony_Formation Western_Blot Western Blot (e.g., for cleaved PARP, MYC) Inhibitor_Treatment->Western_Blot Xenograft_Model Establish AML Xenograft Mouse Model Inhibitor_Administration Administer this compound or YL-5092 Xenograft_Model->Inhibitor_Administration Tumor_Monitoring Monitor Tumor Growth & Survival Inhibitor_Administration->Tumor_Monitoring PD_Analysis Pharmacodynamic Analysis (e.g., target gene expression in tumors) Inhibitor_Administration->PD_Analysis

References

YTHDC1 Inhibition: A Comparative Analysis of a Chemical Probe versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers navigating the choice between small-molecule inhibitors and genetic methods for studying the m6A reader, YTHDC1.

Introduction

YTH Domain Containing 1 (YTHDC1) is a key nuclear "reader" of the N6-methyladenosine (m6A) modification on RNA. This protein plays a critical role in various aspects of RNA metabolism, including pre-mRNA splicing, nuclear export, and the regulation of gene expression.[1][2] Given its involvement in fundamental cellular processes and its emerging role in diseases such as acute myeloid leukemia (AML), researchers are increasingly interested in modulating its function.[1] Two primary strategies have emerged for inhibiting YTHDC1 function in a laboratory setting: the use of a selective chemical inhibitor, YTHDC1-IN-1, and genetic knockdown through techniques like RNA interference (RNAi).

This guide provides an objective comparison of these two methodologies, supported by available experimental data, to assist researchers in selecting the most appropriate tool for their specific scientific questions.

Mechanism of Action: A Tale of Two Approaches

Chemical inhibition and genetic knockdown target YTHDC1 through fundamentally different mechanisms. This compound is a small molecule designed to selectively bind to YTHDC1, likely interfering with its ability to recognize and bind to m6A-modified RNA. This approach offers rapid and reversible inhibition of YTHDC1's function.

In contrast, genetic knockdown, typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets the YTHDC1 mRNA for degradation. This prevents the synthesis of new YTHDC1 protein, leading to a reduction in its overall cellular levels. This method provides a highly specific way to deplete the target protein, though the onset of the effect is slower and less readily reversible compared to a chemical inhibitor.

Quantitative Comparison of Efficacy and Cellular Effects

The following tables summarize key quantitative data for this compound and genetic knockdown of YTHDC1. It is important to note that this data is compiled from different studies and experimental systems, and direct head-to-head comparisons in the same system are not yet available in the published literature.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundGenetic Knockdown (siRNA/shRNA)Cell Line(s)
Binding Affinity (Kd) 49 nMNot ApplicableBiochemical Assay
Inhibitory Concentration (IC50) 0.35 µMNot ApplicableBiochemical Assay
Growth Inhibition (GI50) 3.2 µMVaries with efficiencyTHP-1 (AML)
Apoptosis Induction YesYesTHP-1, MOLM-13, NOMO-1 (AML)
Knockdown Efficiency Not Applicable>70% (typical)Various

Table 2: Reported Phenotypic Effects

Phenotypic OutcomeThis compoundGenetic Knockdown (siRNA/shRNA)
Cell Proliferation Inhibition[3]Inhibition[3]
Apoptosis Induction[3]Induction
Cell Migration & Invasion Not ReportedInhibition
mRNA Nuclear Export Not ReportedImpaired[2]
pre-mRNA Splicing Not ReportedAltered[1]
DNA Damage Response Not ReportedImpaired
Leukemogenesis Not ReportedImpaired
Muscle Stem Cell Activation Not ReportedImpaired[1]

Experimental Protocols

This compound Treatment
  • Preparation of Stock Solution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Treatment: Thaw the stock solution and dilute it in a complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Incubation: Replace the existing medium of the target cells with the medium containing this compound. Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions.

  • Downstream Analysis: Following incubation, harvest the cells for analysis of phenotypic changes, gene expression, or other relevant assays.

Genetic Knockdown of YTHDC1 using siRNA
  • siRNA Design and Synthesis: Design or obtain at least two independent siRNAs targeting different regions of the YTHDC1 mRNA to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Seeding: Seed the target cells in a culture plate to achieve 30-50% confluency at the time of transfection.

  • Transfection:

    • Dilute the siRNA in an appropriate serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate for the recommended time to allow complex formation.

    • Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.

  • Post-Transfection: After the initial incubation, add a complete medium. Continue to incubate the cells for 48-72 hours to allow for YTHDC1 protein depletion.

  • Validation and Analysis: Harvest a portion of the cells to validate knockdown efficiency by qRT-PCR and/or Western blot. The remaining cells can be used for downstream functional assays.

Visualizing the Pathways and Workflows

YTHDC1 Signaling Pathway

The following diagram illustrates the central role of YTHDC1 in recognizing m6A-modified pre-mRNA and influencing its subsequent processing and export from the nucleus.

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_pre_mRNA m6A-modified pre-mRNA YTHDC1 YTHDC1 m6A_pre_mRNA->YTHDC1 Binding SplicingFactors Splicing Factors (e.g., SRSF3) YTHDC1->SplicingFactors Recruitment ExportFactors Export Factors (e.g., NXF1) YTHDC1->ExportFactors Interaction Splicing Splicing Regulation SplicingFactors->Splicing Export Nuclear Export ExportFactors->Export Mature_mRNA Mature mRNA Splicing->Mature_mRNA Export->Mature_mRNA Translation Translation Mature_mRNA->Translation

Caption: Role of YTHDC1 in nuclear RNA processing.

Comparative Experimental Workflow

This diagram outlines a parallel experimental design for comparing the effects of this compound and genetic knockdown.

Comparative_Workflow cluster_inhibitor Chemical Inhibition cluster_knockdown Genetic Knockdown start Target Cells (e.g., AML cell line) Inhibitor_Treatment Treat with this compound start->Inhibitor_Treatment Control_Inhibitor Vehicle Control (DMSO) start->Control_Inhibitor siRNA_Transfection Transfect with YTHDC1 siRNA start->siRNA_Transfection Control_siRNA Scrambled siRNA Control start->Control_siRNA Analysis_Inhibitor Phenotypic & Molecular Analysis Inhibitor_Treatment->Analysis_Inhibitor 24-72h Control_Inhibitor->Analysis_Inhibitor Analysis_KD Phenotypic & Molecular Analysis siRNA_Transfection->Analysis_KD 48-72h Control_siRNA->Analysis_KD

Caption: Workflow for comparing chemical and genetic inhibition.

Discussion and Recommendations

The choice between this compound and genetic knockdown depends largely on the specific research question and the desired experimental parameters.

Choose this compound for:

  • Studying acute effects: The rapid onset of action is ideal for investigating the immediate consequences of YTHDC1 inhibition.

  • Dose-response studies: The concentration of the inhibitor can be easily titrated to explore dose-dependent effects.

  • Reversibility studies: The inhibitor can be washed out to determine if the observed phenotype is reversible.

  • High-throughput screening: The ease of application makes it suitable for large-scale screens.

Choose Genetic Knockdown for:

  • Target validation: It provides a highly specific method to confirm that a phenotype is directly linked to the loss of YTHDC1 protein.

  • Long-term studies: Stable knockdown using shRNA can be used to investigate the chronic effects of YTHDC1 depletion.

  • Avoiding off-target effects of small molecules: While RNAi has its own off-target concerns, it provides an orthogonal approach to chemical inhibition.

Considerations and Caveats:

  • Off-target effects: Both methods have the potential for off-target effects. For this compound, this could involve binding to other proteins. For RNAi, it can involve the unintended silencing of other genes. It is crucial to use appropriate controls, such as multiple independent siRNAs and validating findings with rescue experiments.

  • Completeness of Inhibition: Genetic knockdown may not result in a complete loss of the target protein, and the remaining protein could still be functional. Chemical inhibitors may also not achieve 100% target engagement at tolerable concentrations.

  • Compensation: The slow depletion of a protein via genetic knockdown can sometimes allow for cellular compensatory mechanisms to be activated, which might mask the primary phenotype. The acute nature of chemical inhibition can often circumvent this issue.

Conclusion

Both this compound and genetic knockdown are valuable tools for interrogating the function of YTHDC1. This compound offers temporal control and is well-suited for studying the acute and dose-dependent roles of YTHDC1 activity. Genetic knockdown, on the other hand, provides a highly specific method for depleting the protein and is the gold standard for target validation. For a comprehensive understanding of YTHDC1's role in a biological process, a combinatorial approach, where the findings from one method are validated by the other, is highly recommended. As research in this area progresses, studies directly comparing these two modalities will be invaluable for further refining their respective applications.

References

Assessing On-Target Engagement of YTHDC1 Inhibitors in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N6-methyladenosine (m6A) reader YTH domain-containing 1 (YTHDC1) has emerged as a compelling therapeutic target, particularly in the context of acute myeloid leukemia (AML). As a nuclear reader of m6A-modified mRNA, YTHDC1 plays a crucial role in regulating mRNA splicing, nuclear export, and ultimately, gene expression. The development of small molecule inhibitors targeting YTHDC1 offers a promising avenue for therapeutic intervention. A critical step in the preclinical validation of these inhibitors is the confirmation of direct binding to YTHDC1 within a cellular environment, a concept known as on-target engagement.

This guide provides a comparative overview of chemical probes for YTHDC1, with a focus on assessing their on-target engagement in cells. We present supporting experimental data for the selective inhibitor YTHDC1-IN-1 and other notable compounds, detail the methodologies for key validation experiments, and illustrate the associated workflows and signaling pathways.

Comparison of YTHDC1 Inhibitors

The following table summarizes the key performance indicators of this compound and two other recently developed inhibitors, YL-5092 and N-7. The data highlights their binding affinities, inhibitory concentrations, and the methods used to confirm their engagement with YTHDC1 in a cellular context.

CompoundTargetBinding Affinity (Kd)IC50Cellular Target Engagement MethodKey Findings & Cell Lines
This compound (compound 40)YTHDC149 nM[1]0.35 µM[1]Cellular Thermal Shift Assay (CETSA)Demonstrates thermal stabilization of YTHDC1 in MOLM-13 cells, confirming direct binding.[1]
YL-5092 YTHDC129.6 nM[2]7.4 nM[2]Cellular Thermal Shift Assay (CETSA)Stabilizes YTHDC1 in MOLM-13 and U937 cells; blocks the binding of YTHDC1 to m6A-mRNAs in HEK293T cells.[2]
N-7 Pan-YTH domain inhibitor (including YTHDC1)Not Reported~48 µM (for YTHDC1)[3]Thermal Shift Assay (in vitro)Directly interacts with and stabilizes the YTH domain of YTHDC1 in vitro. Cellular engagement not explicitly reported.[3]

Experimental Protocols for Assessing On-Target Engagement

Confirming that a compound interacts with its intended target within the complex milieu of a cell is paramount. The following are detailed protocols for two widely accepted methods for determining on-target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a physiological setting. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture the cells of interest (e.g., MOLM-13) to a sufficient density. Treat the cells with the test compound (e.g., this compound) at various concentrations or a vehicle control (DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: After heating, lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (YTHDC1) at each temperature point using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus, target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein using bioluminescence resonance energy transfer (BRET).[4]

Protocol:

  • Cell Preparation: Genetically engineer the cells to express the target protein (YTHDC1) fused to a NanoLuc® luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the target protein to the cells. This results in a BRET signal due to the proximity of the NanoLuc® donor and the fluorescent tracer acceptor.

  • Compound Competition: Add the test compound in a dose-response manner. If the compound binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Signal Detection: Measure the BRET signal using a luminometer.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context of YTHDC1 inhibition, the following diagrams have been generated.

Experimental_Workflow_for_On_Target_Engagement cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_NanoBRET NanoBRET Assay CETSA_start Treat Cells with Inhibitor CETSA_heat Heat Shock CETSA_start->CETSA_heat CETSA_lyse Cell Lysis CETSA_heat->CETSA_lyse CETSA_spin Centrifugation CETSA_lyse->CETSA_spin CETSA_wb Western Blot for YTHDC1 CETSA_spin->CETSA_wb CETSA_end Assess Thermal Stabilization CETSA_wb->CETSA_end NanoBRET_start Express YTHDC1-NanoLuc Fusion NanoBRET_tracer Add Fluorescent Tracer NanoBRET_start->NanoBRET_tracer NanoBRET_compound Add Test Compound NanoBRET_tracer->NanoBRET_compound NanoBRET_measure Measure BRET Signal NanoBRET_compound->NanoBRET_measure NanoBRET_end Determine Target Occupancy NanoBRET_measure->NanoBRET_end

Workflow for assessing on-target engagement.

The diagram above illustrates the sequential steps involved in the Cellular Thermal Shift Assay (CETSA) and the NanoBRET assay, two key methodologies for confirming direct binding of an inhibitor to its target protein within cells.

YTHDC1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified mRNA YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds Splicing_Factors Splicing Factors (e.g., SRSF3) YTHDC1->Splicing_Factors recruits Export_Factors Export Factors (e.g., NXF1) YTHDC1->Export_Factors recruits Spliced_mRNA Spliced & Exported mRNA Splicing_Factors->Spliced_mRNA promotes splicing & export Export_Factors->Spliced_mRNA YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits Translation Translation Spliced_mRNA->Translation Protein_Expression Altered Protein Expression (e.g., MYC, Akt-mTOR pathway components) Translation->Protein_Expression

Simplified YTHDC1 signaling pathway.

This diagram depicts the central role of YTHDC1 in the nucleus, where it recognizes m6A-modified mRNAs and recruits splicing and export factors. Inhibition of YTHDC1 by compounds like this compound disrupts these processes, leading to altered protein expression in the cytoplasm, which can impact downstream signaling pathways such as the Akt-mTOR pathway.[5][6]

References

A Head-to-Head Comparison: The Selective YTHDC1 Inhibitor YTHDC1-IN-1 Versus the Pan-YTH Inhibitor N-7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of m6A reader protein inhibitors, this guide provides an objective comparison of the selective YTHDC1 inhibitor, YTHDC1-IN-1, and the pan-YTH inhibitor, N-7. This analysis is supported by available experimental data to inform strategic decisions in research and therapeutic development.

The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and the YTH domain-containing family of proteins are key "readers" that recognize this mark and mediate its downstream effects. Dysregulation of these proteins has been implicated in various diseases, including cancer, making them attractive therapeutic targets. Small molecule inhibitors targeting these proteins are valuable tools for both basic research and clinical applications. This guide focuses on two such inhibitors: this compound, a potent and selective inhibitor of YTHDC1, and N-7, a broader spectrum inhibitor targeting multiple YTH domain proteins.

Mechanism of Action and Signaling Pathway

YTHDC1 is a nuclear m6A reader that plays a crucial role in RNA processing, including splicing and nuclear export.[1][2] Its inhibition can impact the expression of key oncogenes. Pan-YTH inhibitors like N-7, on the other hand, target the entire family of YTH domain-containing proteins, including YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2, which have diverse and sometimes opposing functions in RNA metabolism.

YTHDC1_Signaling_Pathway YTHDC1-Mediated RNA Regulation and Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A-RNA m6A-modified RNA YTHDC1 YTHDC1 m6A-RNA->YTHDC1 binds YTHDF1 YTHDF1 YTHDF2 YTHDF2 YTHDF3 YTHDF3 YTHDC2 YTHDC2 Splicing RNA Splicing YTHDC1->Splicing regulates Export Nuclear Export YTHDC1->Export regulates This compound This compound This compound->YTHDC1 inhibits N-7_nucleus N-7 N-7_nucleus->YTHDC1 inhibits Translation Translation YTHDF1->Translation promotes Decay mRNA Decay YTHDF2->Decay promotes YTHDF3->Translation modulates YTHDC2->Translation modulates N-7_cytoplasm N-7 N-7_cytoplasm->YTHDF1 inhibits N-7_cytoplasm->YTHDF2 inhibits N-7_cytoplasm->YTHDF3 inhibits N-7_cytoplasm->YTHDC2 inhibits

Caption: YTHDC1 and other YTH proteins in RNA regulation and points of inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and N-7, highlighting their distinct biochemical and cellular activities.

Table 1: Biochemical Activity

ParameterThis compoundN-7Assay Method
Target(s) YTHDC1 Pan-YTH (YTHDF1/2/3, YTHDC1/2) -
Binding Affinity (Kd) 49 nMNot ReportedIsothermal Titration Calorimetry (ITC)
IC50 0.35 µM (vs. YTHDC1)48 µM (vs. YTHDC1)Homogeneous Time-Resolved Fluorescence (HTRF) vs. Fluorescence Polarization (FP)
89 µM (vs. YTHDF1)39 µM (vs. YTHDF1)HTRF vs. FP
60 µM (vs. YTHDF2)34 µM (vs. YTHDF2)HTRF vs. FP
83 µM (vs. YTHDF3)35 µM (vs. YTHDF3)HTRF vs. FP
Not Reported30 µM (vs. YTHDC2)FP
Selectivity ~200-fold for YTHDC1 over YTHDF1/2/3Pan-inhibitor-

Note: A direct comparison of IC50 values should be made with caution due to the different assay methodologies employed.

Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineThis compound (Compound 40)N-7Assay Method
THP-1 GI50 = 3.2 µMNot ReportedAntiproliferative Assay
MOLM-13 IC50 = 5.6 µMNot ReportedAntiproliferative Assay
NOMO-1 IC50 = 8.2 µMNot ReportedAntiproliferative Assay
Apoptosis Induction Induces apoptosis in THP-1 cellsNot ReportedWestern Blot (cleaved PARP)

Experimental Protocols

Detailed methodologies for the key experiments are crucial for interpreting the data and for designing future studies.

Biochemical Assays: Workflow for Inhibitor Characterization

Biochemical_Assay_Workflow Workflow for Biochemical Characterization of YTH Inhibitors cluster_screening Primary Screening & Potency cluster_binding Binding Affinity & Mechanism cluster_selectivity Selectivity Profiling HTRF HTRF Assay (for this compound) IC50 Determine IC50 HTRF->IC50 FP Fluorescence Polarization Assay (for N-7) FP->IC50 Selectivity_Assay Test against other YTH family members IC50->Selectivity_Assay ITC Isothermal Titration Calorimetry (for this compound) Kd Determine Kd (Binding Affinity) ITC->Kd TSA Thermal Shift Assay (for N-7) Mechanism Confirm Direct Binding TSA->Mechanism Selectivity_Profile Generate Selectivity Profile Selectivity_Assay->Selectivity_Profile

Caption: A generalized workflow for the biochemical evaluation of YTH inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for this compound)

This assay was utilized to determine the IC50 value of this compound.[3][4] While specific concentrations were not detailed in the available literature, a general protocol involves the following steps:

  • Reagents: GST-tagged YTHDC1 protein, a biotinylated m6A-containing RNA probe, europium cryptate-labeled anti-GST antibody (donor), and streptavidin-XL665 (acceptor).

  • Procedure:

    • This compound is serially diluted in an appropriate buffer.

    • GST-YTHDC1 and the biotinylated m6A-RNA probe are incubated with the inhibitor.

    • The HTRF detection reagents (anti-GST-cryptate and streptavidin-XL665) are added.

    • After incubation, the fluorescence is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the two emission signals is calculated, and IC50 values are determined from the dose-response curves.

Fluorescence Polarization (FP) Competition Assay (for N-7)

The FP assay was employed to measure the IC50 values of N-7 against various YTH domains.[5] A general protocol is as follows:

  • Reagents: Purified YTH domain protein, a fluorescein-labeled m6A-containing RNA probe (e.g., FAM-m6A-RNA), and the inhibitor N-7.

  • Procedure:

    • A fixed concentration of the YTH domain protein and the FAM-m6A-RNA probe are incubated to form a complex, resulting in a high fluorescence polarization value.

    • Increasing concentrations of N-7 are added to compete with the fluorescent probe for binding to the YTH domain.

    • The fluorescence polarization is measured. As the inhibitor displaces the fluorescent probe, the polarization value decreases.

    • IC50 values are calculated from the resulting competition curves. For N-7, the assay was performed with YTH domain proteins at a concentration of 2 µM and 25 nM of FAM-m6A-RNA.[5]

Cellular Assays: Workflow for Evaluating Anti-leukemic Activity

Cellular_Assay_Workflow Workflow for Cellular Characterization of YTH Inhibitors in AML cluster_proliferation Anti-proliferative Effects cluster_apoptosis Apoptosis Induction Cell_Culture Culture AML Cell Lines (e.g., THP-1, MOLM-13, NOMO-1) Treatment Treat cells with varying concentrations of inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Western_Blot Western Blot for Cleaved PARP Treatment->Western_Blot GI50_IC50 Determine GI50/IC50 Viability_Assay->GI50_IC50 Apoptosis_Confirmation Confirm Apoptosis Western_Blot->Apoptosis_Confirmation

Caption: A typical workflow for assessing the cellular effects of YTH inhibitors.

Antiproliferative Assay

The antiproliferative effects of this compound on AML cell lines were determined using standard cell viability assays.[6][7][8] A general protocol is as follows:

  • Cell Seeding: AML cells (THP-1, MOLM-13, or NOMO-1) are seeded in 96-well plates at an appropriate density.

  • Treatment: Cells are treated with a range of concentrations of the inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to each well.

  • Measurement: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values are calculated.

Conclusion

This compound and N-7 represent two distinct strategies for targeting the m6A reader pathway. This compound is a highly potent and selective inhibitor of YTHDC1, demonstrating nanomolar binding affinity and sub-micromolar biochemical potency. Its selectivity makes it an excellent tool for dissecting the specific functions of YTHDC1 in normal physiology and disease, particularly in contexts like AML where YTHDC1 is a key driver.

In contrast, N-7 acts as a pan-YTH inhibitor with micromolar potency against all five YTH domain-containing proteins. This broad-spectrum activity can be advantageous for studying the overall consequences of inhibiting the m6A reader function or in diseases where multiple YTH proteins contribute to the pathology. However, the lack of selectivity can make it challenging to attribute observed effects to a single YTH protein.

The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal. For targeted validation of YTHDC1's role, this compound is the superior choice. For broader exploration of YTH-dependent pathways, N-7 provides a valuable, albeit less specific, tool. Future studies directly comparing these inhibitors under identical experimental conditions will be invaluable for a more definitive assessment of their relative merits.

References

Validating the Anti-Leukemic Activity of YTHDC1-IN-1 in Patient-Derived Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N6-methyladenosine (m6A) reader YTHDC1 has emerged as a promising therapeutic target in acute myeloid leukemia (AML). Its overexpression in AML is crucial for the proliferation and survival of leukemic cells, making it an attractive candidate for targeted therapy.[1][2] This guide provides a comparative overview of the anti-leukemic activity of YTHDC1 inhibition, with a focus on the validation pathway using patient-derived samples. While specific quantitative data for YTHDC1-IN-1 in patient-derived settings is not yet publicly available, this guide will leverage data from genetic knockdown studies in patient-derived xenograft (PDX) models and preclinical data from other potent YTHDC1 inhibitors, such as YL-5092, to illustrate the expected anti-leukemic potential. Furthermore, a comparison with the standard-of-care BCL-2 inhibitor, Venetoclax, is provided to benchmark the therapeutic potential.

The YTHDC1 Signaling Pathway in AML

YTHDC1 is a nuclear m6A reader protein that recognizes and binds to m6A-modified messenger RNAs (mRNAs). In AML, YTHDC1 forms nuclear condensates that stabilize oncogenic transcripts, such as MYC and BCL2, protecting them from degradation. This leads to increased proliferation and survival of leukemic cells. Inhibition of YTHDC1 disrupts these condensates, leading to the destabilization of its target mRNAs, resulting in decreased oncogene expression, cell cycle arrest, and apoptosis.

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified oncogenic mRNA (e.g., MYC, BCL2) YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds Translation Translation m6A_mRNA->Translation Condensate Nuclear Condensate YTHDC1->Condensate forms Degradation mRNA Degradation YTHDC1->Degradation prevents Condensate->m6A_mRNA stabilizes Oncogenes Oncogenic Proteins (MYC, BCL2) Translation->Oncogenes Proliferation Leukemic Cell Proliferation & Survival Oncogenes->Proliferation promotes YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1 inhibits

Caption: The YTHDC1 signaling pathway in AML and the mechanism of action of YTHDC1 inhibitors.

Comparative Efficacy Data

The following tables summarize the available preclinical data for YTHDC1 inhibition in AML cell lines and patient-derived samples, alongside clinical data for the standard-of-care agent, Venetoclax.

Table 1: In Vitro Anti-Proliferative Activity of YTHDC1 Inhibitors in AML Cell Lines

CompoundCell LineAssayEndpointResult
This compound THP-1ProliferationGI₅₀3.2 μM
MOLM-13ProliferationIC₅₀5.6 μM
NOMO-1ProliferationIC₅₀8.2 μM
YL-5092 MOLM-13ProliferationIC₅₀0.45 μM
MV4-11ProliferationIC₅₀0.38 μM
OCI-AML3ProliferationIC₅₀0.62 μM

Data for YL-5092 is included as a potent YTHDC1 inhibitor with available data in patient-derived samples.

Table 2: Anti-Leukemic Activity of YTHDC1 Inhibition in Patient-Derived AML Samples

Method of InhibitionSample TypeAssayEndpointResult
shRNA-mediated depletion Patient-Derived Xenograft (PDX)In vivo leukemogenesisSurvivalSignificantly delayed leukemia development
YL-5092 CD34⁺ AML Stem CellsColony-formingInhibitionEfficiently inhibited colony formation
Normal Hematopoietic Stem CellsColony-formingInhibitionNo effect
AML Xenograft ModelIn vivo efficacySurvivalImproved animal survival rate

Table 3: Clinical Efficacy of Venetoclax in Newly Diagnosed AML Patients (Unfit for Intensive Chemotherapy)

Combination TherapyPatient PopulationEndpointResult
Venetoclax + Azacitidine Newly Diagnosed AMLComposite Complete Remission (CRc)66.4%
Median Overall Survival14.7 months
Venetoclax + Decitabine Newly Diagnosed AMLComposite Complete Remission (CRc)62%
Median Overall Survival12.9 months

Experimental Protocols

Detailed methodologies are crucial for the validation of anti-leukemic compounds in patient-derived samples. Below are representative protocols for key experiments.

Primary AML Cell Viability Assay

This assay determines the dose-dependent effect of an inhibitor on the viability of primary AML cells.

Workflow:

Cell_Viability_Workflow Start Isolate Mononuclear Cells from Patient Bone Marrow/Peripheral Blood Culture Culture cells in supportive media (e.g., SFEM II with cytokines) Start->Culture Treat Treat with serial dilutions of This compound and controls Culture->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Assess viability using CellTiter-Glo® Luminescent Assay Incubate->Assay Analyze Analyze data to determine IC₅₀ values Assay->Analyze PDX_Workflow Start Establish AML PDX model by transplanting patient AML cells into immunodeficient mice (e.g., NSG mice) Engraft Monitor for engraftment by measuring human CD45+ cells in peripheral blood Start->Engraft Randomize Randomize engrafted mice into treatment and control groups Engraft->Randomize Treat Administer this compound or vehicle control via appropriate route (e.g., oral gavage) Randomize->Treat Monitor Monitor tumor burden (bioluminescence imaging or peripheral blood hCD45+) and animal health Treat->Monitor Endpoint Assess primary endpoints: - Tumor growth inhibition - Overall survival Monitor->Endpoint

References

Orthogonal Validation of YTHDC1-IN-1's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YTHDC1-IN-1, a selective inhibitor of the N6-methyladenosine (m6A) reader YTHDC1, with other emerging alternatives. It details the use of orthogonal assays to validate its mechanism of action and presents supporting experimental data to aid in the critical evaluation and application of this chemical probe.

Introduction to YTHDC1 and Its Inhibition

YTH Domain Containing 1 (YTHDC1) is a nuclear protein that recognizes and binds to m6A, the most abundant internal modification on eukaryotic mRNA. This interaction is crucial for various aspects of RNA metabolism, including pre-mRNA splicing, nuclear export, and the regulation of gene expression.[1][2] Dysregulation of YTHDC1 has been implicated in several diseases, notably in acute myeloid leukemia (AML), where it contributes to leukemogenesis by stabilizing oncogenic transcripts like MYC.[3][4] Consequently, small molecule inhibitors of YTHDC1, such as this compound, have emerged as valuable tools for research and potential therapeutics.

This compound (also reported as compound 40) is a potent and selective inhibitor of YTHDC1.[1][5] Validating the on-target activity and cellular mechanism of such inhibitors requires a multi-faceted approach employing a suite of orthogonal assays. This guide outlines these validation strategies and compares this compound with another notable inhibitor, YL-5092.

Comparative Analysis of YTHDC1 Inhibitors

To objectively assess the performance of this compound, a direct comparison with alternative inhibitors is essential. The following tables summarize the available quantitative data for this compound and YL-5092.

Disclaimer: The data presented below is compiled from different publications. Direct head-to-head comparisons in the same experimental setup are limited, and thus, values should be interpreted with consideration for potential inter-assay variability.

Table 1: Biochemical Potency and Affinity
CompoundAssayTargetKd (nM)IC50 (nM)Reference
This compound Isothermal Titration Calorimetry (ITC)YTHDC149-[1]
Homogeneous Time-Resolved Fluorescence (HTRF)YTHDC1-350[1]
YL-5092 -YTHDC129.6-[3]
-YTHDC1-7.4[3]
Table 2: Cellular Activity and Selectivity
CompoundAssayCell LineEndpointValue (µM)Selectivity (vs. YTHDF1/2/3)Reference
This compound Cell ProliferationTHP-1 (AML)GI503.2~200-fold[1][6]
Cell ProliferationMOLM-13 (AML)IC505.6[5]
Cell ProliferationNOMO-1 (AML)IC508.2[5]
YL-5092 Cell ProliferationMOLM-13 (AML)IC500.28Highly Selective[3]
Cell ProliferationU937 (AML)IC50-[3]

Orthogonal Assays for Mechanistic Validation

Cross-validation using a variety of assays with distinct endpoints is critical to confirm that the observed biological effects of this compound are due to its direct interaction with YTHDC1.

Biochemical Assays: Confirming Direct Target Engagement

These assays utilize purified components to confirm the direct binding of the inhibitor to the YTHDC1 protein.

  • Homogeneous Time-Resolved Fluorescence (HTRF): Measures the disruption of the YTHDC1-m6A-containing RNA interaction in the presence of an inhibitor.

  • Thermal Shift Assay (TSA): Detects the stabilization of the YTHDC1 protein upon inhibitor binding, which alters its melting temperature.

  • Isothermal Titration Calorimetry (ITC): Directly measures the binding affinity (Kd) of the inhibitor to YTHDC1 by quantifying the heat released or absorbed during the binding event.

Cellular Assays: Verifying On-Target Activity in a Biological Context

These assays confirm that the inhibitor can access and engage YTHDC1 within a cellular environment.

  • Cellular Thermal Shift Assay (CETSA): The gold standard for confirming target engagement in cells. It measures the thermal stabilization of endogenous YTHDC1 in inhibitor-treated cells.[1]

  • Cell Viability/Proliferation Assays: Determine the functional consequence of YTHDC1 inhibition on cancer cell lines known to be dependent on YTHDC1 activity, such as AML cell lines.[5]

  • Apoptosis Assays: Assess whether YTHDC1 inhibition induces programmed cell death, a desired outcome for anti-cancer agents. This can be measured by detecting markers like cleaved PARP via Western blot.[1]

Downstream Functional Assays: Linking Target Engagement to Cellular Phenotype

These assays investigate the impact of YTHDC1 inhibition on its known molecular functions.

  • RNA Immunoprecipitation (RIP) followed by qPCR: Demonstrates that the inhibitor can disrupt the interaction between YTHDC1 and its target mRNAs (e.g., MYC) in cells.[7]

  • Gene Expression Analysis (RT-qPCR or RNA-seq): Measures changes in the mRNA levels of YTHDC1 target genes following inhibitor treatment.[4]

  • Splicing and Nuclear Export Analysis: Investigates the inhibitor's effect on YTHDC1-mediated alternative splicing and mRNA nuclear export.[7][8]

Visualizing the Validation Workflow and Mechanism

The following diagrams illustrate the logical flow of the validation process and the established mechanism of YTHDC1.

G cluster_validation Orthogonal Validation Workflow biochemical Biochemical Assays (HTRF, TSA, ITC) cellular Cellular Target Engagement (CETSA) biochemical->cellular Confirms direct binding phenotype Cellular Phenotype (Proliferation, Apoptosis) cellular->phenotype Links engagement to effect downstream Downstream Mechanism (RIP-qPCR, Splicing Analysis) phenotype->downstream Elucidates MoA

Figure 1. Orthogonal validation workflow for YTHDC1 inhibitors.

G YTHDC1 YTHDC1 m6A_RNA m6A-modified RNA YTHDC1->m6A_RNA Binds to SRSF3 SRSF3 YTHDC1->SRSF3 Interacts with Splicing Alternative Splicing m6A_RNA->Splicing Influences Export Nuclear Export m6A_RNA->Export Promotes NXF1 NXF1 SRSF3->NXF1 Facilitates binding to NXF1->Export Inhibitor This compound Inhibitor->YTHDC1 Inhibits binding

Figure 2. Simplified signaling pathway of YTHDC1-mediated RNA processing.

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol is adapted from methodologies used for assessing YTH domain inhibitors.[1]

  • Reagents: GST-tagged YTHDC1 protein, biotinylated m6A-containing RNA probe, Europium cryptate-labeled anti-GST antibody (donor), and XL665-labeled streptavidin (acceptor).

  • Procedure: a. Prepare a reaction mixture containing the YTHDC1 protein and the biotinylated RNA probe in assay buffer. b. Add serial dilutions of this compound or a DMSO control. c. Incubate for 30 minutes at room temperature. d. Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665). e. Incubate for 1 hour at room temperature. f. Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50.

G start Prepare Reaction Mix (YTHDC1 + m6A RNA) add_inhibitor Add Inhibitor (Serial Dilutions) start->add_inhibitor incubate1 Incubate (30 min) add_inhibitor->incubate1 add_detection Add HTRF Reagents incubate1->add_detection incubate2 Incubate (1 hour) add_detection->incubate2 read Read Plate (620nm & 665nm) incubate2->read analyze Calculate IC50 read->analyze

Figure 3. Experimental workflow for the HTRF assay.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to confirm target engagement in cells.[1]

  • Cell Treatment: Treat cultured cells (e.g., MOLM-13) with this compound or DMSO vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a heat block).

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection: Analyze the supernatant by Western blot using an antibody specific for YTHDC1.

  • Data Analysis: Quantify the band intensities at each temperature. A positive result is indicated by a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control.

RNA Immunoprecipitation (RIP) followed by qPCR

This protocol is for assessing the disruption of YTHDC1's interaction with a target mRNA.[9][10]

  • Cell Lysis: Lyse inhibitor-treated and control cells in a polysome lysis buffer containing RNase and protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-YTHDC1 antibody (or IgG control) conjugated to magnetic beads overnight at 4°C.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • RNA Elution and Purification: Elute the RNA from the beads using proteinase K treatment, followed by RNA purification using a standard phenol-chloroform extraction or a column-based kit.

  • Reverse Transcription and qPCR: Synthesize cDNA from the purified RNA and perform quantitative PCR using primers specific for a known YTHDC1 target (e.g., MYC) and a non-target control.

  • Data Analysis: Calculate the enrichment of the target mRNA in the YTHDC1-IP samples relative to the IgG control and input samples. A successful inhibitor will show a reduced enrichment of the target mRNA compared to the vehicle-treated control.

Conclusion

The validation of this compound's mechanism of action relies on a rigorous, multi-pronged approach. Biochemical assays confirm direct and selective binding to YTHDC1, while cellular assays like CETSA provide crucial evidence of target engagement in a physiological context. Downstream functional assays are then necessary to link this target engagement to the observed cellular phenotypes, such as reduced proliferation and apoptosis in AML cells. By employing this orthogonal assay strategy, researchers can confidently utilize this compound as a specific chemical probe to further unravel the complex biology of m6A and explore the therapeutic potential of targeting YTHDC1.

References

Evaluating the Therapeutic Index of YTHDC1 Inhibitors in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nuclear m6A reader YTH Domain Containing 1 (YTHDC1) has emerged as a promising therapeutic target in oncology, particularly for MYC-driven cancers such as acute myeloid leukemia (AML). Inhibition of YTHDC1 has been shown to disrupt oncogenic pathways and induce anti-tumor effects. This guide provides a comparative overview of the preclinical data for the YTHDC1 inhibitor, YTHDC1-IN-1, and other notable inhibitors in its class, with a focus on evaluating their therapeutic potential.

Executive Summary

Direct assessment of the therapeutic index for this compound is currently hampered by the lack of publicly available in vivo efficacy and toxicity data. The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. While in vitro data demonstrates the activity of this compound against AML cell lines, its performance in preclinical animal models remains uncharacterized. In contrast, other selective YTHDC1 inhibitors, such as YL-5092 and compounds developed by Transition Bio, have demonstrated in vivo anti-tumor efficacy at well-tolerated doses, suggesting a favorable therapeutic window. This guide will summarize the available data to facilitate a comparative assessment and highlight the necessary future directions for the preclinical development of this compound.

Data Presentation: Comparative Analysis of YTHDC1 Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency and Efficacy of YTHDC1 Inhibitors

CompoundTarget Binding (Kd)Biochemical Inhibition (IC50)Cell LineAnti-proliferative Activity (IC50/GI50)
This compound 49 nM[1]0.35 µM[1]THP-1 (AML)GI50: 3.2 µM[1]
MOLM-13 (AML)IC50: 5.6 µM[1]
NOMO-1 (AML)IC50: 8.2 µM[1]
YL-5092 29.6 nM7.4 nMMOLM-13 (AML)0.28 - 2.87 µM
Transition Bio Cmpd. A Not Disclosed6 nM (HTRF)Various AML~0.01 - 1 µM

Table 2: In Vivo Efficacy and Tolerability of YTHDC1 Inhibitors

CompoundAnimal ModelDose and AdministrationTherapeutic OutcomeTolerability/Toxicity
This compound No data availableNo data availableNo data availableNo data available
YL-5092 MOLM-13/U937 Xenograft70 mg/kg, i.p., twice daily for 18 daysImpaired leukemogenesis, prolonged survivalNo reported weight loss
Transition Bio Cmpd. B AML Xenograft100 mg/kg, p.o., twice dailyTumor growth inhibitionWell-tolerated

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of YTHDC1 inhibitors.

In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Seed acute myeloid leukemia (AML) cells (e.g., MOLM-13, THP-1) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.

  • Compound Treatment: Add serial dilutions of the YTHDC1 inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the GI50 or IC50 value using non-linear regression analysis.

Animal Xenograft Model for Efficacy Studies
  • Cell Implantation: Subcutaneously implant human AML cells (e.g., MOLM-13) into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the YTHDC1 inhibitor (e.g., YL-5092) or vehicle control via the specified route (e.g., intraperitoneal or oral administration) at the indicated dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Maximum Tolerated Dose (MTD) Study
  • Dose Escalation: Administer escalating doses of the YTHDC1 inhibitor to different cohorts of healthy mice.

  • Toxicity Monitoring: Observe the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).

  • Histopathology and Blood Chemistry: At the end of the observation period, collect blood for hematology and clinical chemistry analysis, and perform histopathological examination of major organs to identify any drug-related toxicities.

Mandatory Visualizations

YTHDC1 Signaling Pathway in MYC-Driven Cancers

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_oncogenesis Oncogenic Functions YTHDC1 YTHDC1 Splicing_Factors Splicing Factors YTHDC1->Splicing_Factors recruits Nuclear_Export Nuclear Export Machinery YTHDC1->Nuclear_Export promotes m6A_MYC_mRNA m6A-modified MYC mRNA m6A_MYC_mRNA->YTHDC1 binds Ribosome Ribosome m6A_MYC_mRNA->Ribosome Splicing_Factors->m6A_MYC_mRNA processes Nuclear_Export->m6A_MYC_mRNA exports MYC_Protein MYC Protein Ribosome->MYC_Protein translates Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis MYC_Protein->Apoptosis_Inhibition YTHDC1_IN_1 This compound YTHDC1_IN_1->YTHDC1

Caption: YTHDC1-mediated regulation of MYC expression.

Experimental Workflow for Evaluating YTHDC1 Inhibitor Therapeutic Index

TI_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50) Cell_Proliferation Cell Proliferation Assay (GI50/IC50) Biochemical_Assay->Cell_Proliferation Target_Engagement Cellular Target Engagement Cell_Proliferation->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Target_Engagement->PK_PD Efficacy Efficacy Studies (Xenograft Models) PK_PD->Efficacy Toxicity Toxicity Studies (MTD) PK_PD->Toxicity Therapeutic_Index Therapeutic Index (Toxic Dose / Efficacious Dose) Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index

Caption: Preclinical workflow for therapeutic index determination.

Logical Comparison of YTHDC1 Inhibitors

Inhibitor_Comparison cluster_data Available Preclinical Data YTHDC1_IN_1 This compound In_Vitro In Vitro Potency & Efficacy Data YTHDC1_IN_1->In_Vitro Available In_Vivo In Vivo Efficacy & Tolerability Data YTHDC1_IN_1->In_Vivo Not Available YL_5092 YL-5092 YL_5092->In_Vitro Available YL_5092->In_Vivo Available Transition_Bio Transition Bio Inhibitors Transition_Bio->In_Vitro Available Transition_Bio->In_Vivo Available

Caption: Comparison of available preclinical data.

Conclusion and Future Directions

The available data indicates that YTHDC1 is a viable therapeutic target for AML and potentially other cancers. While this compound shows in vitro activity, the absence of in vivo data makes it impossible to evaluate its therapeutic index and directly compare its preclinical potential with other inhibitors like YL-5092 and those from Transition Bio. These latter compounds have shown promising in vivo efficacy at doses that were well-tolerated in animal models, suggesting a favorable safety profile.

For the continued development of this compound, it is imperative to conduct in vivo studies to determine its pharmacokinetic properties, establish a maximum tolerated dose, and evaluate its anti-tumor efficacy in relevant preclinical cancer models. This will enable a direct calculation of its therapeutic index and a more comprehensive comparison with other YTHDC1 inhibitors, ultimately informing its potential for clinical translation.

References

Safety Operating Guide

Navigating the Disposal of YTHDC1-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle YTHDC1-IN-1 with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound, especially in its powdered form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its associated waste should follow a systematic approach involving waste identification, segregation, and packaging for collection by a certified hazardous waste management service.

1. Waste Characterization and Segregation:

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., pipette tips, tubes, vials).

    • Solutions containing this compound.

    • Contaminated PPE.

  • Segregate waste based on its physical state (solid or liquid) and chemical compatibility.[1][2] Never mix this compound waste with incompatible chemicals. For instance, acidic and basic wastes should be kept separate.[1] Halogenated and non-halogenated solvent wastes should also be collected in distinct containers.[2]

2. Packaging and Labeling:

  • Use chemically resistant, leak-proof containers appropriate for the type of waste.[2]

  • Clearly label each waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and quantity of the waste.

  • Ensure containers are kept closed except when adding waste.[2][3]

3. Storage of Waste:

  • Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) .[1]

  • Ensure that the storage area is away from heat sources and direct sunlight.[3]

  • Do not accumulate large quantities of waste. Adhere to institutional limits on the volume of waste stored in an SAA.

4. Disposal of Empty Containers:

  • A container that has held this compound should be considered hazardous waste unless properly decontaminated.

  • For containers that held acutely hazardous waste, triple rinse with a suitable solvent capable of removing the residue.[2][3] The rinsate must be collected and disposed of as hazardous chemical waste.[2]

  • After triple rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[3]

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

  • Provide them with a detailed inventory of the waste to be collected.

Summary of Disposal Considerations for this compound

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAs a bioactive small molecule, it should be treated as potentially toxic.
Primary Disposal Route Incineration or other approved hazardous waste treatmentTo ensure complete destruction of the active compound.
Drain Disposal ProhibitedTo prevent environmental contamination and interference with wastewater treatment processes.[3][4]
Solid Waste Disposal Segregate into designated solid chemical waste containersTo prevent contamination of non-hazardous waste streams.
Liquid Waste Disposal Collect in labeled, sealed, and chemically compatible containersTo ensure safe storage and transport.
Empty Container Disposal Triple-rinse with appropriate solvent; collect rinsate as hazardous wasteTo decontaminate the container prior to non-hazardous disposal.[2][3][5]

Experimental Protocol: Triple Rinse of a this compound Container

  • Select a solvent in which this compound is soluble (e.g., DMSO, as indicated by supplier data).

  • Add a small volume of the solvent to the empty container, ensuring the entire inner surface is wetted.

  • Securely cap and agitate the container to dissolve any remaining residue.

  • Pour the solvent rinsate into a designated liquid hazardous waste container.

  • Repeat this rinsing process two more times.

  • Allow the container to air dry in a fume hood before disposal as non-hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Pure compound, solutions, contaminated items) B Determine Physical State (Solid or Liquid) A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Collect in Labeled, Compatible Solid Waste Container C->E F Collect in Labeled, Leak-Proof Liquid Waste Container D->F G Store in Designated Satellite Accumulation Area (SAA) E->G F->G H Contact Institutional EHS for Pickup G->H I Waste Manifest & Transport by Certified Vendor H->I J Final Disposal (e.g., Incineration) I->J

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for definitive procedures.

References

Essential Safety and Logistical Information for Handling YTHDC1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel chemical compounds like YTHDC1-IN-1 is paramount. This document provides crucial procedural guidance for the use of personal protective equipment (PPE), and outlines operational and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is essential. The following PPE is required to minimize exposure and ensure user safety. This guidance is based on standard laboratory procedures for handling chemical inhibitors with potentially hazardous properties.

Minimum PPE Requirements:

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Eye Protection: Safety glasses with side shields are the minimum requirement.

  • Gloves: At a minimum, disposable nitrile gloves should be used. It is recommended to wear two pairs of nitrile gloves (double-gloving).

  • Full Coverage: Long pants and closed-toe shoes are mandatory to protect the lower body and feet.

Enhanced PPE for Specific Procedures:

For procedures with a higher risk of splashing or aerosol generation, such as preparing stock solutions or transferring large volumes, the following additional PPE is required:

  • Chemical Splash Goggles: To provide a complete seal around the eyes.

  • Face Shield: Worn in conjunction with safety goggles to protect the entire face.

Quantitative Data Summary

PropertyValueSource
Storage Temperature (Stock Solution)-80°C (up to 6 months); -20°C (up to 1 month)MedchemExpress

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound. Always perform this work within a certified chemical fume hood.

Materials:

  • This compound powder

  • Anhydrous DMSO (or other appropriate solvent)

  • Microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Don appropriate PPE (lab coat, double nitrile gloves, and chemical splash goggles).

  • Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube inside a chemical fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.

  • Dissolution: Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming may be applied if necessary, but check for compound stability information.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is critical for maintaining a safe laboratory.

Operational Plan:

  • Designated Work Area: All work with this compound, both in powder and solution form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, immediately alert others in the area. Use a chemical spill kit to absorb the material. Wear appropriate PPE, including a respirator if the powder is spilled outside of a fume hood. Decontaminate the area thoroughly.

  • Personnel Training: All personnel handling this compound must be trained on its potential hazards and the proper handling and emergency procedures.

Disposal Plan:

  • Chemical Waste: All materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid chemical waste.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour any solutions containing this compound down the drain.

Visual Guidance: Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Determine Risk Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for Safe Handling of this compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.